Ponceau MX
Description
Structure
3D Structure
Properties
CAS No. |
7481-49-4 |
|---|---|
Molecular Formula |
C18H16N2O7S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
YYYARFHFWYKNLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |
Color/Form |
DARK-RED CRYSTALS |
Other CAS No. |
3761-53-3 |
Related CAS |
3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |
solubility |
VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |
Synonyms |
1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |
Origin of Product |
United States |
Foundational & Exploratory
What is Ponceau MX and its chemical properties
An in-depth examination of the chemical properties and histological applications of Ponceau MX, a synthetic azo dye integral to specialized staining techniques in scientific research.
Introduction
This compound, also known by a variety of synonyms including Xylidine Red, Acid Red 26, and C.I. Food Red 5, is a red azo dye.[1][2][3] Historically used in the textile, leather, and paper industries, its application in food, drugs, and cosmetics has been discontinued (B1498344) in the United States since 1966.[2] In the realm of biomedical research, this compound is a key component of Masson's trichrome stain, a histological technique used to differentiate cellular from extracellular components, particularly collagen.[4][5] This guide provides a comprehensive overview of its chemical properties, toxicological profile, and detailed protocols for its use in histological staining.
Chemical and Physical Properties
This compound is the disodium (B8443419) salt of 3-hydroxy-4-(2,4-xylylazo)-2,7-naphthalenedisulfonic acid.[1] Its chemical structure is characterized by an azo linkage (-N=N-) connecting a xylene ring to a naphthalenedisulfonic acid moiety. This structure is responsible for its characteristic red color.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3761-53-3 | [1][2] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [1][4] |
| Molecular Weight | 480.42 g/mol | [1][4] |
| Appearance | Deep red powder | [6] |
| Melting Point | >300°C | [7] |
| Solubility | Soluble in water and DMSO | [6][7] |
| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | [4] |
Toxicological Profile
This compound has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Studies have shown that oral administration of this compound can lead to liver-cell tumors in mice and rats.[3] Due to its carcinogenic potential, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
Experimental Protocols
This compound is a critical reagent in the Masson's trichrome staining protocol, where it is used in conjunction with other dyes to stain cytoplasm, muscle, and erythrocytes red.[1] The following is a representative protocol for Masson's trichrome staining.
Reagents
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes of 3-5 minutes each).
-
Transfer to 100% ethanol (B145695) (two changes of 1-3 minutes each).
-
Transfer to 95% ethanol for 1 minute.
-
Transfer to 70% ethanol for 1 minute.
-
Rinse in running tap water.
-
Rinse in distilled water.
-
-
Mordanting:
-
Place slides in pre-heated Bouin's solution at 56-60°C for 1 hour or at room temperature overnight.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.
-
Clear in xylene (2-3 changes).
-
Mount with a resinous mounting medium.
-
Visualizations
Masson's Trichrome Staining Workflow
The following diagram illustrates the key steps involved in the Masson's trichrome staining procedure.
Caption: Workflow of the Masson's Trichrome Staining Protocol.
Logical Relationship of Staining Components
The following diagram illustrates the logical relationship between the dyes used in Masson's trichrome and the tissue components they stain.
Caption: Dye-Tissue Component Relationships in Masson's Trichrome.
References
- 1. benchchem.com [benchchem.com]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. chembk.com [chembk.com]
- 4. Masson’s Trichrome staining for histology [protocols.io]
- 5. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
An In-depth Technical Guide to Ponceau MX (CAS 3761-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponceau MX, also known as Acid Red 26, is a synthetic azo dye with the CAS number 3761-53-3. Historically utilized in the textile, leather, and paper industries, its primary contemporary application in scientific research is as a histological stain, most notably as a component of the Masson's trichrome stain. This guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and detailed experimental protocols relevant to the use of this compound in a research setting. Particular emphasis is placed on its mechanism of action as a carcinogen and its observed cardiotoxic effects, with visual representations of the associated pathways.
Chemical and Physical Properties
This compound is a red, water-soluble powder. Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 3761-53-3 |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[1][2] |
| IUPAC Name | Disodium 4-[(2,4-dimethylphenyl)azo]-3-hydroxynaphthalene-2,7-disulfonate[1] |
| Synonyms | Acid Red 26, Ponceau 2R, Xylidine Ponceau, C.I. 16150[2][3][4] |
| Property | Value | Source |
| Molecular Weight | 480.42 g/mol | [2] |
| Appearance | Dark red crystalline powder | [5][6] |
| Solubility in Water | Soluble | [7][8] |
| Solubility in PBS (pH 7.2) | Slightly soluble: 0.1-1 mg/ml | [3] |
| Absorbance Maximum (λmax) | 500 nm | [3] |
| Melting Point | >572 °F (>300 °C) | [6] |
Toxicological Profile
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[7][9] Its toxicity is primarily associated with its metabolism into carcinogenic aromatic amines.
| Toxicity Data | Value | Species | Route | Source |
| LD50 | >6600 mg/kg | Mouse | Oral | [7] |
| LD50 | 23160 mg/kg | Rat | Oral | [7] |
| Carcinogenicity | Group 2B: Possibly carcinogenic to humans | N/A | N/A | [7][9] |
| Cardiotoxicity | Induces cardiac edema, decreases heart rate | Zebrafish larvae | N/A | [3] |
| Genotoxicity | Increases sister chromatid exchange | Mouse | In vivo | [3] |
Experimental Protocols
Masson's Trichrome Staining with this compound (Xylidine Ponceau)
This protocol is adapted for the differentiation of collagen and muscle fibers in formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Counterstain
-
1% Acetic Acid Solution
-
Ethanol (B145695) (70%, 95%, 100%)
-
Xylene
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through two changes of 100% ethanol for 3 minutes each, followed by 95% ethanol for 1 minute, and 70% ethanol for 1 minute.
-
Rinse in running tap water.
-
-
Mordanting:
-
Immerse slides in Bouin's solution and incubate at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
-
Collagen Staining:
-
Without rinsing, transfer slides to Aniline Blue or Light Green SF solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation and Dehydration:
-
Differentiate in 1% acetic acid solution for 2 minutes.
-
Dehydrate through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red/Pink (from this compound/Acid Fuchsin)
-
Collagen: Blue or Green
General Protein Staining on Membranes (Based on Ponceau S Protocols)
This protocol provides a general workflow for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.
Reagents:
-
This compound Staining Solution (0.1% w/v this compound in 5% acetic acid)
-
Deionized Water
-
Wash Buffer (e.g., TBS-T or PBS-T)
Procedure:
-
Post-Transfer Wash:
-
After protein transfer, briefly wash the membrane in deionized water to remove residual transfer buffer.
-
-
Staining:
-
Immerse the membrane in the this compound staining solution and incubate with gentle agitation for 5-10 minutes at room temperature.
-
-
Destaining and Visualization:
-
Remove the staining solution (it can be reused).
-
Wash the membrane with deionized water to reduce the background and visualize the protein bands.
-
-
Documentation:
-
Image the membrane to record the protein transfer efficiency.
-
-
Reversal of Staining:
-
To proceed with immunodetection (e.g., Western blotting), completely remove the this compound stain by washing the membrane with several changes of wash buffer until the red color is gone.
-
Signaling Pathways and Mechanisms of Action
Proposed Carcinogenic Mechanism
The carcinogenicity of this compound, like other azo dyes, is believed to be initiated by its metabolic reduction, primarily by azoreductases in the gut microbiota and liver. This process cleaves the azo bond, releasing aromatic amines, which are known carcinogens. These amines can then undergo further metabolic activation to form reactive electrophilic species that can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations and initiate carcinogenesis.
Caption: Proposed metabolic pathway for this compound-induced carcinogenicity.
Cardiotoxicity Signaling in Zebrafish
Studies in zebrafish larvae have indicated that exposure to Acid Red 26 (this compound) can lead to cardiotoxicity. This has been associated with the altered expression of key cardiac transcription factors. Specifically, an upregulation of NKX2.5 and a downregulation of GATA4 have been observed. These transcription factors are crucial for normal heart development and function.
Caption: Signaling pathway of this compound-induced cardiotoxicity in zebrafish.
Safety and Handling
This compound is a suspected carcinogen and should be handled with appropriate safety precautions.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or with local exhaust ventilation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 3761-53-3) is a valuable tool in histology, particularly for Masson's trichrome staining. However, its classification as a possible carcinogen necessitates careful handling and a thorough understanding of its toxicological properties. This guide provides researchers with the essential information to safely and effectively utilize this compound in their experimental workflows while being cognizant of its potential biological effects. Further research is warranted to fully elucidate the specific signaling pathways involved in its carcinogenicity and other toxicities.
References
- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Acid Red 26 | C18H14N2Na2O7S2 | CID 19579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. biosystems.ch [biosystems.ch]
Ponceau MX: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau MX, a synthetic azo dye, has a long history of use in various scientific and industrial applications. While its use as a food and cosmetic colorant has been discontinued (B1498344) in many regions due to safety concerns, it remains a relevant compound in histological staining and other research applications. This technical guide provides a comprehensive overview of this compound, focusing on its synonyms, chemical properties, and detailed experimental applications, particularly in the context of Masson's trichrome staining. The information is presented to be of maximal utility for researchers, scientists, and professionals in drug development who may encounter this dye in their work, either as a tool or as a compound of interest for toxicological studies.
Chemical Identity and Synonyms
This compound is known by a multitude of synonyms in scientific literature and commercial products. A clear understanding of these alternative names is crucial for accurate identification and literature review. The compound is systematically named as the disodium (B8443419) salt of 3-hydroxy-4-[(2,4-dimethylphenyl)azo]-2,7-naphthalenedisulfonic acid.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate[1] |
| CAS Number | 3761-53-3[1][2] |
| Chemical Formula | C18H14N2Na2O7S2[1] |
| Molecular Weight | 480.4 g/mol [1] |
| Colour Index (C.I.) Name | Acid Red 26[2][3] |
| Colour Index (C.I.) Number | 16150[3] |
| Alternative Names | Xylidine Ponceau, Ponceau 2R, Ponceau G, Red R, Food Red 5, Acidal Ponceau G, Ponceau de Xylidine[2][3][4] |
Physicochemical Properties
The utility of this compound in various applications is dictated by its physicochemical properties. It is a red azo dye that is readily soluble in water and slightly soluble in ethanol (B145695).[4] These properties are essential for its use in aqueous staining solutions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Red powder/crystals | [5] |
| Solubility in Water | Readily soluble | [4] |
| Solubility in Ethanol | Slightly soluble | [4] |
| Absorption Maximum (λmax) | 499-503 nm | [3] |
Experimental Applications: Masson's Trichrome Staining
The primary application of this compound in modern scientific research is as a component of the plasma stain in Masson's trichrome staining protocol. This histological technique is invaluable for differentiating collagen from muscle and other cytoplasmic elements in tissue sections. In this context, this compound, often in combination with acid fuchsin, stains cytoplasm, muscle, and erythrocytes in shades of red.
Experimental Protocol: Masson's Trichrome Staining
The following is a detailed protocol for Masson's trichrome staining, adapted from established methodologies.
Materials:
-
Fixative: Bouin's solution or 10% neutral buffered formalin.
-
Nuclear Stain: Weigert's iron hematoxylin (B73222).
-
Plasma Stain: A solution containing this compound (Xylidine Ponceau) and Acid Fuchsin.
-
Differentiating Agent: Phosphomolybdic acid or phosphotungstic acid solution.
-
Collagen Stain: Aniline blue or Light Green.
-
Acetic Acid Solution (1%)
-
Reagents for Deparaffinization and Rehydration: Xylene, and graded alcohols.
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 1 minute each.
-
Rinse in running tap water.
-
-
Mordanting (for formalin-fixed tissues):
-
Immerse slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in the this compound-Acid Fuchsin solution for 10-15 minutes.
-
Rinse with distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
-
Collagen Staining:
-
Without rinsing, transfer directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
Mount with a suitable resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red/Pink
-
Collagen: Blue or Green (depending on the counterstain used)
Visualizing the Experimental Workflow
To clarify the logical progression of the Masson's Trichrome staining protocol, the following workflow diagram is provided.
Toxicological Profile
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. This classification is based on sufficient evidence of carcinogenicity in animals. Studies have shown that oral administration of this compound can lead to liver-cell tumors in mice and rats.[6] Due to these concerns, its use in food and cosmetics has been largely phased out. For researchers handling this compound, appropriate safety precautions, including the use of personal protective equipment, are essential.
Table 3: Toxicological Data for this compound
| Parameter | Value | Agency/Source |
| IARC Carcinogenicity Classification | Group 2B (Possibly carcinogenic to humans) | IARC |
| Proposition 65 Status (California, USA) | Listed as causing cancer | OEHHA |
| No Significant Risk Level (NSRL) | 200 µ g/day | OEHHA[7] |
| Inhalation Unit Risk (µ g/cubic meter)-1 | 1.3 E-6 | OEHHA[7] |
| Oral Slope Factor (mg/kg-day)-1 | 4.5 E-3 | OEHHA[7] |
Signaling Pathways and Biological Effects
Conclusion
This compound, also known by numerous synonyms including Acid Red 26 and Xylidine Ponceau, remains a significant compound in the field of histology, particularly for its role in Masson's trichrome staining. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and a comprehensive protocol for its primary application. While its use is curtailed by its toxicological profile, a thorough understanding of this dye is essential for researchers who utilize it as a staining reagent or encounter it in toxicological assessments. The provided workflow diagram for Masson's trichrome staining offers a clear visual guide for this experimental procedure. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Do the azo food colorings carmoisine and ponceau 4R have a genotoxic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of diluents on cell culture viability measured by automated cell counter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 7. This compound - OEHHA [oehha.ca.gov]
An In-depth Technical Guide to the Nomenclature, Analysis, and Biological Significance of Ponceau 2R and Xylidine Ponceau
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau 2R, also widely known as Xylidine Ponceau, is a synthetic red azo dye. Historically used in the textile and food industries, its application is now predominantly confined to histology as a cytoplasmic stain, most notably in the Masson's trichrome staining method.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, analytical methodologies for its characterization, and its toxicological significance, with a focus on providing practical information for laboratory professionals.
Nomenclature and Identification
A significant point of clarification for researchers is that Ponceau 2R and Xylidine Ponceau are synonymous terms for the same chemical entity. This compound is also recognized by a multitude of other names, which can be a source of confusion in scientific literature and product catalogs.
Key Synonyms and Identifiers:
-
Common Names: Ponceau 2R, Xylidine Ponceau, Ponceau de xylidine, Ponceau G, Red R[3]
-
Systematic IUPAC Name: Disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
-
Colour Index (C.I.) Name: Acid Red 26
-
C.I. Number: 16150
-
CAS Number: 3761-53-3[3]
-
Chemical Formula: C₁₈H₁₄N₂Na₂O₇S₂
A comprehensive list of synonyms is provided in the data summary table below. The consistent use of the CAS number or C.I. number is recommended to avoid ambiguity.
Physicochemical and Toxicological Data Summary
The following tables summarize the key quantitative data for Ponceau 2R / Xylidine Ponceau.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 480.42 g/mol | |
| Appearance | Dark red to bordeaux powder | |
| Solubility | Readily soluble in water, slightly soluble in ethanol (B145695) | [3] |
| Absorption Maximum (λmax) in Water | 503 - 508 nm | [4][5] |
Table 2: Toxicological Data
| Parameter | Value/Classification | Reference |
| Acute Oral Toxicity (LD50, rat) | 23,160 mg/kg | [6] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [6] |
| Mutagenicity | Equivocal evidence from Ames test, mouse intraperitoneal, and sister chromatid exchange assays | [6] |
| Primary Hazard | Suspected of causing cancer | [6] |
Experimental Protocols
This section provides detailed methodologies for the histological application and analytical characterization of Ponceau 2R / Xylidine Ponceau.
Histological Staining: Masson's Trichrome Method
Ponceau 2R / Xylidine Ponceau is a key component of the plasma stain in Masson's trichrome, where it imparts a red color to cytoplasm, muscle, and erythrocytes.[1][2]
Principle: This differential staining technique uses three dyes to distinguish between collagen, muscle, and other cytoplasmic components. Following nuclear staining, an acid dye solution containing Xylidine Ponceau and Acid Fuchsin is applied. A polyacid (e.g., phosphomolybdic acid) is then used to decolorize the collagen, which is subsequently counterstained with Aniline Blue or Light Green.[1][2]
Reagents:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (B73222) (Working Solution: equal parts of Solution A and B)
-
Solution A: Hematoxylin in 95% ethanol
-
Solution B: Ferric chloride in diluted HCl
-
-
Biebrich Scarlet-Acid Fuchsin Solution (containing Xylidine Ponceau)
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Ethanol (graded series for dehydration)
-
Xylene (for clearing)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 1 minute each.
-
Rinse in running tap water.
-
-
Mordanting (for formalin-fixed tissue):
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.[1]
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[1]
-
-
Collagen Staining:
-
Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[1]
-
Rinse briefly in distilled water.
-
-
Final Differentiation and Dehydration:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[1]
-
Wash in distilled water.
-
Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two to three changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Analytical Characterization
The following are generalized protocols for the analytical determination of Ponceau 2R / Xylidine Ponceau. Note: These methods should be validated for the specific matrix and instrumentation used.
Principle: This method separates the dye from other components in a sample based on its partitioning between a stationary phase and a mobile phase. Quantification is achieved by measuring the absorbance of the dye as it elutes from the column.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump and an autosampler.
-
UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Ponceau 2R / Xylidine Ponceau analytical standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of Ponceau 2R in water (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the sample in water or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 505 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-15 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of Ponceau 2R in the samples by comparing their peak areas to the calibration curve.
-
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Ultrapure water
-
Ponceau 2R / Xylidine Ponceau analytical standard
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of Ponceau 2R in water.
-
Scan the absorbance of the solution from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 505 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of Ponceau 2R in water.
-
Prepare a series of calibration standards of known concentrations.
-
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Use water as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample (diluted if necessary to fall within the linear range of the calibration curve).
-
Determine the concentration of the unknown sample from the calibration curve.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Masson's Trichrome Staining.
Caption: General workflow for HPLC-UV analysis.
Signaling Pathways (Metabolic Pathway)
Ponceau 2R, as an azo dye, is susceptible to metabolic reduction of its azo bond (-N=N-), primarily by azoreductases present in the liver and gut microbiota. This cleavage results in the formation of aromatic amines, which are of toxicological concern.
Caption: Metabolic pathway of Ponceau 2R.
Discussion and Conclusion
The nomenclature of Ponceau 2R and Xylidine Ponceau is complex due to the numerous synonyms. Adherence to standardized identifiers such as the CAS or C.I. number is crucial for clarity in research and procurement. While its primary modern application is in histological staining, its toxicological profile warrants careful handling and disposal. The metabolic breakdown of Ponceau 2R into aromatic amines, such as 2,4-xylidine, is a key concern, as these metabolites are implicated in genotoxicity and carcinogenicity.[7]
The provided experimental protocols for Masson's trichrome staining offer a detailed guide for its histological application. The analytical methods for HPLC-UV and UV-Vis spectroscopy are based on established principles for azo dye analysis and provide a framework for the quantification and quality control of this compound. It is imperative that these analytical methods are validated in-house to ensure their accuracy and precision for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. slideshare.net [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. gspchem.com [gspchem.com]
- 6. Development and validation of spectrophotometric method for the detection of azo dyes in feed samples | [Abstract Book on Second International Conference on Recent Approaches in Plant Sciences (RAPS-23) 4-5 May 2023 • 2023] | PSA • ID 156907 [psa.pastic.gov.pk]
- 7. researchgate.net [researchgate.net]
The Researcher's Guide to Acid Red 26: A Technical Overview of Applications in Protein and Tissue Analysis
For researchers, scientists, and drug development professionals, Acid Red 26 is a versatile anionic azo dye with significant applications in histology and protein analysis. This technical guide provides an in-depth look at its core uses, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into research settings.
Also known by the names Ponceau S, Ponceau 2R, Xylidine Ponceau, and C.I. 16150, Acid Red 26 is valued for its utility as a reversible stain for proteins on membranes and as a cytoplasmic counterstain in histological preparations.[1][2][3] Its reliability and straightforward application make it a staple in many laboratories.
Core Applications in Research
Acid Red 26 has two primary, well-established roles in the research laboratory:
-
Total Protein Staining on Western Blot Membranes (as Ponceau S): In this widely used application, Acid Red 26, under the common name Ponceau S, serves as a rapid and reversible stain to verify protein transfer from a gel to a membrane (nitrocellulose or PVDF) before immunoblotting.[4][5] This quality control step allows researchers to assess transfer efficiency and uniformity across the membrane.[6] The staining is transient and can be completely washed away, allowing for subsequent immunodetection.[6][7]
-
Cytoplasmic Staining in Histology (as Xylidine Ponceau): As a component of the Masson's trichrome stain, Acid Red 26 (often referred to as Xylidine Ponceau) is used as a red counterstain.[2] It imparts an orange-red hue to cytoplasmic structures, muscle, and keratin, providing a clear contrast to the blue or green staining of collagen.[2][8][9]
Quantitative Data Overview
The performance of Acid Red 26 as a protein stain has been quantitatively assessed, providing researchers with key metrics for its application.
| Parameter | Value | Membrane Type(s) | Reference(s) |
| Detection Limit | ~250 nanograms | Nitrocellulose | [4][10] |
| Detection Limit | ~100 nanograms | Nitrocellulose | [10] |
| Common Staining Concentration | 0.1% (w/v) in 5% acetic acid | Nitrocellulose, PVDF | [6][7] |
| Alternative Staining Concentration | 2% (w/v) in 30% TCA and 30% sulfosalicylic acid | Nitrocellulose, PVDF | [7] |
Experimental Protocols
Detailed methodologies for the primary applications of Acid Red 26 are provided below.
Ponceau S Staining for Western Blot Membranes
This protocol outlines the steps for the reversible staining of proteins on nitrocellulose or PVDF membranes following electrophoretic transfer.
Materials:
-
Ponceau S Staining Solution (0.1% Ponceau S in 5% acetic acid)
-
Deionized Water or Tris-buffered saline with Tween 20 (TBST)
-
Shaker/agitator
-
Imaging system (scanner or camera)
Procedure:
-
Post-Transfer Wash (Optional): After protein transfer, briefly rinse the membrane in deionized water.
-
Staining: Immerse the membrane in Ponceau S Staining Solution and agitate for 1-10 minutes at room temperature.[6]
-
Washing: Wash the membrane with deionized water for 1-2 minutes, repeating until the protein bands are clearly visible against a faint background.[6]
-
Documentation: Immediately image or scan the membrane to document the protein transfer efficiency. The stain intensity can fade over time.[6]
-
Destaining: To proceed with immunoblotting, completely remove the Ponceau S stain by washing the membrane with several changes of deionized water or TBST until the membrane is clear.[6] Each wash should be for at least 5-10 minutes on a shaker.[6]
Masson's Trichrome Staining Using Xylidine Ponceau
This protocol details the steps for using Acid Red 26 (Xylidine Ponceau) as part of the Masson's Trichrome stain for differentiating tissue components. This is a complex, multi-step process.
Materials:
-
Deparaffinization reagents (Xylene, Ethanol (B145695) series)
-
Bouin's solution (mordant)
-
Weigert's iron hematoxylin (B73222)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing Xylidine Ponceau)
-
Phosphomolybdic-Phosphotungstic acid solution
-
Aniline Blue solution
-
Acetic acid solution (1%)
-
Deionized water
-
Microscope slides with paraffin-embedded tissue sections
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of Xylene (3-5 minutes each).
-
Transfer through two changes of 100% Ethanol (1-3 minutes each).
-
Hydrate through 95% and 70% Ethanol (1 minute each).
-
Rinse in running tap water, followed by distilled water.[9]
-
-
Mordanting:
-
For formalin-fixed tissues, incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.[9]
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in warm running tap water for 10 minutes, then wash in distilled water.[9]
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.
-
Wash in distilled water.[9]
-
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[9]
-
-
Collagen Staining:
-
Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.[9]
-
-
Final Differentiation and Dehydration:
-
Differentiate in 1% acetic acid solution for 1-2 minutes.
-
Dehydrate through 95% and 100% ethanol series.
-
Clear in xylene and mount.
-
References
- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. dawnscientific.com [dawnscientific.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 7. Ponceau S - Wikipedia [en.wikipedia.org]
- 8. Ponceau MX | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bioquochem.com [bioquochem.com]
C.I. 16150 (Acid Red 26): A Technical Guide for Histological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the histological applications of C.I. 16150, a synthetic azo dye also known as Acid Red 26, Ponceau 2R, and Xylidine Ponceau. Primarily utilized as a key component in the Masson's trichrome staining technique, this dye is instrumental in the differentiation of cytoplasmic elements from connective tissues. This document details the chemical properties, experimental protocols, and expected outcomes associated with the use of C.I. 16150 in a research and drug development context.
Core Properties and Specifications
C.I. 16150 is an anionic dye that binds to positively charged proteins in tissue sections, imparting a vibrant red color. Its utility in histology is largely attributed to its role as a plasma stain in multi-step staining procedures.
| Property | Specification |
| Colour Index Number | 16150 |
| Synonyms | Acid Red 26, Ponceau 2R, Xylidine Ponceau |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |
| Molecular Weight | 480.42 g/mol |
| Appearance | Dark red powder |
| Solubility | Readily soluble in water, slightly soluble in ethanol (B145695) |
| Absorption Maximum (λmax) | Approximately 500-509 nm in water[1] |
| Histological Grade | Dye content typically >70% |
Primary Application: Masson's Trichrome Staining
The most prevalent use of C.I. 16150 is as a constituent of the Biebrich Scarlet-Acid Fuchsin solution in Masson's trichrome staining. This technique is a cornerstone in histology for differentiating collagenous connective tissue from muscle and cytoplasm, which is critical in the study of fibrosis and other pathological conditions.
Principle of the Method
Masson's trichrome stain is a sequential, three-color staining method. The process begins with the staining of nuclei, typically with an iron hematoxylin (B73222). Subsequently, an acidic dye solution containing C.I. 16150 and Acid Fuchsin is applied, which stains acidophilic tissue components such as cytoplasm, muscle, and erythrocytes red. The key differentiation step involves the application of a polyacid, such as phosphomolybdic or phosphotungstic acid. This large molecule selectively removes the red dye from the collagen fibers, which are then counterstained with a contrasting color, usually blue or green, using Aniline Blue or Light Green.
Experimental Protocol: Masson's Trichrome Stain
This protocol is a standard methodology for paraffin-embedded tissue sections. Optimization may be required for specific tissue types and fixation methods.
Reagents:
-
Bouin's Solution (for mordanting)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Ponceau de Xylidine (C.I. 16150): 0.5 g
-
Acid Fuchsin: 0.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml
-
-
Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)
-
Aniline Blue Solution (2.5% in 2% acetic acid) or Light Green SF Yellowish Solution
-
1% Acetic Acid Solution
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Mordanting (for formalin-fixed tissues):
-
Incubate slides in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.
-
Wash in running tap water until the yellow color is completely removed.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[1]
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in 5% Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.
-
-
Collagen Staining:
-
Without rinsing, transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
Troubleshooting Common Issues
-
Weak Red Staining: Ensure the pH of the Biebrich Scarlet-Acid Fuchsin solution is acidic. Inadequate mordanting can also lead to weak staining.
-
Red Collagen: Insufficient differentiation with phosphomolybdic/phosphotungstic acid. Increase the differentiation time.
-
Pale Blue/Green Collagen: Over-differentiation in acetic acid after collagen staining. Reduce the time in the acetic acid solution.
Alternative Applications
While the predominant use of C.I. 16150 is in Masson's trichrome, it can potentially be used as a red counterstain in other histological techniques where differentiation of cytoplasmic components is required. However, its application in other standardized histological protocols is not well-documented.
Visualizing the Workflow
To facilitate the understanding of the experimental process, the following diagrams illustrate the logical flow of the Masson's Trichrome staining procedure.
Caption: Workflow of the Masson's Trichrome Staining Protocol.
Caption: Logical Flow of Differential Staining in Masson's Trichrome.
References
An In-depth Technical Guide to the Core Mechanism of Ponceau MX Protein Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ponceau MX, a vibrant red anionic azo dye, serves as a rapid and reversible tool for the visualization of proteins immobilized on solid supports such as nitrocellulose and PVDF membranes, as well as within polyacrylamide gels. Its utility is most pronounced in electrophoretic applications like Western blotting, where it provides a crucial checkpoint for assessing protein transfer efficiency prior to immunodetection. The staining mechanism is multifaceted, primarily driven by electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of proteins, a process potentiated by an acidic milieu. This is further stabilized by non-covalent, hydrophobic interactions between the aromatic ring structures of the dye and non-polar regions of the protein. This guide delves into the core principles of this compound staining, offering a detailed examination of its mechanism, alongside comprehensive experimental protocols and a summary of its performance characteristics.
Introduction
In the landscape of protein analysis, the ability to visualize proteins at various stages of an experimental workflow is paramount. This compound, also known by its synonyms Ponceau 2R and Acid Red 26, is a valuable reagent in this context. It offers a straightforward and economical method for the total protein staining of membranes and gels. The reversible nature of this staining is a key advantage, as the dye can be easily removed, leaving the proteins accessible for subsequent analytical procedures such as immunoblotting or mass spectrometry. This technical guide will provide a comprehensive overview of the chemical principles underpinning this compound staining, detailed experimental procedures, and a discussion of its applications and limitations.
The Chemical Basis of this compound Staining
The efficacy of this compound as a protein stain is rooted in its chemical structure and the principles of non-covalent molecular interactions.
Chemical Structure of this compound
This compound is a disodium (B8443419) salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. Its molecular structure is characterized by:
-
Azo Group (-N=N-): This chromophoric group is responsible for the dye's intense red color.
-
Sulfonate Groups (-SO₃⁻): The two negatively charged sulfonate groups are the primary mediators of electrostatic interactions with proteins.
-
Aromatic Rings: The naphthalene (B1677914) and dimethylphenyl ring systems provide a hydrophobic character to the molecule, enabling non-covalent interactions.
-
Hydroxyl Group (-OH): This group can participate in hydrogen bonding.
| Chemical Identifier | Value |
| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
| Synonyms | Ponceau 2R, Acid Red 26, C.I. 16150 |
| CAS Number | 3761-53-3 |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[1] |
| Molecular Weight | 480.42 g/mol [1] |
Mechanism of Interaction with Proteins
The binding of this compound to proteins is a non-covalent process driven by two primary forces: electrostatic interactions and hydrophobic interactions. This interaction is facilitated by the acidic conditions of the staining solution.
1. The Role of pH: this compound staining solutions are typically prepared in an acidic buffer, commonly containing acetic acid.[2] This acidic environment is crucial as it ensures the protonation of basic amino acid residues on the protein, such as lysine, arginine, and histidine, conferring a net positive charge on them.
2. Electrostatic Interactions: The negatively charged sulfonate groups of the this compound molecule form strong ionic bonds with the positively charged amino groups of the protein.[3] This electrostatic attraction is the predominant force responsible for the initial binding of the dye to the protein.
3. Hydrophobic Interactions: The aromatic rings of the this compound molecule can engage in non-covalent hydrophobic interactions with the non-polar side chains of amino acids such as leucine, isoleucine, valine, and phenylalanine. These interactions, though weaker than the electrostatic forces, contribute to the stability of the dye-protein complex.
4. Reversibility: The non-covalent nature of these interactions is the key to the reversibility of the stain. By shifting the pH to a neutral or alkaline environment and using detergents, the electrostatic and hydrophobic interactions can be disrupted, leading to the dissociation of the dye from the protein.[3]
Quantitative Aspects of this compound Staining
| Parameter | Value (for Ponceau S, as an analogue) | Reference |
| Detection Limit | Approximately 200-250 ng of protein per band | [4] |
| Optimal Staining Concentration | 0.1% (w/v) in 5% (v/v) acetic acid is common, though lower concentrations (e.g., 0.01% in 1% acetic acid) can be effective. | [2] |
| Optimal pH Range | Acidic (typically pH 2.5 - 3.5, as provided by the acetic acid in the staining solution) | |
| Linear Dynamic Range | Suitable for semi-quantitative estimation of protein load. | [5] |
It is important to note that the sensitivity of Ponceau staining is lower than that of other methods like Coomassie Brilliant Blue or silver staining.[5] However, its reversibility and speed make it a preferred choice for verifying protein transfer in Western blotting workflows.
Experimental Protocols
The following are detailed protocols for the preparation of this compound staining solution and its application for staining proteins in polyacrylamide gels and on membranes.
Preparation of this compound Staining Solution
Materials:
-
This compound (Ponceau 2R, Acid Red 26) powder
-
Glacial Acetic Acid
-
Deionized or distilled water
-
Graduated cylinders
-
Stir plate and stir bar
-
Storage bottle
Procedure:
-
To prepare a 0.1% (w/v) this compound solution in 5% (v/v) acetic acid, measure 950 mL of deionized water.
-
Carefully add 50 mL of glacial acetic acid to the water and mix thoroughly.
-
Weigh 1 gram of this compound powder and add it to the acetic acid solution.
-
Stir the solution until the this compound powder is completely dissolved.
-
Store the solution at room temperature in a clearly labeled bottle. The solution is stable for several months.
Staining Proteins on Western Blot Membranes
This protocol is suitable for both nitrocellulose and PVDF membranes.
Materials:
-
This compound Staining Solution
-
Deionized or distilled water
-
Shallow tray
-
Orbital shaker
Procedure:
-
Following protein transfer, briefly rinse the membrane with deionized water to remove any residual transfer buffer.
-
Place the membrane in a clean, shallow tray.
-
Add a sufficient volume of this compound staining solution to completely submerge the membrane.
-
Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[2]
-
Pour off the staining solution (it can be reused several times).
-
Rinse the membrane with deionized water to remove excess stain and reduce the background. Protein bands should appear as red-pink bands against a lighter background.
-
Image the membrane to document the protein transfer efficiency.
-
To destain, wash the membrane with several changes of deionized water or a buffer such as Tris-buffered saline with Tween 20 (TBST) until the red color disappears.[3] The membrane is now ready for blocking and subsequent immunodetection.
Staining Proteins in Polyacrylamide Gels
While less common than membrane staining, this compound can be used to visualize proteins directly in polyacrylamide gels. However, it's important to note that this may interfere with subsequent protein transfer to a membrane.
Materials:
-
This compound Staining Solution
-
Destaining solution (e.g., 5% acetic acid in water)
-
Shallow tray
-
Orbital shaker
Procedure:
-
After electrophoresis, place the polyacrylamide gel in a clean, shallow tray.
-
Add enough this compound staining solution to cover the gel.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
Pour off the staining solution.
-
Add destaining solution and agitate gently. Change the destaining solution every 15-30 minutes until the protein bands are clearly visible against a reduced background.
-
Image the gel for documentation.
Applications and Limitations
Applications:
-
Verification of Protein Transfer: The primary application of this compound staining is to confirm the successful and even transfer of proteins from a polyacrylamide gel to a membrane in Western blotting.[3]
-
Assessment of Sample Loading: It provides a quick visual check for equal loading of protein samples across different lanes.
-
Total Protein Normalization: In quantitative Western blotting, the total protein profile visualized by this compound can be used as a loading control for normalization, offering an alternative to housekeeping genes.
Limitations:
-
Lower Sensitivity: this compound has a lower sensitivity compared to other protein stains like Coomassie Blue and silver stain.[5] It may not be suitable for detecting low-abundance proteins.
-
Semi-Quantitative: While useful for assessing relative protein amounts, it is not as accurate for precise quantification as fluorescent stains or densitometry of Coomassie-stained gels.
-
Potential for Incomplete Destaining: Residual dye may interfere with downstream applications if not completely removed.
Conclusion
This compound is a robust and versatile tool for the rapid and reversible staining of proteins. Its mechanism of action, centered on electrostatic and hydrophobic interactions, is well-suited for applications in electrophoresis and Western blotting. While it may not offer the highest sensitivity, its ease of use, reversibility, and cost-effectiveness make it an indispensable reagent in many molecular biology laboratories. By understanding the core principles of its staining mechanism and adhering to optimized protocols, researchers can effectively leverage this compound to enhance the reliability and efficiency of their protein analysis workflows.
References
In-Depth Technical Guide to the Safe Handling of Ponceau MX in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for Ponceau MX (also known as Acid Red 26), a synthetic azo dye commonly used in histology and protein electrophoresis. Due to its potential health hazards, strict adherence to safety procedures is crucial to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a potential carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[1] It is harmful if swallowed or absorbed through the skin.[1][2] Chronic exposure may lead to liver damage.[2]
GHS Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer.
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [3] |
| Molecular Weight | 480.42 g/mol | [3] |
| Appearance | Dark red crystalline powder | [2] |
| CAS Number | 3761-53-3 | [2][3][4] |
| Solubility | Information not readily available |
Toxicological Data
| Route of Exposure | Species | LD50 (Lethal Dose, 50%) | Source |
| Oral | Rat | 23160 mg/kg | [1] |
| Intraperitoneal | Rat | >1 g/kg | [1] |
| Oral | Mouse | >6600 mg/kg | [1] |
| Intraperitoneal | Mouse | 2 g/kg | [1] |
| Intravenous | Mouse | 1530 mg/kg | [1] |
Occupational Exposure Limits
Currently, there are no established OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound.[2] However, due to its hazard profile, exposure should be minimized to the lowest achievable level.
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before any procedure involving this compound.
Engineering Controls
-
Ventilation: Always handle this compound powder and concentrated solutions in a certified chemical fume hood to minimize inhalation of dust and vapors.[1][2]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly.[4]
-
Lab Coat: A flame-retardant lab coat or a 100% cotton lab coat is required to prevent skin contact.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If dust or aerosols are generated outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6]
Experimental Protocols
Preparation of Ponceau S Staining Solution for Western Blotting
This protocol outlines the preparation of a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid.
Materials:
-
Ponceau S powder
-
Glacial acetic acid
-
Deionized water
-
Graduated cylinders
-
Beaker
-
Stir plate and stir bar
-
Storage bottle
Procedure:
-
Precaution: Perform all steps involving glacial acetic acid inside a chemical fume hood.[7]
-
Measure 950 mL of deionized water into a 1 L beaker.
-
Carefully add 50 mL of glacial acetic acid to the water and mix.
-
Weigh 1 gram of Ponceau S powder and add it to the acetic acid solution.
-
Stir the solution until the Ponceau S is completely dissolved.
-
Transfer the solution to a clearly labeled storage bottle.
-
Store the solution at 4°C.[7]
Staining Protocol for Western Blot Membranes
This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.
Materials:
-
Membrane with transferred proteins
-
Ponceau S staining solution
-
Deionized water
-
Shaker
-
Imaging system
Procedure:
-
Following protein transfer, place the membrane in a clean container.
-
Rinse the membrane with deionized water for approximately 1 minute to remove residual transfer buffer.[8]
-
Add enough Ponceau S staining solution to completely submerge the membrane.
-
Incubate on a shaker for 5-15 minutes at room temperature.[9]
-
Pour off the Ponceau S solution (it can be reused several times).[8]
-
Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[8][9]
-
Capture an image of the stained membrane for documentation.
-
To destain, wash the membrane with TBST (Tris-Buffered Saline with Tween 20) or a 0.1% NaOH solution until the stain is completely removed.[7][8][9] The membrane is now ready for blocking and immunodetection.
Emergency Procedures
Spills and Leaks
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the absorbed material into a suitable container for hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety (EHS) office.
-
Prevent entry into the contaminated area.
-
Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4][6][10]
Workflow Diagrams
Caption: Safe handling workflow for this compound in the laboratory.
Caption: Emergency response flowchart for this compound incidents.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Protein staining [ivaan.com]
- 3. Masson’s Trichrome staining for histology [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. med.wmich.edu [med.wmich.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
An In-Depth Technical Guide on the Carcinogenic Potential of Ponceau MX for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ponceau MX, a mono-azo dye, has been the subject of scrutiny regarding its carcinogenic potential. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), it is considered "possibly carcinogenic to humans"[1][2]. This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals[3]. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its metabolic activation, genotoxicity, and findings from long-term carcinogenicity bioassays. Detailed experimental protocols and visual representations of key processes are included to support researchers in understanding and evaluating the risks associated with this compound.
Regulatory Status and Classification
This compound is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to the state to cause cancer. Its use in drugs and cosmetics has been cancelled in the United States since 1966[4]. The IARC has classified this compound in Group 2B, a category for agents with sufficient evidence of carcinogenicity in animals but inadequate or no data in humans[1][2][5].
Metabolic Activation and Genotoxicity
The carcinogenic potential of many azo dyes, including this compound, is linked to their metabolic activation into reactive intermediates that can damage DNA.
Metabolic Pathway
The primary mechanism of metabolic activation involves the reductive cleavage of the azo bond (—N=N—), primarily by azoreductases produced by the intestinal microbiota and to a lesser extent by liver enzymes. This reduction generates aromatic amines, which are often the ultimate carcinogenic metabolites.
The key steps in the metabolic activation of this compound are:
-
Azo Reduction: The azo bond of this compound is reduced, leading to the formation of aromatic amines.
-
N-Hydroxylation: The resulting aromatic amines undergo N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes in the liver.
-
Esterification: The N-hydroxy metabolites are further activated through esterification (e.g., acetylation or sulfation) to form highly reactive electrophilic esters.
-
DNA Adduct Formation: These reactive esters can then covalently bind to DNA, forming DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.
Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.
Genotoxicity Assays
Genotoxicity assays are crucial for identifying substances that can cause genetic damage. Standard tests for evaluating the genotoxicity of azo dyes include the Ames test (bacterial reverse mutation assay) and the in vivo micronucleus test.
Long-Term Carcinogenicity Bioassays
Long-term animal bioassays are the primary source of data for assessing the carcinogenic potential of chemicals. Studies on this compound have demonstrated its carcinogenicity in rodents.
Data from Animal Studies
Studies have shown that oral administration of this compound is associated with the development of liver-cell tumors in mice and rats, and potentially intestinal tumors in mice[3].
Table 1: Summary of Carcinogenicity Data for this compound in Rodents
| Species | Route of Administration | Target Organ(s) | Tumor Type | Key Findings | Reference |
| Mouse | Oral | Liver, Intestine (possible) | Hepatocellular tumors | Increased incidence of liver tumors. | IARC, 1975[3] |
| Rat | Oral | Liver | Liver-cell tumors | Induction of liver-cell tumors. | IARC, 1975[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key assays used to evaluate the carcinogenic potential of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Caption: A typical workflow for the Ames test.
In Vivo Micronucleus Test
This assay assesses the ability of a test substance to induce chromosomal damage in the bone marrow of rodents.
Caption: Workflow for the in vivo micronucleus test.
Conclusion for Researchers
The available evidence strongly indicates that this compound possesses carcinogenic potential, primarily based on animal studies. The metabolic activation to genotoxic aromatic amines is a key mechanism of concern. For researchers and professionals in drug development, it is imperative to exercise caution when handling this compound. Appropriate personal protective equipment should be used to minimize exposure. Furthermore, the potential for this compound to act as a confounding factor in toxicological and pharmacological studies should be considered. Given its classification and the supporting data, the use of this compound in applications where human exposure is likely is not recommended. Further research to fully elucidate the dose-response relationship and the precise molecular mechanisms of its carcinogenicity in different biological systems would be beneficial.
References
- 1. Acute (mouse and rat) and short-term (rat) toxicity studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. List of IARC Group 2B carcinogens [medbox.iiab.me]
- 3. The Range of Carcinogenic Substances in Human Foods and the Problems of Testing for Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Full text of "Gastroenterology abstracts and citations" [archive.org]
- 5. Ponceau SX (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
An In-depth Technical Guide to the Role of Ponceau MX in Masson's Trichrome Staining
Masson's trichrome is a cornerstone staining technique in histology, prized for its ability to differentiate cellular and extracellular components, most notably distinguishing muscle from collagen.[1] This three-color method relies on the sequential application of anionic dyes with different molecular characteristics, coupled with a polyacid differentiation step.[2] At the heart of the initial cytoplasmic staining is the "plasma stain," a solution of small acid dyes, where Ponceau MX often plays a critical role. This guide provides an in-depth examination of the principles governing this compound's function within the Masson's trichrome protocol, tailored for researchers, scientists, and professionals in drug development.
The Core Principle: Differential Staining by Molecular Size and Tissue Porosity
The success of Masson's trichrome staining hinges on a multi-step process that exploits the varying porosity of different tissue components and the molecular weights of the dyes employed. The procedure can be broken down into four key stages:
-
Nuclear Staining: An iron hematoxylin, such as Weigert's hematoxylin, is used to stain cell nuclei a dark brown, black, or deep purple. This stain is resistant to decolorization by the subsequent acidic dye solutions.[2]
-
Cytoplasmic ("Plasma") Staining: The tissue is immersed in a solution of small, anionic red dyes. Historically, this solution contains a mixture of this compound (also known as Xylidine Ponceau or Acid Red 26) and Acid Fuchsin.[1][3] Due to their low molecular weight, these dyes are small enough to penetrate and stain all acidophilic tissue elements, including the dense cytoplasm of cells, muscle fibers, and the more porous collagen fibers.[4] At this stage, the entire section appears in shades of red.
-
Differentiation with Polyacid: This is the most critical step for achieving differential staining. The section is treated with a polyacid, typically phosphomolybdic acid, phosphotungstic acid, or a combination of both.[2][4] These large polyacid molecules displace the smaller red dyes (this compound/Acid Fuchsin) from the collagen fibers, which have a porous structure. However, the denser, less permeable tissues like cytoplasm and muscle retain the red stain.[2][4] The polyacid essentially "clears" the collagen, preparing it for the final dye.
-
Collagen ("Fiber") Staining: A third, larger anionic dye is applied. This is typically Aniline Blue (staining collagen blue) or Light Green SF Yellowish (staining collagen green).[1] These dye molecules are large enough to enter the now-vacant collagen fibers but are too large to effectively penetrate and displace the red dyes already bound to the denser cytoplasm and muscle.
The result is a vivid, three-color stain: black/purple nuclei, red cytoplasm and muscle, and blue or green collagen.[1]
Properties and Function of this compound
This compound, also known as Ponceau 2R or Acid Red 26, is a disodium (B8443419) salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.[5] It functions as a primary "plasma stain" in the Masson's trichrome technique. Its key contribution lies in its relatively small molecular size, which allows it to permeate all acidophilic structures in the initial staining step. This non-specific binding is essential for the subsequent selective differentiation.
The table below summarizes the quantitative data for this compound and other dyes commonly used in various trichrome staining protocols. The difference in molecular weight is fundamental to the staining theory, where smaller molecules stain broadly and are then selectively replaced by larger ones based on tissue permeability.
| Dye Name | C.I. Number | Role in Staining | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 16150 | Plasma Stain (Red) | C₁₈H₁₄N₂Na₂O₇S₂ | 480.42[5][6] |
| Biebrich Scarlet | 26905 | Plasma Stain (Red) | C₂₂H₁₄N₄Na₂O₇S₂ | 556.48[7][8] |
| Acid Fuchsin | 42685 | Plasma Stain (Red) | C₂₀H₁₇N₃Na₂O₉S₃ | 585.54[9] |
| Aniline Blue WS | 42780 | Fiber Stain (Blue) | C₃₂H₂₅N₃Na₂O₉S₃ | 737.74[10][11] |
| Light Green SF Yellowish | 42095 | Fiber Stain (Green) | C₃₇H₃₄N₂Na₂O₉S₃ | 792.85[12][13] |
Detailed Experimental Protocol
This section provides a representative methodology for Masson's Trichrome stain, synthesized from standard histological protocols.[14][15][16]
3.1. Reagent Preparation
-
Bouin's Solution (Mordant):
-
Saturated Aqueous Picric Acid: 75 ml
-
Formaldehyde (37-40%): 25 ml
-
Glacial Acetic Acid: 5 ml
-
-
Weigert's Iron Hematoxylin:
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.
-
Solution B: 4 ml 29% Ferric Chloride in water, 95 ml Distilled Water, 1 ml concentrated Hydrochloric Acid.
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use.
-
-
Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
5% Phosphomolybdic Acid: 25 ml
-
5% Phosphotungstic Acid: 25 ml
-
-
Aniline Blue Solution (Fiber Stain):
-
Aniline Blue: 2.5 g
-
Glacial Acetic Acid: 2 ml
-
Distilled Water: 100 ml
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
-
3.2. Experimental Workflow
The following workflow outlines the staining procedure for formalin-fixed, paraffin-embedded tissue sections.
3.3. Expected Results
-
Nuclei: Black to dark purple[14]
-
Cytoplasm, Muscle, Keratin, Erythrocytes: Red/Pink[14]
-
Collagen, Mucin, Bone: Blue[16]
Conclusion
This compound is a fundamental component of the classical Masson's trichrome stain, serving as the initial red plasma stain. Its efficacy is rooted in its low molecular weight, which facilitates broad, non-specific staining of acidophilic tissues. The critical principle is not its binding affinity, but rather its capacity to be selectively displaced from porous collagen by larger polyacid molecules. This displacement mechanism is the linchpin that allows for the subsequent, differential staining of collagen with a larger dye like Aniline Blue. Understanding this interplay of molecular size, dye sequencing, and tissue permeability is essential for troubleshooting and optimizing the Masson's trichrome protocol in research and diagnostic applications.
References
- 1. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Masson’s Trichrome staining for histology [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. chemicalworlds.com [chemicalworlds.com]
- 8. Sodium 6-(2-hydroxynaphthylazo)-3,4'-azodibenzenesulphonate | C22H14N4Na2O7S2 | CID 20170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. chemsavers.com [chemsavers.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. healthsciences.usask.ca [healthsciences.usask.ca]
- 16. interchim.fr [interchim.fr]
- 17. stainsfile.com [stainsfile.com]
The Role of Ponceau MX in Tissue Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions and applications of Ponceau MX in tissue staining. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, mechanism of action, and practical use in histological preparations. This document details experimental protocols, summarizes key data, and provides visual representations of workflows to facilitate the effective application of this dye in a laboratory setting.
Introduction to this compound
This compound, a red azo dye, is a valuable tool in histology for visualizing specific tissue components.[1] It is also known by several synonyms, including Xylidine Ponceau, Ponceau 2R, and Acid Red 26.[1][2] Its primary and most well-documented application in tissue staining is as a key ingredient in the plasma stain solution for Masson's trichrome staining.[1][2][3][4] In this context, it is instrumental in differentiating cytoplasm, muscle, and erythrocytes from collagen fibers.[5][6]
It is crucial to distinguish this compound from Ponceau S. While both are red azo dyes, Ponceau S is primarily used for the rapid and reversible staining of proteins on membranes in Western blotting applications.[7][8][9] This guide focuses exclusively on the histological applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for understanding the dye's behavior in solution and its interactions with tissue components.
| Property | Value |
| Synonyms | Xylidine Ponceau, Ponceau 2R, Acid Red 26, C.I. 16150[1][2] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[4] |
| Molecular Weight | 480.42 g/mol [4] |
| Color | Red[2] |
| Solubility in Water | Readily soluble[2] |
| Solubility in Ethanol (B145695) | Readily soluble[2] |
| IUPAC Name | disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate[10] |
Mechanism of Staining
This compound is an anionic (acid) dye. Its staining mechanism is based on electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. In an acidic solution, proteins in the cytoplasm and muscle fibers become positively charged due to the protonation of their amino groups. The anionic sulfonate groups of this compound then bind to these cationic sites, resulting in a vibrant red or orange-red color.
In the context of Masson's trichrome stain, the differential staining of tissues is achieved through a sequence of dye applications and differentiation steps. After the initial staining of cytoplasm and muscle with this compound and acid fuchsin, a polyacid (such as phosphomolybdic acid or phosphotungstic acid) is used. This large polyacid molecule is thought to act as a differentiating agent, causing the red dyes to diffuse out of the more porous collagen fibers while being retained in the denser cytoplasm and muscle. A subsequent counterstain, such as Aniline (B41778) Blue or Light Green, then stains the collagen.
Experimental Protocol: Masson's Trichrome Stain
The following is a detailed protocol for a standard Masson's trichrome stain incorporating this compound (Xylidine Ponceau).
Reagents
| Reagent | Preparation |
| Bouin's Solution (Optional Mordant) | Commercially available or prepared in-house. |
| Weigert's Iron Hematoxylin (B73222) | Mix equal parts of Solution A (1 g hematoxylin in 100 ml 95% ethanol) and Solution B (4 ml 29% ferric chloride solution, 95 ml distilled water, 1 ml concentrated HCl). This working solution is stable for a few days. |
| Ponceau-Fuchsin Solution | Dissolve 0.5 g of Xylidine Ponceau (this compound) and 0.5 g of Acid Fuchsin in 100 ml of distilled water. Add 1 ml of glacial acetic acid.[6] |
| Phosphomolybdic Acid Solution | 1 g phosphomolybdic acid in 100 ml distilled water. |
| Aniline Blue Solution | 2.5 g aniline blue in 100 ml distilled water with 2.5 ml glacial acetic acid. |
| 1% Acetic Acid Solution | 1 ml glacial acetic acid in 99 ml distilled water. |
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 3 minutes.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Mordanting (Optional, for formalin-fixed tissues):
-
Immerse slides in Bouin's solution at 56-60°C for 1 hour or at room temperature overnight.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Wash in running tap water.
-
-
Cytoplasmic Staining:
-
Stain in the Ponceau-Fuchsin solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Treat with 1% phosphomolybdic acid solution for 5-10 minutes. This step removes the red stain from the collagen.
-
Discard the solution; do not rinse with water.
-
-
Collagen Staining:
-
Stain in aniline blue solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results
| Tissue Component | Staining Color |
| Nuclei | Black |
| Cytoplasm, Keratin, Muscle Fibers | Red / Orange-Red |
| Collagen | Blue |
| Erythrocytes | Red |
Mandatory Visualizations
Experimental Workflow for Masson's Trichrome Staining
Caption: Workflow for Masson's Trichrome Staining using this compound.
Safety and Handling
This compound is classified as a possible carcinogen to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[11] It has been shown to be carcinogenic in animal studies.[11] Therefore, appropriate safety precautions must be taken when handling this dye.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle the powdered dye in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a historically significant and effective red acid dye for tissue staining, particularly as a component of the Masson's trichrome stain. Its ability to impart a vibrant red to orange-red color to cytoplasm and muscle provides excellent contrast with the blue or green stained collagen, making it an invaluable tool for studying tissue morphology in both research and diagnostic settings. While its use requires careful handling due to its potential carcinogenicity, the detailed staining results it provides in complex tissues underscore its continued relevance in modern histology. This guide provides the necessary information for researchers and professionals to effectively and safely incorporate this compound into their histological workflows.
References
- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. 3761-53-3 CAS | XYLIDINE PONCEAU | Biological Stains and Dyes | Article No. 06510 [lobachemie.com]
- 3. gspchem.com [gspchem.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. biognost.com [biognost.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 9. biotium.com [biotium.com]
- 10. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
Methodological & Application
Application Notes and Protocols: Ponceau MX in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau MX, also known by synonyms such as Ponceau 2R, Xylidine Ponceau, and Acid Red 26, is an anionic azo dye utilized in histological staining.[1][2] While not typically employed as a standalone stain, this compound is a critical component of the plasma stain in one of the most widely used polychromatic staining methods in histology: Masson's Trichrome stain.[1][3][4] In this technique, this compound, often in conjunction with acid fuchsin, is instrumental in staining muscle fibers, cytoplasm, and keratin (B1170402) red.[3][5] This application note provides a detailed protocol for the use of this compound within the context of Masson's Trichrome staining, enabling the differentiation of cellular and extracellular components in tissue sections.
The principle of Masson's Trichrome stain relies on the differential binding of anionic dyes with varying molecular weights to tissue components.[6] The procedure sequentially stains nuclei, cytoplasm and muscle, and finally collagen. This compound, in combination with acid fuchsin, acts as the primary cytoplasmic and muscle stain. Subsequent treatment with a polyacid, such as phosphomolybdic or phosphotungstic acid, is thought to act as a differentiating agent, removing the red dye from collagen fibers, which are then stained with a contrasting dye like Aniline Blue or Light Green.[3][4][6]
Experimental Protocols
Reagent Preparation
The following table outlines the preparation of various solutions required for the Masson's Trichrome stain incorporating this compound (Xylidine Ponceau).
| Solution Name | Reagent | Amount |
| Bouin's Fixative (Optional Mordant) | Picric Acid, Saturated Aqueous Solution | 75 mL |
| Formaldehyde, 37-40% | 25 mL | |
| Glacial Acetic Acid | 5 mL | |
| Weigert's Iron Hematoxylin | Solution A: | |
| Hematoxylin | 1 g | |
| 95% Ethanol (B145695) | 100 mL | |
| Solution B: | ||
| Ferric Chloride, 29% Aqueous Solution | 4 mL | |
| Distilled Water | 95 mL | |
| Hydrochloric Acid, Concentrated | 1 mL | |
| Working Solution: Mix equal parts of Solution A and B just before use. This solution is stable for only a few hours. | ||
| Ponceau-Acid Fuchsin Solution | This compound (Xylidine Ponceau) | 0.5 g |
| Acid Fuchsin | 0.5 g | |
| Distilled Water | 100 mL | |
| Glacial Acetic Acid | 1 mL | |
| Phosphomolybdic/Phosphotungstic Acid Solution | Phosphomolybdic Acid | 2.5 g |
| Phosphotungstic Acid | 2.5 g | |
| Distilled Water | 100 mL | |
| Aniline Blue Solution | Aniline Blue | 2.5 g |
| Distilled Water | 100 mL | |
| Glacial Acetic Acid | 2 mL | |
| 1% Acetic Acid Solution | Glacial Acetic Acid | 1 mL |
| Distilled Water | 99 mL |
Staining Protocol for Masson's Trichrome
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Mordanting (Optional but Recommended):
-
For enhanced staining, mordant sections in Bouin's fixative overnight at room temperature or for 1 hour at 56°C.
-
Wash in running tap water for 5-10 minutes to remove the picric acid (until the yellow color disappears).
-
-
Nuclear Staining:
-
Stain in freshly prepared Weigert's Iron Hematoxylin solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 5-10 seconds.
-
Wash in running tap water for 1-5 minutes.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution (e.g., 0.2% ammonia (B1221849) water) for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Ponceau-Acid Fuchsin solution for 5-10 minutes.[6]
-
Rinse briefly in distilled water.
-
-
Differentiation and Mordanting for Collagen:
-
Treat with Phosphomolybdic/Phosphotungstic Acid solution for 5 minutes.[6] This step removes the red stain from the collagen.
-
Drain the slide; do not rinse with water.
-
-
Collagen Staining:
-
Stain in Aniline Blue solution for 5 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in 1% Acetic Acid solution for 10-15 seconds.
-
Dehydrate rapidly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a synthetic resinous mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red/Pink[3]
-
Collagen, Mucin: Blue
-
Erythrocytes: Red
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of the Masson's Trichrome staining protocol, highlighting the sequential application of reagents.
Masson's Trichrome Staining Workflow with this compound.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Weak Red Staining | Insufficient staining time in Ponceau-Acid Fuchsin. | Increase incubation time. |
| Over-differentiation in phosphomolybdic/phosphotungstic acid. | Reduce differentiation time. | |
| Old or depleted staining solution. | Prepare fresh Ponceau-Acid Fuchsin solution. | |
| Red Staining in Collagen | Incomplete differentiation. | Ensure adequate time in phosphomolybdic/phosphotungstic acid. |
| Sections not drained properly before collagen stain. | Drain slide thoroughly after differentiation step. | |
| Pale Blue Staining of Collagen | Insufficient staining time in Aniline Blue. | Increase incubation time. |
| Over-differentiation in acetic acid. | Reduce time in the final acetic acid rinse. | |
| Faded Staining After Mounting | Incomplete dehydration. | Ensure use of fresh absolute alcohols and complete dehydration before clearing. |
Conclusion
This compound is a valuable reagent in histology, primarily for its role within the Masson's Trichrome staining procedure. The protocol provided herein offers a reliable method for achieving vibrant and differential staining of tissue components, which is essential for the morphological assessment of tissues in both research and diagnostic settings. Adherence to the protocol and proper reagent preparation are key to obtaining high-quality, reproducible results.
References
- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 4. Masson’s Trichrome staining for histology [protocols.io]
- 5. biognost.com [biognost.com]
- 6. pscientifics.com [pscientifics.com]
Masson's Trichrome Stain with Ponceau de Xylidine: Application Notes and Protocols for Researchers
For Immediate Release
Application Notes
Masson's trichrome is a fundamental differential staining technique in histology, indispensable for distinguishing collagen from other tissue components such as muscle and cytoplasm.[1][2] This three-color staining method is a vital tool in various research and drug development areas, particularly in the study of fibrosis, muscular pathologies, and tumor analysis.[2] The protocol outlined below utilizes Ponceau de xylidine (B576407) in the cytoplasmic stain, a red acid dye that, in conjunction with acid fuchsin, imparts a vibrant red color to muscle fibers, cytoplasm, and keratin.[3] Nuclei are stained black with Weigert's iron hematoxylin (B73222), and collagen is stained blue or green, providing a clear and detailed visualization of tissue morphology.
The principle of Masson's trichrome stain hinges on the selective binding of anionic dyes to different tissue components based on their porosity and charge. After nuclear staining, the tissue is treated with a solution containing Ponceau de xylidine and acid fuchsin, which stains acidophilic elements like cytoplasm and muscle red.[4] Subsequently, a polyacid, such as phosphomolybdic acid or phosphotungstic acid, acts as a differentiating agent. This large molecule is thought to remove the red dye from the more permeable collagen fibers while it is retained in the denser muscle and cytoplasm. Finally, a counterstain like Aniline Blue or Light Green is applied, which then specifically binds to the collagen, coloring it blue or green, respectively.[5]
This protocol is intended for researchers, scientists, and drug development professionals working with formalin-fixed, paraffin-embedded tissue sections. Adherence to the specified incubation times and solution preparations is critical for achieving optimal and reproducible staining results.
Quantitative Data Summary
The following tables provide a summary of the reagent compositions and incubation times for the Masson's trichrome stain incorporating Ponceau de xylidine. Optimal times may need to be adjusted based on tissue type and thickness.
Table 1: Reagent Composition
| Reagent | Formulation |
| Ponceau de Xylidine - Acid Fuchsin Solution | Variant 1: 0.5g Ponceau de xylidine, 0.5g Acid fuchsin, 1mL Glacial acetic acid, 100mL Distilled water.[3] Variant 2: Mix 2 parts of 1% Ponceau de xylidine in 1% acetic acid with 1 part of 1% Acid fuchsin in 1% acetic acid.[6] Variant 3: 0.65g Ponceau 2R (Ponceau de xylidine), 0.35g Acid fuchsin, 1mL Glacial acetic acid, 100mL Distilled water.[7] |
| Weigert's Iron Hematoxylin | Mix equal parts of Solution A (1g Hematoxylin in 100mL 95% Ethanol) and Solution B (4mL Ferric chloride 29% solution, 1mL Hydrochloric acid, 95mL Distilled water). Prepare fresh. |
| Phosphomolybdic/Phosphotungstic Acid Solution | 1g Phosphomolybdic acid or Phosphotungstic acid in 100mL Distilled water.[7] |
| Aniline Blue Solution | 2.5g Aniline blue, 2mL Glacial acetic acid, 100mL Distilled water. |
| Light Green Solution | 2g Light green SF yellowish, 2mL Glacial acetic acid, 100mL Distilled water. |
| 1% Acetic Acid Solution | 1mL Glacial acetic acid in 99mL Distilled water. |
| Bouin's Solution (Optional Mordant) | 75mL Picric acid (saturated aqueous), 25mL Formalin (40% formaldehyde), 5mL Glacial acetic acid. |
Table 2: Staining Protocol Timings
| Step | Reagent | Incubation Time |
| Deparaffinization & Rehydration | Xylene, Ethanol (B145695) series | 10-15 minutes |
| Mordanting (Optional) | Bouin's Solution | 1 hour at 56-60°C or overnight at RT |
| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes |
| Cytoplasmic Staining | Ponceau de Xylidine - Acid Fuchsin | 10-15 minutes |
| Differentiation | Phosphomolybdic/Phosphotungstic Acid | 10-15 minutes |
| Collagen Staining | Aniline Blue or Light Green | 5-10 minutes |
| Final Differentiation | 1% Acetic Acid | 2-5 minutes |
| Dehydration & Clearing | Ethanol series, Xylene | 5-10 minutes |
Experimental Protocol
This protocol is for staining formalin-fixed, paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer through two changes of 100% ethanol for 3 minutes each.
- Transfer through 95% ethanol for 1 minute.
- Transfer through 70% ethanol for 1 minute.
- Rinse in running tap water for 5 minutes.
- Rinse in distilled water.
2. Mordanting (Optional, for enhanced staining):
- Place slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
- Wash in running tap water for 5-10 minutes to remove the yellow color.
3. Nuclear Staining:
- Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes.
- Rinse in running warm tap water for 10 minutes.
- Wash in distilled water.
4. Cytoplasmic Staining:
- Stain in Ponceau de xylidine-Acid Fuchsin solution for 10-15 minutes.
- Wash in distilled water.
5. Differentiation:
- Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
6. Collagen Staining:
- Without rinsing, transfer the slides directly to either Aniline Blue solution or Light Green solution and stain for 5-10 minutes.
- Rinse briefly in distilled water.
7. Final Differentiation:
- Differentiate in 1% acetic acid solution for 2-5 minutes.
- Wash in distilled water.
8. Dehydration and Mounting:
- Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.
- Clear in two to three changes of xylene.
- Mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black/Dark Purple[5]
-
Cytoplasm, Muscle, Keratin: Red[3]
-
Collagen: Blue or Green[3]
-
Erythrocytes: Red[3]
Visualizations
Caption: Workflow for Masson's Trichrome Staining with Ponceau de Xylidine.
References
- 1. Massons Trichrome Stain | PPT [slideshare.net]
- 2. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 3. biognost.com [biognost.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Masson’s Trichrome staining for histology [protocols.io]
- 6. Masson's Stain Recipe [thelabrat.com]
- 7. stainsfile.com [stainsfile.com]
Preparation of Ponceau MX Solution for Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Application Note
Ponceau MX, also known by its synonyms Ponceau 2R, Xylidine Ponceau, and Acid Red 26, is an anionic azo dye with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂ and a molecular weight of approximately 480.42 g/mol .[1][2] It is readily soluble in water.[1] This red dye is a crucial component in various histological staining procedures, most notably as a key ingredient in the cytoplasmic stain for Masson's trichrome staining protocol.[2][3][4]
The primary application of this compound is in the differential staining of tissue components, where it imparts a vibrant red color to cytoplasm, muscle fibers, and keratin.[3] In the context of Masson's trichrome stain, this compound is typically used in conjunction with Acid Fuchsin to form the "Ponceau-Acid Fuchsin" solution. This solution provides the initial red staining of the tissue section. Subsequent steps in the trichrome protocol then differentiate the tissue elements, ultimately staining collagen blue or green and nuclei black, providing a stark and informative contrast.
It is important to distinguish this compound from Ponceau S. While both are red anionic dyes, Ponceau S is primarily utilized for the rapid and reversible staining of proteins on nitrocellulose or PVDF membranes in Western blotting applications.[5] this compound, on the other hand, is the dye of choice for the specific histological applications described herein.
This document provides detailed protocols for the preparation of this compound-containing solutions and their application in Masson's trichrome staining.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Ponceau 2R, Xylidine Ponceau, Acid Red 26, C.I. 16150 |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ |
| Molecular Weight | 480.42 g/mol [1] |
| Appearance | Red powder |
| Solubility | Readily soluble in water[1] |
Preparation of this compound - Acid Fuchsin Staining Solution for Masson's Trichrome
The this compound - Acid Fuchsin solution is a critical component of the Masson's trichrome stain, responsible for the red staining of cytoplasmic elements. Several variations of this solution exist. The following table summarizes some common formulations.
| Formulation | This compound (Ponceau 2R) | Acid Fuchsin | Glacial Acetic Acid | Distilled Water |
| Variant 1 [1] | 0.5 g | 0.5 g | 1.0 mL | 100 mL |
| Variant 2 [6] | 0.65 g | 0.35 g | 1.0 mL | 100 mL |
| Variant 3 [6] | 1.0 g | - | 1.0 mL | 100 mL |
| Variant 4 [6] | 1.0 g | 1.0 g | 1.0 mL | 100 mL |
Experimental Protocol: Preparation of this compound - Acid Fuchsin Solution (Variant 1)
This protocol describes the preparation of 100 mL of a commonly used this compound - Acid Fuchsin staining solution.
Materials:
-
This compound (Ponceau 2R, Acid Red 26) powder
-
Acid Fuchsin powder
-
Glacial Acetic Acid
-
Distilled or deionized water
-
100 mL graduated cylinder
-
150 mL glass beaker
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Analytical balance
-
Storage bottle
Procedure:
-
Measure Water: Using a graduated cylinder, measure 100 mL of distilled or deionized water and pour it into a 150 mL glass beaker.
-
Add Stir Bar: Place a magnetic stir bar into the beaker and place the beaker on a magnetic stirrer.
-
Weigh Dyes: Carefully weigh out 0.5 g of this compound powder and 0.5 g of Acid Fuchsin powder.
-
Dissolve Dyes: While the water is stirring, slowly add the weighed this compound and Acid Fuchsin powders to the beaker. Continue stirring until the dyes are completely dissolved.
-
Add Acetic Acid: Once the dyes are fully dissolved, add 1.0 mL of glacial acetic acid to the solution.
-
Mix Thoroughly: Allow the solution to mix for an additional 5-10 minutes to ensure homogeneity.
-
Store Solution: Transfer the prepared solution to a clearly labeled storage bottle. Store at room temperature.
Experimental Protocol: Masson's Trichrome Staining
This protocol provides a comprehensive workflow for performing Masson's trichrome staining on paraffin-embedded tissue sections using the prepared this compound - Acid Fuchsin solution.
Reagents:
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin (B73222) (Working Solution)
-
This compound - Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution (5% of each)
-
Aniline Blue Solution (2.5% in 2% acetic acid)
-
1% Acetic Acid Solution
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
-
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissues):
-
Place slides in Bouin's solution at 56-60°C for 1 hour, or at room temperature overnight.
-
Wash slides in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain slides in Weigert's iron hematoxylin working solution for 10 minutes.
-
Rinse slides in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain slides in the prepared this compound - Acid Fuchsin solution for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate slides in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides quickly through 95% ethanol, followed by two changes of absolute ethanol.
-
Clear the slides in two to three changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen: Blue
Diagrams
Caption: Workflow for the preparation of this compound solution and its use in Masson's Trichrome staining.
Caption: Logical relationship of components for the this compound - Acid Fuchsin staining solution.
References
- 1. biognost.com [biognost.com]
- 2. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Masson’s Trichrome staining for histology [protocols.io]
- 5. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 6. stainsfile.com [stainsfile.com]
Ponceau MX in Goldner's Trichrome Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ponceau MX in the Goldner's trichrome staining method, a histological technique crucial for the differentiation of cellular and extracellular components. This document includes detailed experimental protocols, quantitative data on the dye's properties, and a discussion of its role in the staining mechanism.
Introduction to this compound and Goldner's Trichrome Staining
Goldner's trichrome is a differential staining method that allows for the visualization of various tissue components in contrasting colors. It is particularly valuable for distinguishing muscle from collagen, which is essential in studies of fibrosis, tissue regeneration, and other pathological conditions. The method employs a sequence of dyes and differentiating agents to achieve this color separation.
This compound, also known as Ponceau 2R, Ponceau de Xylidine, and C.I. Acid Red 26, is a red azo dye that serves as the primary plasma stain in the Goldner's trichrome method.[1][2] It stains cytoplasm, muscle, and other acidophilic tissue elements a vibrant red.[3][4] This initial staining is then followed by a polyacid treatment, typically with phosphomolybdic acid, which selectively removes the red dye from collagen, allowing for subsequent counterstaining with a green or blue dye.[5][6]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in histological staining.
| Property | Value | Reference(s) |
| Synonyms | Ponceau 2R, Ponceau de Xylidine, C.I. Acid Red 26, Xylidine Ponceau 2R | [1][2][7] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [2] |
| Molecular Weight | 480.4 g/mol | [2] |
| Color Index Number | 16150 | [3] |
| Absorption Maxima (λmax) | 499 nm, 502 nm, 503 nm, 500 nm | [3][7] |
| Appearance | Red powder | [8] |
| Solubility | Readily soluble in water | [3] |
Mechanism of Goldner's Trichrome Staining
The differential staining achieved with the Goldner's trichrome method is based on the varying affinities of different tissue components for the dyes used, which is modulated by a polyacid. The general mechanism can be understood as a sequence of binding and displacement reactions.
Caption: Mechanism of Goldner's Trichrome Staining.
Initially, the this compound-acid fuchsin solution stains all acidophilic components, including cytoplasm, muscle, and collagen, red. The subsequent application of phosphomolybdic acid acts as a differentiating agent. Due to its large molecular size, phosphomolybdic acid displaces the smaller this compound molecules from the more porous collagen fibers while the dye is retained in the denser cytoplasm and muscle fibers.[5][6] Finally, a counterstain, typically Light Green or Aniline Blue, is introduced. This dye then replaces the phosphomolybdic acid in the collagen, resulting in green or blue-stained collagen fibers, which stand in sharp contrast to the red-stained muscle and cytoplasm.
Experimental Protocols
The following are detailed protocols for the Goldner's trichrome staining method. It is crucial to use high-quality reagents and follow the incubation times carefully to ensure optimal and reproducible results.
Reagent Preparation
| Solution | Composition |
| Weigert's Iron Hematoxylin | Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol (B145695). Solution B: 4 ml 29% Ferric Chloride aqueous solution, 1 ml concentrated HCl, 95 ml distilled water. Mix equal parts of Solution A and B immediately before use. |
| Ponceau-Acid Fuchsin-Orange G | This compound (Ponceau 2R): 0.2 g, Acid Fuchsin: 0.1 g, Orange G: 0.2 g, Acetic Acid (glacial): 0.2 ml, Distilled Water: 100 ml. |
| Phosphomolybdic Acid Solution | Phosphomolybdic Acid: 5 g, Distilled Water: 100 ml. |
| Light Green Solution | Light Green SF (yellowish): 0.2 g, Acetic Acid (glacial): 0.2 ml, Distilled Water: 100 ml. |
| Acetic Acid (1%) | Acetic Acid (glacial): 1 ml, Distilled Water: 99 ml. |
Staining Procedure
Caption: Goldner's Trichrome Staining Workflow.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain in freshly prepared Weigert's Iron Hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Plasma Staining: Stain in Ponceau-Acid Fuchsin-Orange G solution for 5-10 minutes.
-
Rinsing: Briefly rinse with 1% acetic acid.
-
Differentiation: Differentiate in Phosphomolybdic Acid solution for 10-15 minutes.
-
Counterstaining: Without rinsing, transfer directly to the Light Green solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid.
-
Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Expected Results
Properly stained slides will exhibit the following coloration:
-
Nuclei: Black or blue-black
-
Cytoplasm, Muscle, Keratin: Bright red
-
Collagen, Mucus: Green
-
Erythrocytes: Orange-red
Comparison with Alternative Dyes
While this compound is a standard component of the Goldner's trichrome stain, other red dyes can be used as substitutes. The choice of dye can influence the final color balance and intensity.
| Dye | Characteristics |
| This compound | Provides a vibrant red stain for cytoplasm and muscle. It is the classic and most commonly used red dye in this method. |
| Biebrich Scarlet | Can be used as an alternative to this compound. It may produce a slightly different shade of red and can be used in combination with acid fuchsin. |
| Azophloxine | Another alternative red dye that can be incorporated into the initial staining solution. |
Qualitative comparisons suggest that this compound provides a brighter and clearer red staining of the cytoplasm and muscle compared to some alternatives like Biebrich Scarlet, which may result in a darker or "muddier" appearance. However, the optimal choice may depend on the specific tissue type and the desired staining outcome.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Red Staining | - Insufficient staining time in Ponceau solution.- Over-differentiation in phosphomolybdic acid. | - Increase incubation time in the Ponceau solution.- Reduce differentiation time. |
| Poor Differentiation (Collagen is reddish) | - Incomplete removal of Ponceau from collagen.- Depleted phosphomolybdic acid solution. | - Increase differentiation time in phosphomolybdic acid.- Use a fresh solution of phosphomolybdic acid. |
| Weak Green/Blue Staining of Collagen | - Insufficient counterstaining time.- Over-rinsing after counterstaining. | - Increase incubation time in the Light Green/Aniline Blue solution.- Rinse very briefly in acetic acid after counterstaining. |
| Faded Staining | - Prolonged storage of slides.- Exposure to light. | - Store slides in a dark, cool place.- Use a high-quality mounting medium. |
Conclusion
This compound is a critical component of the Goldner's trichrome staining method, enabling the clear and vibrant visualization of cytoplasmic and muscular elements. A thorough understanding of its properties, the staining mechanism, and adherence to optimized protocols are essential for achieving high-quality, reproducible results in histological studies. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals employing this powerful staining technique.
References
- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stainsfile.com [stainsfile.com]
- 4. alkalisci.com [alkalisci.com]
- 5. Trichrome staining - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Absorption [Ponceau 2R] | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Ponceau 2R for Cytoplasmic Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau 2R, also known as Xylidine Ponceau or Acid Red 26, is an azo dye predominantly utilized in histology for the visualization of cytoplasmic structures.[1][2][3] Its primary application is as a red counterstain in polychrome staining techniques, most notably in Masson's and Goldner's trichrome methods.[3][4] In these procedures, Ponceau 2R, often in combination with other acid dyes like acid fuchsin, imparts a distinct red or orange-red color to cytoplasmic elements, muscle fibers, and erythrocytes.[5][6] This allows for clear differentiation of these components from collagen, which is typically stained blue or green. While not commonly used as a standalone cytoplasmic stain, its role in trichrome staining is crucial for morphological studies in both normal and pathological tissues.[5]
The mechanism of staining relies on the anionic nature of Ponceau 2R, which facilitates its binding to positively charged (acidophilic) proteins within the cytoplasm.[7] This interaction provides a strong and vibrant color, contributing to the high contrast and detailed visualization achieved with trichrome staining.
Data Presentation
Table 1: Properties of Ponceau 2R
| Property | Value | References |
| Common Names | Xylidine Ponceau, Ponceau de Xylidine, Acid Red 26 | [1][2][8] |
| C.I. Number | 16150 | [2][4][8] |
| CAS Number | 3761-53-3 | [4][8][9] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | [3] |
| Molecular Weight | 480.43 g/mol | [4] |
| Appearance | Dark red crystalline powder | [8][10] |
| Solubility | Readily soluble in water, slightly soluble in ethanol (B145695) | [1][2] |
| Absorption Maximum (in water) | 503 - 508 nm | [4] |
Table 2: Safety and Hazard Information for Ponceau 2R
| Hazard Category | Description | Precautionary Measures | References |
| Carcinogenicity | Category 2: Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection. | [8][9][11][12] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. | [9][11] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. | [9][11] |
Experimental Protocols
Masson's Trichrome Staining Protocol Utilizing Ponceau 2R
This protocol is a standard method for differentiating collagen from muscle and other cytoplasmic elements. Ponceau 2R is a key component of the cytoplasmic stain.
Reagents:
-
Bouin's Solution (Mordant)
-
Weigert's Iron Hematoxylin (B73222) (for nuclear staining)
-
Ponceau-Fuchsin Solution (Cytoplasmic Stain):
-
Ponceau 2R (Acid Red 26): 0.5 g
-
Acid Fuchsin: 0.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml[6]
-
-
Phosphomolybdic Acid Solution (Differentiating Agent)
-
Aniline Blue or Light Green Solution (Collagen Stain)
-
1% Acetic Acid Solution
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 3 minutes.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in running tap water, then in distilled water.
-
-
Mordanting:
-
For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in running tap water.
-
"Blue" the sections in running tap water or a suitable bluing agent.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Differentiation:
-
Differentiate in a 5% aqueous solution of phosphomolybdic acid until the collagen is decolorized (appears pale pink or colorless), while muscle and cytoplasm remain red.[13] This step is critical and may require microscopic control.
-
Rinse briefly in distilled water.
-
-
Collagen Staining:
-
Without rinsing after the previous step, transfer the slides directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation and Dehydration:
-
Differentiate in 1% acetic acid solution for 1-3 minutes.
-
Dehydrate rapidly through 95% and two changes of 100% ethanol.
-
Clear in two changes of xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red/Pink[6]
-
Collagen: Blue or Green (depending on the counterstain used)[6]
Visualizations
Caption: Workflow for Masson's Trichrome Staining.
Caption: Principle of Differential Staining in Masson's Trichrome.
References
- 1. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. gspchem.com [gspchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biognost.com [biognost.com]
- 7. Buy Acid Red 26 | 3761-53-3 | >60% [smolecule.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. rowleybio.com [rowleybio.com]
- 12. agarscientific.com [agarscientific.com]
- 13. research.fit.edu [research.fit.edu]
Application Notes and Protocols for Muscle Fiber Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying "Ponceau MX" in Muscle Histology
The term "this compound" is not standard in muscle fiber histology literature. It is likely a conflation of two different "Ponceau" dyes used in distinct histological applications.
-
Xylidine Ponceau (also known as Ponceau de Xylidine or Acid Red 26) is a key component of the Masson's trichrome stain .[1][2][3] This stain is not used for differentiating muscle fiber types (e.g., Type I, IIa, IIx) but is invaluable for general muscle morphology, particularly for distinguishing muscle tissue from collagen. This is crucial for assessing fibrosis.[4][5]
-
Ponceau S is a rapid, reversible stain used in biochemistry, primarily for visualizing protein bands on Western blot membranes to confirm transfer efficiency. It is not used for staining tissue sections.
This document will therefore focus on the application of Xylidine Ponceau within the Masson's trichrome stain for assessing muscle fibrosis and morphology. Furthermore, it will provide detailed protocols and data for the two gold-standard techniques for specific muscle fiber typing: myofibrillar Adenosine Triphosphatase (ATPase) staining and immunofluorescence (IF) staining for Myosin Heavy Chain (MyHC) isoforms.
Section 1: Masson's Trichrome Stain for Muscle Morphology and Fibrosis
Masson's trichrome is a fundamental histological stain that differentiates muscle fibers, cytoplasm, and erythrocytes from collagen.[6][7] In this multi-step procedure, an acid dye solution containing Xylidine Ponceau and acid fuchsin first stains muscle and cytoplasm red.[1] A subsequent treatment with a polyacid, like phosphomolybdic acid, removes the red dye from collagen, which is then counterstained with Aniline Blue or Light Green.[1][7]
Key Applications:
-
Quantification of fibrosis: The hallmark of many muscular dystrophies and myopathies is the replacement of muscle tissue with fibrotic connective tissue.[4] Masson's trichrome stains this collagen-rich fibrotic tissue blue or green, allowing for its quantification.[4][5]
-
General Morphology Assessment: Provides a clear overview of muscle architecture, including fiber size and shape variation, and the presence of regenerating fibers (often indicated by centralized nuclei).[4]
Quantitative Data Presentation: Masson's Trichrome
The primary quantitative data derived from Masson's trichrome staining is the extent of fibrosis, often expressed as a percentage of the total muscle cross-sectional area.
| Parameter | Description | Typical Measurement | Analysis Method | Reference Example |
| Fibrotic Area (%) | The percentage of the total muscle cross-sectional area that is stained blue or green (collagen). | Varies widely with disease model and age. Can range from <5% in healthy muscle to >50% in severely dystrophic muscle. | Image analysis software (e.g., ImageJ, Aperio) using color deconvolution to separate and quantify the blue/green stained areas relative to the total tissue area.[5][8] | In a mouse model of Limb Girdle Muscular Dystrophy 2I, fibrotic area in the diaphragm was measured to assess the efficacy of a treatment.[9] |
| Muscle Fiber Area (%) | The percentage of the total muscle cross-sectional area that is stained red (muscle fibers). | Inversely proportional to the fibrotic area. | Image analysis software quantifying the red-stained area. | Used to assess the remaining viable muscle tissue in studies of muscular dystrophy. |
| Cross-Sectional Area (CSA) | The area of individual muscle fibers. | Can be measured from the red-stained fibers, but specific fiber-typing stains are more accurate for this purpose. | Manual or automated tracing of individual fibers in image analysis software. | While possible, less common than using ATPase or IF for fiber-specific CSA. |
Experimental Protocol: Masson's Trichrome Stain
This protocol is adapted from established methods for staining paraffin-embedded or frozen muscle sections.[4][10][11]
Reagents:
-
Bouin's Solution (for post-fixation)
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing Xylidine Ponceau)
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution (or Light Green)
-
1% Acetic Acid Solution
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: For paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water. For frozen sections, bring slides to room temperature.
-
Post-Fixation (Mordanting): To enhance staining, fix sections in Bouin's solution for 1 hour at 56°C or overnight at room temperature.[7]
-
Washing: Wash slides in running tap water until the yellow color from the Bouin's solution is completely removed.[10]
-
Nuclear Staining: Stain nuclei with freshly mixed Weigert's Iron Hematoxylin for 5-10 minutes.[4]
-
Washing: Rinse in running tap water for 5-10 minutes, followed by a rinse in distilled water.
-
Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. This step utilizes Xylidine Ponceau to stain muscle and cytoplasm red.[1]
-
Washing: Rinse briefly in distilled water.
-
Differentiation: Place slides in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This removes the red stain from collagen.[7]
-
Collagen Staining: Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[4]
-
Final Differentiation: Differentiate briefly in 1% Acetic Acid solution for 2-5 minutes.
-
Dehydration and Mounting: Dehydrate sections through a graded ethanol series, clear in xylene, and mount with a resinous medium.
Expected Results:
References
- 1. benchchem.com [benchchem.com]
- 2. stainsfile.com [stainsfile.com]
- 3. 3761-53-3 CAS | XYLIDINE PONCEAU | Biological Stains and Dyes | Article No. 06510 [lobachemie.com]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson’s Trichrome Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Masson’s Trichrome staining for histology [protocols.io]
- 7. saffronscientific.com [saffronscientific.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. stainsfile.com [stainsfile.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Staining Erythrocytes with Ponceau MX in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau MX (also known as Xylidine Ponceau, Ponceau de Xylidine, or Acid Red 26) is a synthetic red azo dye belonging to the family of acid dyes.[1][2] In histological applications, it is a key component of the plasma stain in Masson's trichrome staining protocols, where it imparts a red or orange-red color to cytoplasmic structures, muscle fibers, and erythrocytes.[2][3] These application notes provide a detailed protocol for the specific staining of erythrocytes in tissue sections using this compound, adapted from its use in trichrome methods. The protocol outlines the preparation of the staining solution, the staining procedure, and the underlying mechanism of action.
The primary application of this technique is the clear visualization and identification of red blood cells within tissue sections, which is crucial for studying processes such as hemorrhage, thrombosis, and erythropoiesis in various pathological and research contexts.
Principle of the Method
This compound is an anionic dye that binds to cationic (basic) components within the tissue.[4] The staining mechanism relies on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, particularly the abundant hemoglobin within erythrocytes.[5] In an acidic solution, the amino groups of proteins are protonated, enhancing their positive charge and promoting strong binding with the anionic dye. This results in the characteristic red staining of erythrocytes.
Data Presentation
As this compound is most commonly used as part of a mixture in trichrome stains, quantitative data for its use as a standalone stain for erythrocytes is not extensively published. The following table provides recommended starting concentrations and incubation times, which should be optimized for specific tissue types and fixation methods.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.25% - 1.0% (w/v) in 1% Acetic Acid | Higher concentrations may provide more intense staining but could lead to higher background. |
| Staining Time | 5 - 15 minutes | Optimal time is dependent on tissue thickness and fixation. |
| Differentiation | 1% Acetic Acid | A brief rinse helps to remove excess stain and reduce background. |
| Counterstaining Time | 1 - 5 minutes | Dependent on the chosen counterstain and desired intensity. |
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions
-
This compound Staining Solution:
-
This compound (Acid Red 26, C.I. 16150)
-
Glacial Acetic Acid
-
Distilled Water
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid
-
Distilled Water
-
-
Weigert's Iron Hematoxylin (B73222) (for nuclear counterstaining):
-
Solution A: Hematoxylin in 95% ethanol (B145695)
-
Solution B: Ferric chloride in diluted HCl
-
-
Dehydrating Alcohols: 70%, 95%, and 100% Ethanol
-
Clearing Agent: Xylene
-
Mounting Medium: Resinous mounting medium
Solution Preparation
-
This compound Staining Solution (0.5% w/v):
-
Dissolve 0.5 g of this compound powder in 100 mL of distilled water.
-
Add 1 mL of glacial acetic acid.
-
Mix well until the dye is completely dissolved. The solution should be stored at room temperature and is stable for several months.
-
-
1% Acetic Acid Solution:
-
Add 1 mL of glacial acetic acid to 99 mL of distilled water.
-
-
Weigert's Iron Hematoxylin Working Solution:
-
Mix equal parts of Solution A and Solution B immediately before use.[1]
-
Staining Procedure
-
Deparaffinization and Rehydration:
-
Nuclear Counterstaining (Optional):
-
Erythrocyte Staining:
-
Differentiation:
-
Differentiate in 1% acetic acid solution for 1-2 minutes to reduce background staining.[1]
-
Wash in distilled water.
-
-
Dehydration and Mounting:
Expected Results
-
Erythrocytes: Bright red to orange-red[3]
-
Nuclei (if counterstained): Blue to black[1]
-
Cytoplasm and Muscle: Lighter shades of pink or red
Mandatory Visualizations
Caption: Experimental workflow for staining erythrocytes with this compound.
Caption: Mechanism of this compound staining in erythrocytes.
References
Application Notes and Protocols: Ponceau MX as a Counterstain in Histopathology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau MX, also known as Ponceau de Xylidine, Xylidine Ponceau, Ponceau 2R, and Acid Red 26, is a synthetic red azo dye utilized in histological staining.[1][2] Its primary and well-established application in histopathology is as a component of the cytoplasmic stain in polychromatic staining techniques, most notably Masson's trichrome stain.[1][3][4] In this context, it is typically used in conjunction with other acid dyes, such as acid fuchsin, to impart a vibrant red or orange-red color to cytoplasmic structures, muscle fibers, keratin, and erythrocytes.[3][5][6] This application is crucial for differentiating these elements from collagen, which is subsequently stained with a contrasting color, typically blue or green.[3]
These application notes provide detailed protocols for the use of this compound within the framework of Masson's trichrome staining, summarize key quantitative parameters, and offer insights into its mechanism of action.
Principle of Staining
This compound is an anionic acid dye. In acidic solutions, it binds to positively charged (acidophilic) tissue components, which are primarily proteins in the cytoplasm, muscle, and connective tissue. The staining mechanism is based on electrostatic interactions between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins in the tissue.
In the multi-step Masson's trichrome stain, a sequence of anionic dyes with varying molecular weights and affinities for different tissue components is applied.[7] After nuclear staining, a solution containing this compound and acid fuchsin is used to stain the cytoplasm and muscle. A subsequent differentiation step with a polyacid, such as phosphomolybdic or phosphotungstic acid, removes the red dye from the collagen fibers, which have a more porous texture. The more densely textured cytoplasm and muscle retain the red stain.[3] Finally, a contrasting counterstain (e.g., Aniline Blue or Light Green) is used to color the collagen.[3]
Data Presentation
The following tables summarize the key components and parameters for the preparation of solutions and the staining procedure for Masson's Trichrome stain utilizing this compound (Xylidine Ponceau).
Table 1: Solution Preparation for Masson's Trichrome Stain
| Solution | Component | Concentration/Amount | Solvent |
| Ponceau-Acid Fuchsin Solution | Ponceau de Xylidine (this compound) | 0.5 g | 100 mL Distilled Water |
| Acid Fuchsin | 0.5 g | ||
| Glacial Acetic Acid | 1.0 mL | ||
| Weigert's Iron Hematoxylin (B73222) (Working Solution) | Solution A (Hematoxylin) | Equal parts | |
| Solution B (Ferric Chloride) | |||
| Phosphomolybdic-Phosphotungstic Acid Solution | Phosphomolybdic Acid | 2.5 g | 100 mL Distilled Water |
| Phosphotungstic Acid | 2.5 g | ||
| Aniline Blue Solution | Aniline Blue | 2.5 g | 100 mL Distilled Water |
| Glacial Acetic Acid | 2.0 mL | ||
| 1% Acetic Acid Solution | Glacial Acetic Acid | 1.0 mL | 99 mL Distilled Water |
Note: Formulations can vary between laboratories. The above is a representative protocol.[6][8]
Table 2: Staining Parameters for Masson's Trichrome Stain
| Staining Step | Reagent | Incubation Time |
| Mordanting (optional, for formalin-fixed tissue) | Bouin's Solution | 1 hour at 56-60°C or overnight at room temperature |
| Nuclear Staining | Weigert's Iron Hematoxylin | 10 minutes |
| Cytoplasmic Staining | Ponceau-Acid Fuchsin Solution | 10-15 minutes |
| Differentiation | Phosphomolybdic-Phosphotungstic Acid Solution | 10-15 minutes |
| Collagen Staining | Aniline Blue Solution | 5-10 minutes |
| Final Differentiation | 1% Acetic Acid Solution | 2-5 minutes |
Experimental Protocols
Masson's Trichrome Staining Protocol
This protocol is adapted for formalin-fixed, paraffin-embedded tissue sections.
Reagents and Solutions:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Ponceau-Acid Fuchsin Solution (containing this compound)
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
-
Distilled Water
-
Absolute Ethanol
-
Xylene (or a xylene substitute)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 3 minutes.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Mordanting (for formalin-fixed tissues):
-
Immerse slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.[3]
-
-
Nuclear Staining:
-
Prepare working Weigert's iron hematoxylin by mixing equal parts of solution A and B.
-
Stain in working Weigert's iron hematoxylin for 10 minutes.[3]
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.[3]
-
-
Collagen Staining:
-
Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[3]
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[3]
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two to three changes of xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
Mandatory Visualizations
Experimental Workflow for Masson's Trichrome Staining
Caption: Workflow of the Masson's Trichrome staining protocol.
Logical Relationship of Dyes in Masson's Trichrome Stain
Caption: Binding relationships of dyes in Masson's Trichrome stain.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dawnscientific.com [dawnscientific.com]
- 5. Ponceau de Xylidine 1 % (MASSON B) [morphisto.de]
- 6. biognost.com [biognost.com]
- 7. pscientifics.com [pscientifics.com]
- 8. Masson’s Trichrome staining for histology [protocols.io]
Application Notes and Protocols for Trichrome Staining with Ponceau MX and Acid Fuchsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of a Ponceau MX and acid fuchsin combination in Masson's trichrome staining, a cornerstone histological technique for the differentiation of collagen, muscle, and cytoplasm. The provided information is intended to guide laboratory professionals in achieving high-quality, reproducible staining for research and preclinical studies.
Introduction
Masson's trichrome is a differential staining technique that produces vibrant, contrasting colors to distinguish key tissue components.[1][2] It is particularly valuable in pathology and toxicology to assess fibrosis, study muscular and cardiac pathologies, and evaluate tissue responses to novel therapeutics.[2] The method relies on the sequential application of three solutions: a nuclear stain, a cytoplasmic/muscle stain (plasma stain), and a collagen stain (fibre stain).[1][2] The plasma stain is typically a mixture of acid dyes, with the combination of this compound (also known as Xylidine Ponceau) and acid fuchsin being a classic and effective formulation.[1][3]
Principle of Staining
The differential staining in Masson's trichrome is based on the molecular weight and tissue permeability of the anionic dyes.[4] The staining process involves the following key steps:
-
Nuclear Staining: An iron hematoxylin (B73222), such as Weigert's hematoxylin, is used to stain cell nuclei a dark purple-black, providing a sharp contrast to the other tissue elements.[1]
-
Cytoplasmic and Muscle Staining: A solution containing this compound and acid fuchsin is applied. These are small molecular weight red dyes that readily penetrate and stain all acidophilic tissue components, including cytoplasm, muscle, and collagen.[5][6]
-
Differentiation: A polyacid, typically phosphomolybdic acid or phosphotungstic acid, is used as a differentiating agent.[1][5] This step is crucial as it selectively removes the red dye from the collagen fibers, while the smaller dye molecules are trapped in the denser muscle and cytoplasm.[6]
-
Collagen Staining: A larger molecular weight dye, such as Aniline Blue or Light Green, is then applied.[2][7] This dye can now penetrate the decolorized collagen, staining it a distinct blue or green.
The resulting stain provides a clear visual distinction: black/dark purple nuclei, red cytoplasm and muscle, and blue or green collagen.[2]
Experimental Protocols
Reagent Preparation
The following table outlines the preparation of the necessary solutions for the Masson's trichrome stain.
| Solution | Component | Amount |
| Bouin's Fixative (Optional Mordant) | Saturated Picric Acid | 75 ml |
| 40% Formaldehyde | 25 ml | |
| Glacial Acetic Acid | 5 ml | |
| Weigert's Iron Hematoxylin | Stock Solution A: | |
| Hematoxylin | 1 g | |
| 95% Ethanol | 100 ml | |
| Stock Solution B: | ||
| 29% Ferric Chloride (in water) | 4 ml | |
| Distilled Water | 95 ml | |
| Concentrated Hydrochloric Acid | 1 ml | |
| Working Solution: | Mix equal parts of Stock A and B just before use. | |
| Ponceau-Acid Fuchsin Solution | This compound (Xylidine Ponceau) | 0.5 g |
| Acid Fuchsin | 0.5 g | |
| 1% Glacial Acetic Acid | 100 ml | |
| Phosphomolybdic Acid Solution | Phosphomolybdic Acid | 1 g |
| Distilled Water | 100 ml | |
| Aniline Blue Solution | Aniline Blue | 2.5 g |
| Glacial Acetic Acid | 2 ml | |
| Distilled Water | 100 ml | |
| 1% Acetic Acid Solution | Glacial Acetic Acid | 1 ml |
| Distilled Water | 99 ml |
Note: Always consult Safety Data Sheets (SDS) for proper handling and safety precautions for all chemicals used.[8] Picric acid, a component of Bouin's solution, is explosive when dry and requires careful handling.[1]
Staining Procedure
The following table details the step-by-step protocol for performing the Masson's trichrome stain on paraffin-embedded tissue sections.
| Step | Procedure | Time | Purpose |
| 1 | Deparaffinize and rehydrate sections to distilled water. | - | Prepare tissue for aqueous stains. |
| 2 | (Optional but Recommended) Mordant in Bouin's solution at 56-60°C. | 1 hour | Enhance staining intensity and contrast.[1][3] |
| 3 | Rinse in running tap water until the yellow color is removed. | 5-10 min | Remove excess picric acid. |
| 4 | Stain in Weigert's iron hematoxylin working solution. | 10 min | Stain cell nuclei.[4] |
| 5 | Wash in running warm tap water. | 10 min | Blue the hematoxylin. |
| 6 | Rinse in distilled water. | Brief | |
| 7 | Stain in Ponceau-Acid Fuchsin solution. | 5-10 min | Stain cytoplasm, muscle, and collagen red.[4] |
| 8 | Rinse briefly in distilled water. | Brief | Remove excess red stain. |
| 9 | Differentiate in Phosphomolybdic Acid solution. | 5 min | Selectively decolorize collagen.[4] |
| 10 | Stain in Aniline Blue solution. | 5-10 min | Stain collagen blue. |
| 11 | Differentiate in 1% Acetic Acid solution. | 2-5 min | Remove excess blue stain. |
| 12 | Dehydrate through graded alcohols. | - | Prepare for coverslipping. |
| 13 | Clear in xylene and mount with a resinous medium. | - | Permanent mounting. |
Visualizations
Masson's Trichrome Staining Workflow
Caption: Workflow of the Masson's Trichrome Staining Protocol.
Staining Mechanism Logic
Caption: Logical flow of the differential staining mechanism.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Weak or Pale Staining | - Inadequate fixation or mordanting. | - Ensure proper fixation; use Bouin's solution as a post-fixation mordant for formalin-fixed tissues.[9] |
| - Old or depleted staining solutions. | - Prepare fresh staining solutions, especially Weigert's hematoxylin. | |
| Red/Pink Background Obscuring Collagen | - Incomplete removal of Ponceau-Acid Fuchsin from collagen. | - Increase differentiation time in phosphomolybdic acid; check microscopically.[9] |
| Purple Muscle/Cytoplasm | - Overstaining with Aniline Blue. | - Reduce staining time in Aniline Blue. |
| - Insufficient initial red staining. | - Increase staining time in the Ponceau-Acid Fuchsin solution.[9] | |
| - Excessive differentiation in phosphomolybdic acid. | - Optimize differentiation time to avoid removing too much red dye from muscle.[9] | |
| Faded Blue/Green Collagen | - Over-differentiation in acetic acid. | - Reduce time and/or concentration of the final acetic acid rinse.[6] |
Expected Results
| Tissue Component | Color |
| Nuclei | Black/Dark Purple |
| Cytoplasm, Muscle, Keratin | Red/Pink |
| Collagen, Bone, Mucus | Blue or Green (depending on counterstain) |
Table adapted from common Masson's Trichrome results.[2]
Conclusion
The combination of this compound and acid fuchsin within the Masson's trichrome protocol provides a robust and reliable method for the differential staining of key tissue structures. Adherence to the outlined protocols and careful attention to critical steps such as fixation and differentiation will ensure high-quality, reproducible results essential for research and development applications.
References
- 1. Masson’s Trichrome staining for histology [protocols.io]
- 2. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 3. IN FOCUS: Masson’s trichrome – but which one? | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. pscientifics.com [pscientifics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. saffronscientific.com [saffronscientific.com]
- 7. stainsfile.com [stainsfile.com]
- 8. stainsfile.com [stainsfile.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Optimal Ponceau MX Staining Following Various Fixation Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponceau S is a rapid and reversible staining method used to visualize total protein on western blot membranes (nitrocellulose or PVDF) after transfer. This allows for a quick assessment of transfer efficiency and can serve as a loading control by normalizing to total protein. While Ponceau staining itself is a straightforward process performed post-transfer, the journey of the proteins from their native cellular or tissue environment to the membrane is critical for a successful outcome. The initial step of sample fixation, intended to preserve cellular morphology and protein localization, can significantly impact the quality and quantity of protein available for analysis.
This document provides a comprehensive guide to understanding how different fixation methods affect protein extraction and subsequent analysis by SDS-PAGE and Ponceau staining. It includes detailed protocols for protein extraction from samples fixed with various common reagents and a standardized protocol for Ponceau S staining. For the purpose of these notes, "Ponceau MX" is considered to be analogous to the widely used Ponceau S stain, as "this compound" is not a standard recognized reagent in the scientific literature.
The Impact of Fixation on Protein Analysis
Fixatives can be broadly categorized into two groups: cross-linking and precipitating (or denaturing) fixatives. The choice of fixative has profound implications for protein extraction and analysis.
-
Cross-linking Fixatives (e.g., Formalin, Paraformaldehyde - PFA): These aldehydes create covalent cross-links between proteins and between proteins and nucleic acids.[1] While excellent for preserving tissue morphology, these cross-links make protein solubilization challenging.[1] Extensive cross-linking can lead to protein aggregation and reduced extraction efficiency.[2] To analyze proteins from formalin-fixed, paraffin-embedded (FFPE) tissues, a heat-induced antigen retrieval step is necessary to reverse the cross-links.[3][4] This process can, however, lead to some protein modification.
-
Precipitating Fixatives (e.g., Methanol (B129727), Ethanol (B145695), Acetone): These organic solvents work by removing water from cells, which denatures and precipitates proteins. This method is generally less harsh than cross-linking and can be more suitable for preserving the immunoreactivity of some antibodies. Protein extraction from samples fixed with these agents is typically more straightforward as it does not require a cross-link reversal step. However, these fixatives may not be as effective at preserving cellular morphology and can lead to the loss of some soluble proteins.
Data Presentation: Comparison of Fixation Methods
The following table summarizes the effects of common fixation methods on protein extraction and subsequent analysis.
| Fixative Type | Fixative Agent | Advantages | Disadvantages | Impact on Protein Extraction | Expected Ponceau Staining Outcome |
| Cross-linking | 10% Neutral Buffered Formalin (NBF) / 4% Paraformaldehyde (PFA) | Excellent preservation of tissue morphology.[1] Allows for long-term storage at room temperature (FFPE).[2] | Induces protein-protein and protein-nucleic acid cross-links.[1] Requires heat-induced antigen retrieval to reverse cross-links for protein extraction.[3][4] Can mask epitopes for antibody detection. | Protein yield can be lower and variable depending on fixation time and retrieval efficiency.[5] Longer fixation times (over 24h) can significantly decrease protein yield.[5] | Can be successful with optimized extraction protocols.[6] May show smearing or altered migration due to incomplete cross-link reversal.[7] |
| Precipitating | Cold Methanol / Ethanol | Good preservation of some epitopes.[8] Does not create cross-links, simplifying protein extraction.[9] | May alter protein conformation. Can cause cell shrinkage and compromise morphology. Potential for loss of soluble proteins. | Generally allows for efficient protein extraction. High concentrations of solvent in the lysate must be removed before loading on a gel.[10] | Typically results in sharp, well-defined bands, assuming efficient extraction of the target proteins. |
| No Fixation | Fresh/Frozen Tissue or Cells | Gold standard for protein integrity and yield.[6] No chemical modifications to proteins. | Morphology is not preserved. Samples must be processed immediately or stored at -80°C. | Highest potential for protein yield and quality. | Strongest and most representative staining pattern, reflecting the true protein profile. |
Quantitative data from various studies indicates that while protein extraction from FFPE tissues is feasible, the yield can be variable. For example, one study reported that with an optimized protocol, there were no significant differences in protein yield between fresh frozen and formalin-fixed tissues.[6] Another study, however, showed a 25-30% higher protein yield with an improved extraction buffer for FFPE samples fixed for 24-144 hours compared to a standard buffer.[5] For precipitating fixatives, a study on adipose-derived stem cells showed no significant difference in protein yield between fresh cells and PFA-fixed cells when a specific boiling lysis method was used.[11]
Experimental Protocols
Experimental Workflow Overview
The choice of fixation method dictates the subsequent protein extraction protocol. The overall workflow can be visualized as follows:
Caption: Workflow from sample fixation to Ponceau S staining.
Protocol 1: Protein Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is based on heat-induced antigen retrieval to reverse formalin cross-linking.
Materials:
-
FFPE tissue sections (10-20 µm thick)
-
Xylene
-
Ethanol (100%, 90%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Tris-HCl, pH 9.0, with 2% SDS)
-
Protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Deparaffinization: a. Place FFPE sections into a microcentrifuge tube. b. Add 1 mL of xylene and vortex. Incubate for 10 minutes at room temperature. c. Centrifuge at 14,000 x g for 5 minutes and discard the supernatant. d. Repeat steps 1b-1c.[3]
-
Rehydration: a. Add 1 mL of 100% ethanol to the pellet and vortex. Centrifuge and discard the supernatant. b. Sequentially wash the pellet with 1 mL of 90% ethanol, 70% ethanol, and finally deionized water, centrifuging and discarding the supernatant after each wash.[3]
-
Protein Extraction (Antigen Retrieval): a. Add 100-200 µL of Antigen Retrieval Buffer (supplemented with protease/phosphatase inhibitors) to the rehydrated tissue pellet. b. Tightly cap the tube and boil at 100°C for 20 minutes in a heating block or water bath.[4] c. Follow by incubation at 80°C for 2 hours.[9] d. Allow the sample to cool to room temperature.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[12] b. Carefully transfer the supernatant containing the extracted proteins to a new, pre-chilled tube.
-
Quantification: a. Determine the protein concentration using a BCA or Bradford assay. b. The sample is now ready for preparation with Laemmli buffer for SDS-PAGE.
Protocol 2: Protein Extraction from Methanol/Ethanol Fixed Cells
This protocol is for cells fixed with precipitating agents.
Materials:
-
Fixed cell pellet
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Collection: a. For cells in suspension, centrifuge to obtain a pellet. For adherent cells, scrape them in the presence of ice-cold PBS and then pellet by centrifugation. b. Wash the cell pellet once with ice-cold PBS to remove residual fixative.
-
Lysis: a. Add ice-cold Lysis Buffer (supplemented with protease/phosphatase inhibitors) to the cell pellet. A typical volume is 100-500 µL per 1-10 million cells. b. Resuspend the pellet and incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[12] b. Transfer the supernatant to a new, pre-chilled tube.
-
Quantification: a. Determine the protein concentration. The lysate is ready for SDS-PAGE.
Note: If protein precipitation is a concern after solvent fixation, a chloroform-methanol extraction can be performed to purify the proteins before resuspension in lysis buffer.[13]
Protocol 3: Ponceau S Staining of Membranes
This protocol is performed after protein transfer from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.
Materials:
-
Membrane post-protein transfer
-
Deionized water
-
Ponceau S Staining Solution (0.1% w/v Ponceau S in 5% v/v acetic acid)
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Initial Rinse: a. After transfer, briefly rinse the membrane with deionized water for 1 minute to remove any residual transfer buffer.[14]
-
Staining: a. Place the membrane in a clean container and add enough Ponceau S Staining Solution to completely submerge it. b. Incubate for 5-10 minutes at room temperature with gentle agitation.[15]
-
Destaining and Visualization: a. Pour off the Ponceau S solution (it can be reused several times). b. Wash the membrane with deionized water for 1-5 minutes, or until the red protein bands are clearly visible against a faint background.[16] Avoid prolonged washing as it can cause the stain to fade from the protein bands.
-
Imaging: a. Image the stained membrane to document transfer efficiency and protein loading. This image can be used for total protein normalization.
-
Stain Removal: a. To proceed with immunodetection (Western blotting), the Ponceau S stain must be completely removed. b. Wash the membrane with TBST for 5-10 minutes. Repeat 2-3 times until all red color has disappeared.[14] c. The membrane is now ready for the blocking step of the Western blot protocol.
References
- 1. Protein Extraction of Formalin-fixed, Paraffin-embedded Tissue Enables Robust Proteomic Profiles by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Methods of Protein Extraction in FFPE Samples [geneticistusa.com]
- 3. superiorbiodx.com [superiorbiodx.com]
- 4. Protein extraction from formalin-fixed, paraffin-embedded tissue sections: quality evaluation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful Protein Extraction from Over-Fixed and Long-Term Stored Formalin-Fixed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative protein analysis from formalin-fixed tissues: implications for translational clinical research and nanoscale molecular diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein extraction from methanol fixed paraffin embedded tissue blocks: A new possibility using cell blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Processing fixed and stored adipose-derived stem cells for quantitative protein array assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 13. Chloroform-methanol extraction of proteins [drummondlab.org]
- 14. youtube.com [youtube.com]
- 15. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: Staining of Tissue-Engineered Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the histological staining of tissue-engineered models. The document is divided into two main sections. The first section addresses the use of Ponceau MX (also known as Ponceau 2R or Xylidine Ponceau), a dye historically used in histology, with important safety considerations. The second, and more extensive section, details safer and more commonly employed alternative staining methods for the comprehensive evaluation of tissue-engineered constructs, including protocols for assessing cell distribution, extracellular matrix deposition, and cell viability.
Section 1: this compound (Ponceau 2R/Xylidine Ponceau) for Histological Staining
Introduction
This compound, also known as Ponceau 2R, Xylidine Ponceau, or Acid Red 26, is a red azo dye.[1][2] In histology, its primary application is as a component of the Masson's trichrome stain, where it imparts a red or orange hue to cytoplasmic structures, muscle, and erythrocytes.[3][4][5] While it can be used to visualize cellular components within tissue sections, its use as a standalone stain is not common practice.
Mechanism of Action
This compound is an anionic dye that binds to positively charged (basic) components in the tissue. This interaction is primarily with amino groups on proteins within the cytoplasm, leading to the characteristic red staining.[6]
❗️ Important Safety Considerations
This compound is classified as a carcinogen and a cardiotoxic agent.[7][8] Due to these significant health risks, its use in a research setting should be approached with extreme caution. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All handling of the dye powder and solutions should be performed in a certified chemical fume hood. Users must adhere to all institutional and governmental safety regulations for the handling and disposal of carcinogenic chemicals. Given the availability of safer and equally effective alternative stains, the use of this compound is generally discouraged for routine histological analysis of tissue-engineered models.
Protocol: Fuchsin-Ponceau Staining for Tissue-Engineered Models (Adapted from Masson's Trichrome)
This protocol is adapted from the Masson's trichrome staining procedure and is based on a reported use for staining a tissue-engineered skin model.[6][9] This method will stain cytoplasm and muscle red, collagen green or blue (depending on the counterstain used), and nuclei dark brown/black.
Materials
-
Bouin's Solution
-
Weigert's Iron Hematoxylin (B73222) (Solutions A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing Ponceau 2R)
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green SF Yellowish Solution
-
1% Acetic Acid Solution
-
Graded ethanols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Mordanting:
-
For formalin-fixed tissues, mordant in pre-warmed Bouin's solution at 56-60°C for 1 hour.
-
Allow sections to cool and wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin (containing Ponceau 2R) solution for 10-15 minutes.[10]
-
Rinse in distilled water.
-
-
Differentiation:
-
Differentiate in Phosphomolybdic/Phosphotungstic Acid Solution for 10-15 minutes, or until collagen is decolorized.
-
-
Collagen Staining:
-
Transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.
-
Clear in two changes of xylene and mount with a resinous mounting medium.
-
Expected Results
| Tissue Component | Staining Color |
| Nuclei | Black |
| Cytoplasm, Muscle, Keratin | Red |
| Collagen | Blue (with Aniline Blue) or Green (with Light Green) |
Section 2: Safer and Common Alternative Staining Methods
Given the safety concerns associated with this compound, this section details several widely accepted and safer staining methods for the comprehensive evaluation of tissue-engineered models.
Hematoxylin and Eosin (H&E) Staining
Application
Hematoxylin and Eosin (H&E) staining is the most common staining method in histology and is considered the gold standard for morphological assessment.[11][12] It provides a general overview of the tissue structure, cell distribution, and morphology.
Principle
H&E staining uses two dyes: hematoxylin and eosin. Hematoxylin is a basic dye that stains acidic (basophilic) structures, such as the cell nucleus, a purplish-blue. Eosin is an acidic dye that stains basic (acidophilic) structures, like the cytoplasm and extracellular matrix, in varying shades of pink and red.[10][13]
Protocol: H&E Staining for Tissue-Engineered Constructs
Materials
-
Harris Hematoxylin
-
Eosin Y Solution (0.2-1.0%)
-
Acid Alcohol (e.g., 0.3% acid in 70% ethanol)
-
Scott's Tap Water Substitute or other bluing agent
-
Graded ethanols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration: As described in the Fuchsin-Ponceau protocol.
-
Hematoxylin Staining:
-
Immerse slides in Harris Hematoxylin for 3-5 minutes.[14]
-
Rinse in running tap water.
-
-
Differentiation:
-
Quickly dip slides in 0.3% acid alcohol to remove excess stain.[15]
-
Rinse immediately in running tap water.
-
-
Bluing:
-
Immerse in Scott's Tap Water Substitute or lukewarm tap water until nuclei turn blue.[15]
-
Rinse in tap water.
-
-
Eosin Staining:
-
Stain in Eosin Y solution for 30 seconds to 2 minutes.[14]
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded ethanols (95%, 100%, 100%).
-
Clear in xylene and mount.
-
Expected Results
| Tissue Component | Staining Color |
| Nuclei | Blue to purple |
| Cytoplasm, Muscle | Shades of pink to red |
| Collagen, Elastic fibers | Pink |
| Red Blood Cells | Bright red |
Picrosirius Red Staining for Collagen
Application
Picrosirius Red staining is a highly specific method for the visualization and quantification of collagen fibers in tissue sections.[1][7] When viewed under polarized light, collagen fibers exhibit birefringence, with thicker fibers appearing red-orange and thinner fibers appearing green-yellow.[16]
Principle
The elongated, anionic molecules of Sirius Red F3B (the dye in Picrosirius Red solution) align with the long, cationic collagen molecules. This ordered arrangement of dye molecules enhances the natural birefringence of collagen, making it detectable with a polarizing microscope.[7]
Protocol: Picrosirius Red Staining
Materials
-
Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified Water (0.5% acetic acid in distilled water)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Graded ethanols (100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration: As previously described.
-
(Optional) Nuclear Staining: Stain with Weigert's hematoxylin for 8 minutes and wash in running water.
-
Picrosirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.[1]
-
-
Washing:
-
Rinse slides in two changes of acidified water.[3]
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate directly in three changes of 100% ethanol.
-
Clear in xylene and mount.
-
Quantitative Analysis
The area and type of collagen can be quantified using image analysis software (e.g., ImageJ/Fiji) on images captured under polarized light. By applying color thresholds, the area of red-orange (thick fibers) and green-yellow (thin fibers) can be measured and expressed as a percentage of the total tissue area.[17][18]
Data Presentation
| Parameter | Description |
| Total Collagen Area (%) | (Area of red + green fibers / Total tissue area) x 100 |
| Thick Fiber to Thin Fiber Ratio | Area of red-orange fibers / Area of green-yellow fibers |
Alcian Blue Staining for Glycosaminoglycans (GAGs)
Application
Alcian Blue staining is used to detect acidic mucosubstances and proteoglycans, which are rich in glycosaminoglycans (GAGs). It is particularly useful for assessing cartilage formation in tissue-engineered constructs.[19][20]
Principle
Alcian Blue is a cationic (positively charged) dye that forms electrostatic bonds with anionic (negatively charged) sites on acidic GAGs, such as carboxyl and sulfate (B86663) groups. The pH of the staining solution can be adjusted to selectively stain different types of acidic mucins.[19]
Protocol: Alcian Blue (pH 2.5) Staining
Materials
-
Alcian Blue Solution, pH 2.5
-
3% Acetic Acid Solution
-
Nuclear Fast Red (Kernechtrot) or Safranin O Solution (for counterstaining)
-
Graded ethanols
-
Xylene or xylene substitute
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration: As previously described.
-
Pre-treatment:
-
Incubate slides in 3% acetic acid for 3 minutes.[21]
-
-
Alcian Blue Staining:
-
Stain in Alcian Blue (pH 2.5) solution for 30 minutes.[19]
-
-
Washing:
-
Wash in running tap water for 2 minutes, followed by a rinse in distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red or Safranin O for 5 minutes.[19]
-
-
Dehydration, Clearing, and Mounting:
-
Wash in tap water.
-
Dehydrate through graded ethanols, clear in xylene, and mount.
-
Expected Results
| Tissue Component | Staining Color |
| Acidic Mucosubstances, GAGs | Blue |
| Nuclei | Red (with Nuclear Fast Red) or Red/Orange (with Safranin O) |
| Cytoplasm | Pale Pink |
Cell Viability Assays
Assessing cell viability is crucial in tissue engineering to determine the success of the construct and the effects of any treatments.
Live/Dead Viability/Cytotoxicity Assay
Application
This fluorescence-based assay provides a qualitative and quantitative assessment of cell viability within a 3D construct by simultaneously identifying live and dead cells.[22][23]
Principle
The assay utilizes two fluorescent dyes: Calcein-AM and Ethidium homodimer-1 (EthD-1). Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting a bright red fluorescence.[22]
Protocol: Live/Dead Staining
Materials
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without phenol (B47542) red
Procedure
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and EthD-1 in sterile PBS according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM EthD-1.[22]
-
Sample Preparation: Gently wash the tissue-engineered construct twice with sterile PBS to remove culture medium.
-
Staining:
-
Incubate the construct in the working staining solution. Incubation time may vary depending on the thickness of the construct (typically 30-60 minutes at 37°C).[22] Protect from light.
-
-
Washing: Wash the construct three times with PBS.
-
Imaging: Immediately visualize the construct using a fluorescence or confocal microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
Quantitative Analysis
Image analysis software can be used to count the number of green and red cells in representative images. Cell viability can be calculated as:
Cell Viability (%) = (Number of live cells / Total number of cells) x 100
MTT Assay
Application
The MTT assay is a colorimetric assay used to quantify cell metabolic activity, which is an indicator of cell viability and proliferation in 3D cultures.[9]
Principle
Viable cells with active mitochondria contain reductase enzymes that convert the yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[9]
Protocol: MTT Assay for 3D Constructs
Materials
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium without phenol red
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)[9][24]
Procedure
-
Incubation with MTT:
-
Wash the 3D construct with PBS.
-
Incubate the construct in phenol red-free medium containing MTT (final concentration 0.5 mg/mL) for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilization solution (e.g., acidified isopropanol) to each construct and incubate with shaking for at least 15 minutes to dissolve the formazan crystals.[9]
-
-
Measurement:
-
Transfer the colored solution to a 96-well plate.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Presentation
| Assay | Principle | Output |
| Live/Dead | Enzymatic conversion of Calcein-AM (live) and membrane permeability to EthD-1 (dead) | Fluorescence imaging, % viability |
| MTT | Mitochondrial reductase activity | Absorbance, relative cell viability |
Signaling Pathways Overview
Staining techniques often provide a static snapshot of cellular and tissue composition. This composition is dynamically regulated by complex intracellular signaling pathways. For instance, cytoplasmic organization and protein synthesis, visualized by stains like this compound and Eosin, are influenced by pathways such as the MAPK/ERK pathway, which translates extracellular signals into cellular responses. Cell proliferation and viability, assessed by MTT and Live/Dead assays, are governed by pathways like the PI3K/Akt and MAPK pathways, which control cell cycle progression and apoptosis.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 3. med.emory.edu [med.emory.edu]
- 4. Histological staining | Research and innovation [uottawa.ca]
- 5. scribd.com [scribd.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unclineberger.org [unclineberger.org]
- 9. reprocell.com [reprocell.com]
- 10. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 11. labmethods.org [labmethods.org]
- 12. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 16. stainsfile.com [stainsfile.com]
- 17. researchgate.net [researchgate.net]
- 18. researchhub.com [researchhub.com]
- 19. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 20. researchgate.net [researchgate.net]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. allevi3d.com [allevi3d.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting weak Ponceau MX staining in tissue
Troubleshooting Weak Ponceau MX Staining in Tissue
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak this compound staining in tissue sections.
Frequently Asked Questions (FAQs)
Tissue Preparation
Q1: Could improper tissue fixation be the cause of my weak this compound staining?
A: Yes, improper fixation is a common cause of poor staining. Inadequate or delayed fixation can lead to autolysis and poor preservation of tissue morphology, preventing the dye from binding effectively to target structures like cytoplasm and muscle fibers. For trichrome staining, where this compound is often used, fixation with Bouin's solution is often recommended as it can enhance the staining results. If using formalin, ensure it is a 10% neutral buffered solution and that the fixation time is appropriate for the tissue size.
Q2: How does incomplete deparaffinization affect this compound staining?
A: Incomplete removal of paraffin (B1166041) wax from tissue sections will act as a barrier, preventing the aqueous this compound staining solution from penetrating the tissue. This results in patchy, weak, or non-existent staining. To ensure complete deparaffinization, use fresh xylene and a series of fresh ethanol (B145695) baths of decreasing concentration.
Staining Solution Preparation
Q3: My this compound solution is old. Could this be the reason for the weak staining?
A: Yes, staining solutions can degrade over time. It is always best to use freshly prepared staining solutions for optimal results. If you are using a commercial kit, check the expiration date. For self-prepared solutions, consider making a fresh batch.
Q4: What is the correct way to prepare a this compound-Acid Fuchsin solution for Masson's Trichrome stain?
A: this compound, also known as Xylidine Ponceau or Ponceau de Xylidine, is typically used in combination with Acid Fuchsin in Masson's trichrome stain.[1][2] A common formulation involves dissolving both this compound and Acid Fuchsin in distilled water with a small amount of acetic acid to create an acidic environment, which is crucial for these acid dyes to bind to basic tissue proteins.[1]
Experimental Protocol: this compound-Acid Fuchsin Staining Solution
A widely used recipe for the red counterstain in Masson's trichrome is as follows:
| Reagent | Amount |
| Ponceau de Xylidine (this compound) | 0.5 g |
| Acid Fuchsin | 0.5 g |
| Distilled Water | 100 ml |
| Glacial Acetic Acid | 1 ml |
This formulation is a common starting point and may require optimization depending on the specific tissue and protocol.[1]
Staining Procedure
Q5: I am following a Masson's Trichrome protocol, but the red staining from this compound is very faint. What can I do?
A: Weak red staining in a Masson's Trichrome procedure can be due to several factors. Here are some troubleshooting steps:
-
Increase Staining Time: The incubation time in the this compound-Acid Fuchsin solution may be too short. Try increasing the staining time in increments.
-
Check the pH: The acidity of the staining solution is important. Ensure that the correct amount of acetic acid has been added to the solution.
-
Differentiation Step: In trichrome methods, a differentiation step often follows the red stain (e.g., with phosphomolybdic or phosphotungstic acid). If this step is too long or the differentiator is too concentrated, it can excessively remove the red stain. Consider reducing the time in the differentiator.
-
Rinsing: Vigorous or prolonged rinsing after the this compound-Acid Fuchsin step can also lead to loss of stain. Rinse briefly and gently.
Q6: Can the type of tissue I am staining affect the intensity of this compound staining?
A: Absolutely. Different tissues have varying affinities for stains. Dense connective tissue, for example, may require longer staining times than loosely packed tissues. It is always advisable to use a positive control tissue section that is known to stain well with this compound to validate your protocol and reagents.
Optimization of Staining Parameters
For consistently strong and specific staining, you may need to optimize several parameters in your protocol. The following table provides a starting point for this optimization.
| Parameter | Standard Range | Optimization Strategy for Weak Staining |
| Fixation Time | 4-24 hours (tissue dependent) | Ensure adequate fixation time; consider post-fixation in Bouin's solution for 1 hour at 56°C.[3] |
| This compound Concentration | 0.5% - 1.0% in solution[1][4] | Prepare a fresh solution at the higher end of the concentration range. |
| Staining Solution pH | Acidic (with acetic acid) | Verify the correct addition of acetic acid to the staining solution. |
| Staining Time | 5-10 minutes[5] | Increase incubation time in 2-minute increments. |
| Differentiation Time | 1-5 minutes | Reduce differentiation time to avoid excessive removal of the red stain. |
Troubleshooting Workflow
If you are experiencing weak this compound staining, follow this logical troubleshooting workflow to identify and resolve the issue.
References
How to fix uneven Ponceau MX staining results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Ponceau S staining to assist researchers, scientists, and drug development professionals in achieving optimal and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of uneven or patchy Ponceau S staining on my western blot membrane?
A1: The most common reason for uneven Ponceau S staining is improper protein transfer from the gel to the membrane. This can be caused by several factors, including the presence of air bubbles between the gel and the membrane, insufficient wetting of the membrane, or poor contact between the gel and membrane during the transfer process.[1][2][3] These issues hinder the uniform movement of proteins, resulting in patches or areas with no staining.
Q2: My protein bands appear smeared after Ponceau S staining. What could be the issue?
A2: Smeared protein bands are often indicative of problems during the gel electrophoresis step. Potential causes include using a sample loading buffer with old or insufficient reducing agent (like 2-mercaptoethanol) or an inadequate concentration of SDS in the buffers or the gel itself.[1] These factors can lead to improper protein denaturation and separation, resulting in smeared bands.
Q3: The protein ladder is visible on the membrane, but I don't see any stained bands for my samples. What does this indicate?
A3: If the pre-stained ladder has successfully transferred but your samples have not, the issue likely lies with your sample preparation.[1] It is possible that the protein concentration in your lysate is too low. Performing a protein quantification assay before loading your samples is recommended to ensure an adequate amount of protein is present for detection.
Q4: Can I use Ponceau S stain after the blocking step?
A4: No, Ponceau S staining should always be performed before the blocking step.[1] Ponceau S is a non-specific protein stain and will bind to the blocking agents (such as BSA or milk proteins), resulting in a uniformly stained membrane with no distinct bands.
Q5: Is it possible for the Ponceau S stain to be too old or expired?
A5: Yes, an old or improperly stored Ponceau S solution can lead to weak or inconsistent staining. It is always recommended to use a freshly prepared Ponceau S solution for optimal results.
Troubleshooting Guide
Issue: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Air bubbles between gel and membrane | Gently roll a pipette or a roller over the gel-membrane sandwich during assembly to remove any trapped air bubbles.[2] |
| Improper membrane wetting | Ensure the membrane (especially PVDF) is properly activated and fully submerged in transfer buffer before assembling the transfer stack. |
| Poor gel-membrane contact | Ensure the filter papers and sponges in the transfer cassette are saturated and provide even pressure across the entire gel and membrane. |
| Uneven reagent distribution | Use a shaker or rocker during incubation steps to ensure even distribution of all solutions across the membrane.[2] |
Issue: Weak or No Staining
| Potential Cause | Recommended Solution |
| Insufficient protein loaded | Quantify your protein samples and ensure you are loading a sufficient amount (typically 20-30 µg of total protein per lane). |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage/amperage). For high molecular weight proteins, consider a longer transfer time or a wet transfer system. For low molecular weight proteins, reduce transfer time to prevent over-transfer. |
| Incorrect transfer orientation | Ensure the gel is placed on the cathode (negative) side and the membrane on the anode (positive) side of the transfer apparatus. Using a pre-stained ladder can help verify the direction of transfer. |
| Old or depleted Ponceau S solution | Prepare a fresh Ponceau S staining solution. |
Issue: High Background Staining
| Potential Cause | Recommended Solution |
| Incomplete destaining | Increase the number and duration of washes with deionized water or your wash buffer (e.g., TBST) until the background is clear and the protein bands are distinct. |
| Staining after blocking | Always perform Ponceau S staining before the blocking step.[1] |
Quantitative Data Summary
A study by Sander et al. (2019) investigated the effect of different Ponceau S concentrations and acid types on protein detection sensitivity. Their findings indicate that a wide range of concentrations can be effective.
| Ponceau S (w/v) | Acetic Acid (v/v) | Trichloroacetic Acid (TCA) (w/v) | Sulfosalicylic Acid (w/v) | Relative Protein Detection Sensitivity |
| 0.001% | 1% | - | - | Similar to 0.1% |
| 0.1% | 5% | - | - | Standard |
| 2% | - | 30% | 30% | Similar to 0.1% |
Data summarized from Sander et al., 2019.[4][5] This study concluded that a 0.01% Ponceau S solution in 1% acetic acid provides comparable sensitivity to the more commonly used 0.1% solution, offering a more cost-effective option.[5]
Experimental Protocols
Ponceau S Staining Protocol
-
Preparation of Staining Solution: A common formulation is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid. To prepare 100 mL, dissolve 100 mg of Ponceau S powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[1]
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water for about one minute with gentle agitation to remove residual transfer buffer.[1]
-
Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.[4][6]
-
Destaining: Rinse the membrane with deionized water until the background clears and the protein bands are clearly visible.[1]
-
Imaging: At this point, the membrane can be photographed or scanned to document the transfer efficiency.
-
Complete Destaining for Immunodetection: To proceed with western blotting, wash the membrane with your wash buffer (e.g., TBST) three times for 5-10 minutes each, or until the red stain is completely gone.
Visualization
Troubleshooting Workflow for Uneven Ponceau S Staining
Caption: Troubleshooting workflow for diagnosing and resolving uneven Ponceau S staining.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Optimizing Masson's Trichrome Staining
Welcome to the technical support center for Masson's trichrome staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols, with a specific focus on the Ponceau MX-containing red dye solution.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Masson's Trichrome stain?
This compound, also known as Ponceau de Xylidine, Ponceau 2R, or Acid Red 26, is a red acid dye.[1][2] In Masson's trichrome, it is typically used in combination with Acid Fuchsin to form the "plasma stain."[1][3] This solution stains acidophilic tissue elements, such as cytoplasm, muscle, and collagen, a vibrant red.[4][5] The subsequent application of a polyacid, like phosphomolybdic or phosphotungstic acid, differentiates the staining by removing the red dye from the collagen, allowing it to be counterstained with Aniline Blue or Light Green.[4][6]
Q2: Are this compound, Ponceau 2R, and Xylidine Ponceau the same dye?
Yes, for the purposes of Masson's trichrome staining, these names, along with Ponceau G and Acid Red 26, all refer to the same chemical compound (C.I. 16150).[1][2] Different suppliers may use different names, but they can be used interchangeably in the protocol.
Q3: Can Biebrich Scarlet be used as a substitute for this compound?
Yes, Biebrich Scarlet is a common substitute for Ponceau de Xylidine in the red dye mixture and can even be used without Acid Fuchsin in some protocols.[7] It is reported to provide a slightly darker red staining result.[1]
Troubleshooting Guide
Problem 1: Weak or Faded Red Staining (Muscle and Cytoplasm)
-
Question: My muscle and cytoplasm are staining a pale pink instead of a strong red. How can I improve the intensity?
-
Answer:
-
Check the freshness of your red dye solution. Staining solutions can lose effectiveness over time. Consider preparing a fresh solution.[5]
-
Increase the staining time. If the standard protocol calls for 5 minutes in the Biebrich Scarlet-Acid Fuchsin solution, try increasing it to 10-15 minutes to achieve your desired intensity.[5]
-
Verify the concentration of your dyes. Ensure that the this compound and Acid Fuchsin are at the recommended concentrations. Refer to the quantitative data table below for typical formulations.
-
Consider post-fixation. If using formalin-fixed tissues, mordanting in Bouin's solution (e.g., for 1 hour at 56°C) can significantly enhance staining intensity and contrast.[6][8]
-
Problem 2: Poor Differentiation - Collagen Stains Red or Purple
-
Question: My collagen is retaining the red dye and appears purple or reddish-blue after counterstaining. What is causing this?
-
Answer:
-
Insufficient differentiation with phosphomolybdic/phosphotungstic acid (PMA/PTA). This is the most common cause. The PMA/PTA step is crucial for removing the red dye from the collagen.[6]
-
Increase differentiation time. Extend the time in the PMA/PTA solution. You can check the slide under a microscope after the initial time and return it to the solution if the collagen is still red.
-
Use a fresh PMA/PTA solution. These solutions work best when freshly prepared.[6]
-
-
The red dye solution is too concentrated. An overly concentrated this compound/Acid Fuchsin solution can be difficult to remove from the collagen. Try diluting the solution or preparing it with a lower concentration of the dyes.
-
Problem 3: Inconsistent Staining Across a Batch of Slides
-
Question: I am staining multiple slides at once, and the results are variable. Why is this happening?
-
Answer:
-
Ensure uniform treatment of all slides. Make sure each slide is fully immersed in the reagents for the entire duration. Use staining jars that allow for even spacing between slides.
-
Reagent carryover. Be sure to rinse the slides thoroughly between steps as instructed by the protocol to prevent contamination of the subsequent solutions.
-
Slide positioning. In microwave protocols, the position of the slide can affect heating and staining. Ensure a consistent setup for all slides.
-
Quantitative Data: this compound/2R Formulations
The concentration of this compound (Ponceau 2R) and its ratio to Acid Fuchsin can be varied to optimize the red staining in Masson's trichrome. Below are some published formulations for the red dye solution (Solution A in many protocols). All formulations are dissolved in 100 mL of distilled water with the addition of 1 mL of glacial acetic acid unless otherwise noted.
| Formulation Variant | Ponceau 2R (g) | Acid Fuchsin (g) | Glacial Acetic Acid (mL) | Distilled Water (mL) | Source |
| Variant 1 | - | 0.5 | 0.5 | 100 | [9] |
| Variant 2 | 0.65 | 0.35 | 1 | 100 | [9] |
| Variant 3 | 1.0 | - | 1 | 100 | [9] |
| Variant 4 | 1.0 | 1.0 | 1 | 100 | [9] |
| Biognost Protocol | 0.5 | 0.5 | 1 | 100 | [10] |
| Gillis Lab Protocol | 0.5% (w/v) | 0.5% (w/v) | 1% (v/v) | - | [11] |
Experimental Protocols
Detailed Protocol for Masson's Trichrome Stain
This protocol is a standard representation and may require optimization for specific tissues.
I. Reagent Preparation:
-
Bouin's Solution (Optional Mordant): Commercially available or prepared in-house.
-
Weigert's Iron Hematoxylin (B73222): Prepare fresh by mixing equal parts of Solution A (1% Hematoxylin in 95% ethanol) and Solution B (4% Ferric Chloride in 1% HCl).
-
Ponceau-Acid Fuchsin Solution: Prepare according to one of the formulations in the table above (e.g., 0.5g Ponceau 2R, 0.5g Acid Fuchsin, 1mL glacial acetic acid in 100mL distilled water).
-
Phosphomolybdic/Phosphotungstic Acid Solution (PMA/PTA): 1% Phosphomolybdic Acid in distilled water is common. Some protocols use a mix of PMA and PTA.
-
Aniline Blue Solution: 2.5g Aniline Blue, 2mL glacial acetic acid, 100mL distilled water.
-
1% Acetic Acid Solution: 1mL glacial acetic acid in 99mL distilled water.
II. Staining Procedure:
-
Deparaffinize and Rehydrate: Bring tissue sections to distilled water.
-
(Optional) Mordanting: For formalin-fixed tissues, place slides in Bouin's solution at 56-60°C for 1 hour, then wash in running tap water until the yellow color disappears.
-
Nuclear Staining:
-
Stain in fresh Weigert's iron hematoxylin for 5-10 minutes.
-
Rinse in running warm tap water for 5-10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Ponceau-Acid Fuchsin solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Immerse in PMA/PTA solution for 10-15 minutes, or until collagen is decolorized.
-
-
Collagen Staining:
-
Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
-
Final Differentiation:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Wash in distilled water.
-
Dehydrate quickly through graded alcohols (95%, 100%, 100%).
-
Clear in xylene and mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen and Mucin: Blue
Visual Guides
Experimental Workflow for Masson's Trichrome Staining
A generalized workflow for the Masson's trichrome staining procedure.
Troubleshooting Logic for Poor Differentiation
A decision tree for troubleshooting red or purple collagen staining.
References
- 1. Masson’s Trichrome staining for histology [protocols.io]
- 2. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. UMN TMCs Masson Trichrome for Collagen and Muscle [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. saffronscientific.com [saffronscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. "Quantitative evaluation of different fixatives for Masson trichrome st" by Siriluck Juntausa, Kongkiat Srisuwatanasagul et al. [digital.car.chula.ac.th]
- 9. stainsfile.com [stainsfile.com]
- 10. biognost.com [biognost.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Ponceau MX destaining procedure for histology slides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ponceau MX in histological staining procedures. The focus is on addressing specific issues that may be encountered during experiments, particularly within the context of Masson's trichrome staining.
Troubleshooting Guide
Effective histological staining with this compound, typically in combination with acid fuchsin as part of a Masson's trichrome stain, relies on a series of critical steps. Problems at any stage can lead to suboptimal results. This guide addresses common issues in a question-and-answer format.
Question: Why is the red staining (muscle and cytoplasm) too intense and obscuring other details?
Answer: Overly intense red staining is a common issue and can be attributed to several factors:
-
Excessive Staining Time: The duration of incubation in the this compound-acid fuchsin solution may have been too long.
-
Inadequate Differentiation: The subsequent differentiation step, usually with phosphomolybdic acid or phosphotungstic acid, may have been too short or the solution may have been exhausted. These "polyacids" are crucial for selectively removing the red dye from collagen, allowing the blue or green counterstain to bind.[1]
-
Incorrect pH of Staining Solution: The acidity of the Biebrich Scarlet-acid fuchsin solution can impact staining intensity. An incorrect pH may lead to stronger, less specific binding.[2]
Solution:
-
Reduce the incubation time in the this compound-acid fuchsin solution.
-
Increase the duration of the differentiation step with phosphomolybdic/phosphotungstic acid. Ensure the solution is fresh, as these reagents can lose effectiveness over time.[1]
-
Verify the pH of your staining solutions. For instance, acidifying the Biebrich Scarlet-acid fuchsin solution to a pH of 1.3-1.4 has been reported to improve differentiation.[2]
Question: Why is the red staining weak or absent in muscle and cytoplasm?
Answer: Faint or no red staining can result from the following:
-
Insufficient Staining Time: The incubation period in the this compound-acid fuchsin solution may have been too short.
-
Over-differentiation: Prolonged exposure to the phosphomolybdic/phosphotungstic acid differentiator can strip the red stain from not only the collagen but also the muscle and cytoplasm.
-
Tissue Fixation: The type of fixative used can significantly impact staining. While formalin-fixed tissues can be used, post-fixation in Bouin's solution is often recommended to enhance the staining of acid dyes like this compound.[1][3]
-
Depleted Staining Solution: The this compound-acid fuchsin solution may be old or depleted.
Solution:
-
Increase the staining time in the this compound-acid fuchsin solution.
-
Reduce the time in the phosphomolybdic/phosphotungstic acid solution.
-
For formalin-fixed tissues, consider a post-fixation step in Bouin's solution for one hour at 56°C or overnight at room temperature to improve dye uptake.[1]
-
Prepare fresh staining solutions.
Question: Why is the collagen stained red or purple instead of blue or green?
Answer: This indicates a failure in the differentiation and counterstaining steps:
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Incomplete Removal of Red Stain: The phosphomolybdic/phosphotungstic acid step was not sufficient to remove the this compound-acid fuchsin from the collagen fibers.[1]
-
Poor Aniline (B41778) Blue Penetration: If the red dye is not adequately removed, the larger aniline blue molecules cannot bind to the collagen.[1]
-
Excessive Time in Acetic Acid Rinse: After the aniline blue step, an acetic acid rinse is used to differentiate the blue. If this step is too long, it can cause the blue staining to fade.[1]
Solution:
-
Ensure the phosphomolybdic/phosphotungstic acid solution is fresh and increase the differentiation time.
-
Confirm that the red dye has been visibly removed from the collagen before proceeding to the aniline blue step.
-
Decrease the time and/or concentration of the final acetic acid rinse.[1]
Question: Why do my tissue sections have a muddy or indistinct appearance?
Answer: A lack of crispness in the staining can be due to:
-
Improper Fixation: As mentioned, fixation is critical. Poor fixation can lead to diffuse staining.[4]
-
Issues with Dehydration and Clearing: Incomplete dehydration or clearing before mounting can result in a cloudy appearance.
-
Contaminated Reagents: Using old or contaminated alcohols, xylene, or staining solutions can adversely affect the final result.
Solution:
-
Optimize your fixation protocol. Bouin's solution is the preferred fixative for trichrome stains.[1]
-
Ensure complete dehydration through a series of graded alcohols and proper clearing with xylene before coverslipping.[5]
-
Use fresh, clean reagents at all steps of the staining process.
Experimental Protocols
Masson's Trichrome Staining Protocol
This protocol is a standard method where this compound is used in conjunction with acid fuchsin to stain muscle and cytoplasm red.
Reagent Preparation:
| Reagent | Composition |
| Bouin's Solution | Picric Acid, Saturated Aqueous Solution: 75 mlFormalin, 37-40%: 25 mlGlacial Acetic Acid: 5 ml |
| Weigert's Iron Hematoxylin (B73222) | Solution A: 1 g Hematoxylin in 100 ml 95% EthanolSolution B: 4 ml Ferric Chloride, 29% Aqueous Solution, 1 ml Hydrochloric Acid, Concentrated, 95 ml Distilled Water.Mix equal parts of Solution A and B just before use. |
| Ponceau-Acid Fuchsin | 0.9 g Acid Fuchsin, 0.1 g this compound, 1 ml Glacial Acetic Acid, 99 ml Distilled Water. |
| Phosphomolybdic Acid Solution | 5 g Phosphomolybdic Acid in 100 ml Distilled Water. |
| Aniline Blue Solution | 2.5 g Aniline Blue, 2 ml Glacial Acetic Acid, 98 ml Distilled Water. |
| 1% Acetic Acid Solution | 1 ml Glacial Acetic Acid in 99 ml Distilled Water. |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (I) for 5-10 minutes.
-
Immerse slides in Xylene (II) for 5-10 minutes.
-
Immerse in 100% Ethanol (I) for 3-5 minutes.
-
Immerse in 100% Ethanol (II) for 3-5 minutes.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse gently in running tap water.[5]
-
-
Post-Fixation (for formalin-fixed tissue):
-
Incubate slides in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[1]
-
Rinse thoroughly in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Wash in tap water.
-
"Blue" in Scott's tap water substitute or ammonia (B1221849) water.
-
Wash in tap water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Ponceau-acid fuchsin solution for 5-15 minutes.
-
Rinse briefly in distilled water.
-
-
Differentiation and Mordanting:
-
Place slides in Phosphomolybdic Acid solution for 10-15 minutes, or until collagen is decolorized.
-
-
Collagen Staining:
-
Transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
-
Final Differentiation:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-3 minutes.[1]
-
-
Dehydration and Mounting:
-
Dehydrate through 95% and 100% ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in histology? this compound is an acid dye that, in histological applications, is typically used as part of a solution with acid fuchsin in Masson's trichrome and similar staining methods. It is responsible for staining acidophilic tissue elements, such as cytoplasm, muscle, and keratin, in shades of red.
Q2: Can this compound be used as a standalone stain in histology? While theoretically possible, this compound is almost always used in combination with other dyes, like acid fuchsin, in trichrome staining methods to achieve the desired differential staining of various tissue components.
Q3: What is the purpose of the "destaining" or differentiation step after applying this compound-acid fuchsin? In the context of Masson's trichrome, this step is more accurately termed "differentiation." It involves using a polyacid (like phosphomolybdic or phosphotungstic acid) to selectively remove the red stain from the collagen fibers. This is not a complete destaining of the entire slide, but a crucial step to allow for the subsequent blue or green counterstaining of collagen.[1]
Q4: Are there alternatives to this compound in Masson's Trichrome stain? Yes, various formulations of Masson's trichrome exist, and some may use other red acid dyes like Biebrich scarlet in place of or in addition to this compound and acid fuchsin.
Q5: How should I store my this compound-containing solutions? this compound solutions are generally stable at room temperature when stored in a tightly sealed container and protected from light.
Visualizing the Workflow
Below is a diagram illustrating the key stages of the Masson's Trichrome staining procedure, highlighting the this compound-acid fuchsin application and the critical differentiation step.
Caption: Workflow of Masson's Trichrome Staining.
References
Preventing background staining with Ponceau MX
Technical Support Center: Ponceau Staining
This guide provides troubleshooting and answers to frequently asked questions regarding Ponceau staining, with a focus on preventing and resolving background staining issues on Western blot membranes.
Frequently Asked Questions (FAQs)
Q1: What is Ponceau and why is it used in Western Blotting?
Ponceau S is a rapid, reversible, and easy-to-use red anionic dye used to visualize protein bands on membranes (nitrocellulose or PVDF) after transfer from a gel.[1][2] Its primary purpose is to serve as a quality control step to verify the efficiency and evenness of protein transfer before proceeding with the more time-consuming immunodetection steps.[3] The dye binds to positively charged amino groups and non-polar regions of proteins.[4] Because the staining is reversible and doesn't permanently alter the proteins, it can be washed off, allowing for subsequent antibody probing.[5][6]
A note on nomenclature: The term "Ponceau MX" is less common in modern literature. It refers to a similar but distinct chemical compound (Acid Red 26) historically used in some staining protocols.[7] The vast majority of current protocols use "Ponceau S" (Acid Red 112), and the principles and troubleshooting steps described here are based on the use of Ponceau S, which is standard for Western blotting.[8]
Q2: Why is the background of my membrane red after staining?
A red or pink background after staining is common and typically indicates residual stain that has not been sufficiently washed away. The goal of the destaining step is to remove this excess dye from the membrane while leaving the dye bound to the protein bands. High background can obscure protein bands and interfere with analysis. Key causes include inadequate washing, improper stain concentration, or prolonged staining time.
Q3: How can I completely remove the Ponceau stain before antibody incubation?
Ponceau S is designed to be fully removable. Thorough washing is critical. You can typically remove the stain by washing the membrane multiple times with solutions such as deionized water, 1X TBS-T, or a 0.1N NaOH solution.[2][9] It is not always necessary to remove every trace of the stain before blocking, as the blocking buffer itself will often remove any residual dye.[5] However, for applications like fluorescent Western blotting, residual Ponceau S can cause autofluorescence and increase background noise, so complete removal is more critical.[10]
Q4: Can I reuse my Ponceau S staining solution?
Yes, the Ponceau S staining solution can typically be reused multiple times, which makes it a cost-effective reagent.[5][11] It should be stored at room temperature or 4°C, protected from light.[5] If you notice a decrease in staining intensity or the solution appears cloudy, it should be discarded and replaced with a fresh solution.
Troubleshooting Guide: High Background Staining
High background is one of the most common issues encountered during Ponceau staining. The following table and diagram outline the primary causes and their corresponding solutions.
Summary of Causes and Solutions for High Background
| Cause | Recommended Solution |
| Inadequate Destaining/Washing | Increase the number and duration of wash steps. Wash with deionized water or 1X TBS-T for 1-5 minutes per wash until the background is clear.[3][9] For stubborn background, a brief wash with 0.1N NaOH can be used.[2] |
| Overly Concentrated Staining Solution | While staining works across a range of concentrations, the most common formulation is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[6][12][13] If your stock is more concentrated (e.g., 2%), consider diluting it.[11] |
| Prolonged Staining Time | Reduce the incubation time in the Ponceau S solution. Staining for 1 to 10 minutes is typically sufficient.[3][5][9] |
| Membrane Dried Out | Ensure the membrane remains consistently wet throughout the staining and washing process to prevent blotches and uneven background. |
| Incompatible Membrane Type | Ponceau S is not suitable for positively charged nylon membranes as the dye will bind irreversibly. Use it only with nitrocellulose or PVDF membranes.[2] |
Troubleshooting Workflow for High Background
The following diagram illustrates a logical workflow for diagnosing and resolving high background staining issues.
Caption: Troubleshooting logic for high background staining.
Experimental Protocols
Adhering to a standardized protocol is the first step in preventing background issues.
Standard Ponceau Staining Workflow
This diagram outlines the standard procedure for reversible protein staining on a Western blot membrane.
Caption: Standard workflow for Ponceau S staining.
Detailed Staining and Destaining Protocol
-
Post-Transfer Wash : After completing the protein transfer, briefly rinse the membrane in deionized (DI) water for 1 minute to remove residual transfer buffer.[5][14]
-
Staining : Completely submerge the membrane in the Ponceau S staining solution. A common formulation is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[5] Incubate for 1-10 minutes at room temperature with gentle agitation.[3][11]
-
Destaining for Visualization : Remove the staining solution (which can be saved and reused).[11] Wash the membrane with several changes of DI water for 30 seconds to 2 minutes each time.[1] Continue washing until the protein bands appear clearly against a faint or clear background.[5] Avoid pouring water directly onto the membrane surface to prevent uneven destaining.[14]
-
Imaging : At this point, the reddish-pink protein bands should be visible.[1] You can photograph or scan the membrane to keep a permanent record of the total protein transfer.
-
Complete Stain Removal : To proceed with immunodetection, the stain must be thoroughly removed. Wash the membrane multiple times for 5-10 minutes each with 1X TBS-T or DI water until the protein bands are no longer visible.[9] For PVDF membranes, a 1-2 minute wash in 0.1% NaOH followed by water rinses can also be effective.[14] The membrane is now ready for the blocking step.
References
- 1. conductscience.com [conductscience.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ponceau S - Wikipedia [en.wikipedia.org]
- 7. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 12. thomassci.com [thomassci.com]
- 13. biotium.com [biotium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Fading of Ponceau MX stain and how to prevent it
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Ponceau MX stain in protein analysis, particularly in western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound is an anionic azo dye used for the rapid and reversible staining of proteins on membranes (e.g., nitrocellulose, PVDF) after electrophoretic transfer.[1] The staining mechanism involves a combination of electrostatic and non-covalent interactions. The negatively charged sulfonate groups of the this compound molecule bind to the positively charged amino groups of proteins (like lysine (B10760008) and arginine) and also interact with non-polar regions of the proteins.[1][2] This interaction is non-covalent, which is why the stain can be easily reversed with washing.[2][3]
Q2: Why is my this compound stain fading?
Fading of the this compound stain is an expected and inherent characteristic of this dye.[2] The weak, non-covalent bonds that allow the stain to be reversible also make it susceptible to dissociation, especially during washing steps. The intensity of the stained bands can begin to fade quickly, sometimes within 10 minutes of staining, particularly when washed with water or buffer solutions like TBS-T.[2]
Q3: Can I prevent the this compound stain from fading completely?
Complete prevention of fading is not possible due to the reversible nature of the stain. The primary purpose of this compound staining is to provide a quick visual confirmation of protein transfer efficiency before proceeding with immunodetection. However, you can take steps to manage the fading to allow for proper documentation.
Q4: Is this compound the same as Ponceau S?
This compound and Ponceau S are very similar anionic dyes and are often used interchangeably in protocols for staining proteins on western blot membranes. They share a similar mechanism of action and have comparable performance characteristics, including their reversible nature and tendency to fade with washing.
Q5: Can I use this compound stained membranes for downstream applications like western blotting?
Yes, a key advantage of this compound is its reversibility, which makes it compatible with downstream immunodetection.[1][3] After staining and documenting the protein transfer, the stain can be completely washed off the membrane, typically with TBS-T or a dilute alkaline solution, before proceeding to the blocking step of your western blot protocol.[2][4]
Troubleshooting Guide: Fading of this compound Stain
This guide addresses the common issue of this compound stain fading and provides solutions to mitigate this problem.
| Problem | Possible Cause | Solution |
| Stain fades too quickly for documentation | Excessive washing after staining. | Minimize the duration and volume of post-stain washes. A brief rinse with deionized water is often sufficient to reduce background and visualize protein bands.[3] |
| Delay between staining and imaging. | Document the stained membrane immediately after the brief washing step.[2] Fading can be noticeable in as little as 10 minutes.[2] | |
| High concentration of detergent in the wash buffer. | If using a buffer to wash post-staining, consider using one with a lower concentration of detergent or simply use deionized water for the initial visualization. | |
| No or very faint bands are visible | Insufficient protein loaded on the gel. | Ensure adequate protein concentration in your samples. Consider performing a protein quantification assay before loading. |
| Poor transfer efficiency. | Verify your transfer setup. Ensure good contact between the gel and the membrane and that no air bubbles are present.[5] A pre-stained protein ladder can also help confirm successful transfer.[2] | |
| Old or degraded this compound solution. | Prepare a fresh this compound staining solution.[2] | |
| Incorrect membrane type or preparation. | Ensure you are using a compatible membrane (nitrocellulose or PVDF). PVDF membranes require activation with methanol (B129727) before use.[6][7] | |
| Uneven staining or high background | Insufficient washing after staining. | Gently wash the membrane with deionized water until the protein bands are clearly visible against a lighter background.[3] |
| Air bubbles trapped during transfer. | Ensure all air bubbles are removed when preparing the gel-membrane sandwich for transfer.[5] | |
| Contaminated staining solution. | Filter the this compound solution if particulates are visible. |
Experimental Protocols
Standard this compound Staining Protocol
This protocol outlines the standard method for reversibly staining proteins on nitrocellulose or PVDF membranes after western blot transfer.
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water for about 1 minute with gentle agitation to remove residual transfer buffer.[3][8]
-
Staining: Immerse the membrane completely in the this compound staining solution (typically 0.1% w/v this compound in 5% v/v acetic acid).[2] Incubate for 1-10 minutes at room temperature with gentle agitation.[3][4]
-
Background Destaining: Rinse the membrane with several changes of deionized water for 30 seconds to 1 minute each, or until the protein bands are clearly visible against a faint background.[9] Avoid over-washing to prevent excessive fading of the protein bands.[9]
-
Documentation: Immediately capture an image of the stained membrane using a digital imager or scanner to create a permanent record of the protein transfer.[2][9]
-
Complete Destaining: To proceed with immunodetection, completely remove the this compound stain by washing the membrane with TBS-T (Tris-Buffered Saline with Tween 20) or a dilute solution of 0.1M NaOH until the membrane is colorless.[1][2][4] This is typically achieved with 2-3 washes of 5-10 minutes each.[2][4]
-
Blocking: Proceed with the blocking step as per your standard western blot protocol.
Quantitative Data Summary
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Staining Time | 1-2 minutes[4] | 5-15 minutes[8] | Minimum 1 minute[3] |
| Post-Stain Wash (for visualization) | Brief rinse with ddH₂O for 20 seconds[4] | 30-90 seconds in ultrapure water[8] | Several changes of water for 30-60 seconds each[9] |
| Complete Destain (for immunoblotting) | Multiple 5-minute washes in 1X TBST[4] | 1-2 minutes in 0.1% NaOH[8] | 2-3 washes of 5 minutes each with DI water after NaOH[1] |
Visualizations
Caption: Interaction diagram of this compound with protein and the effect of washing.
Caption: Troubleshooting workflow for rapid fading of this compound stain.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stratech.co.uk [stratech.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. conductscience.com [conductscience.com]
Ponceau MX Solution: Technical Support Center
This technical support center provides detailed guidance on the stability, shelf life, and effective use of Ponceau MX solutions. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is a synthetic azo dye.[1] In research settings, its analogue Ponceau S is widely used as a reversible stain for detecting proteins on Western blot membranes (nitrocellulose or PVDF) after transfer.[2][3] This allows for a quick assessment of transfer efficiency before proceeding with immunodetection.[4]
Q2: How do I prepare a this compound or Ponceau S staining solution? A common preparation for Ponceau S, which can be adapted for this compound, involves creating a 0.1% (w/v) solution in 5% (v/v) acetic acid.[2] For example, to make 100 mL, dissolve 100 mg of Ponceau powder in 95 mL of distilled water and then add 5 mL of glacial acetic acid.[2]
Q3: Is Ponceau staining compatible with downstream applications like immunodetection? Yes, Ponceau staining is reversible and generally does not interfere with subsequent antibody probing.[4][5] The stain can be easily washed away from the membrane using deionized water, TBS-T, or a 0.1% NaOH solution without altering the membrane-bound proteins.[2][3][4] However, residual stain can cause autofluorescence, which may interfere with fluorescent Western blot detection.[6]
Q4: Can I reuse my Ponceau staining solution? Yes, the staining solution can typically be reused multiple times. Store the solution in a tightly sealed container at room temperature. If you notice a significant decrease in staining intensity or the appearance of precipitates, it is recommended to prepare a fresh solution.[2]
Q5: What is the detection limit for Ponceau staining? Ponceau S has a detection limit of approximately 250 nanograms of protein after transfer to a nitrocellulose membrane.[3] It is considered a relatively insensitive stain compared to alternatives like Coomassie Blue or India Ink.[5]
Stability and Shelf Life
The stability of this compound, an azo dye, is influenced by several environmental factors including temperature, light, and pH.[7] Proper storage is critical to ensure its performance and extend its shelf life.
Factors Affecting Azo Dye Stability
A logical diagram illustrating factors that can degrade azo dyes like this compound.
Caption: Key factors influencing the degradation of this compound solution.
Storage and Shelf Life Data
Proper storage is crucial for maintaining the efficacy of Ponceau solutions. The shelf life can vary significantly depending on whether the dye is in solid or solution form and the specific storage conditions.
| Form | Recommended Storage Conditions | Shelf Life | Citations |
| This compound Powder | Dry, dark, 0-4°C (short-term) or -20°C (long-term) | >2 years | [1] |
| Ponceau S Powder | Dry, tightly sealed container | Years | [8] |
| Commercial Ponceau S Staining Solution (Ready-to-Use) | Room temperature, tightly sealed | 12 months | [3] |
| Ponceau S Stock Solution (in water) | -20°C | 1 year | [9] |
| Ponceau S Stock Solution (in water) | -80°C | 2 years | [9] |
| Lab-prepared Ponceau S Solution (in water/acetic acid) | Room temperature, protected from light | A few days to a week | [8] |
Troubleshooting Guide
This guide addresses common issues encountered during the use of Ponceau for staining proteins on Western blot membranes.
Ponceau Staining Troubleshooting Workflow
A flowchart to diagnose and solve common issues during Ponceau staining.
Caption: Troubleshooting workflow for common Ponceau staining problems.
Common Problems and Solutions
Problem: Weak or No Protein Bands
-
Possible Cause: Insufficient amount of protein was loaded onto the gel.[2]
-
Solution: Ensure accurate protein quantification and load a sufficient amount of protein (at least 10-20 µg for complex lysates).
-
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.[2]
-
Possible Cause: The Ponceau staining solution is old or has degraded.[2]
-
Solution: Prepare a fresh staining solution.[2]
-
-
Possible Cause: Small proteins have transferred through the membrane (over-transfer).[2]
-
Solution: Reduce the transfer time or use a membrane with a smaller pore size (e.g., 0.2 µm).[2]
-
Problem: White or Blank Spots on the Membrane
-
Possible Cause: Air bubbles were trapped between the gel and the membrane during the transfer setup.[2][5]
-
Solution: Carefully use a roller or pipette to gently remove any air bubbles when assembling the transfer sandwich.[2]
-
-
Possible Cause: The membrane was not adequately wetted before transfer.[2]
-
Possible Cause: "Oily" or hydrophobic spots on the membrane are repelling the aqueous stain.[11]
-
Solution: This can sometimes be caused by contamination. Ensure gloves are clean and handle the membrane only by its edges. Re-wetting the membrane in methanol (B129727) (for PVDF) may help.
-
Problem: Smeared Protein Bands
-
Possible Cause: Issues with sample preparation.[5]
-
Solution: Ensure the sample loading buffer contains sufficient SDS and a fresh reducing agent (like DTT or β-mercaptoethanol) to fully denature proteins and break disulfide bonds.[5]
-
-
Possible Cause: Problems during gel electrophoresis.[5]
-
Solution: Check the pH and composition of the running buffer and gel buffers. Ensure the voltage is appropriate to allow for proper protein separation.[5]
-
Problem: High Background Staining
-
Possible Cause: Insufficient washing after staining.
-
Solution: Wash the membrane thoroughly with deionized water after staining until the protein bands are clearly visible against a faint background.[3]
-
-
Possible Cause: Staining was performed after the blocking step.[5]
Experimental Protocols
Protocol 1: Preparation of 0.1% Ponceau S Staining Solution (100 mL)
Materials:
-
Ponceau S or this compound powder
-
Glacial Acetic Acid
-
Distilled or Deionized Water
-
100 mL Graduated Cylinder
-
Stir plate and stir bar
Procedure:
-
Weigh out 100 mg (0.1 g) of Ponceau powder.
-
Add the powder to a beaker containing approximately 90 mL of distilled water.
-
Place the beaker on a stir plate and stir until the powder is completely dissolved.[2]
-
Add 5 mL of glacial acetic acid to the solution.[2]
-
Add distilled water to bring the final volume to 100 mL.
-
Filter the solution if any particulates are visible.
-
Store in a tightly sealed container at room temperature.
Protocol 2: Reversible Staining of Membranes
Procedure:
-
After completing the protein transfer (Western blot), briefly rinse the membrane in deionized water to remove residual transfer buffer.[3]
-
Place the membrane in a small tray and add enough Ponceau staining solution to completely submerge it.[4]
-
Incubate for 5-10 minutes at room temperature with gentle agitation.[3]
-
Pour off the Ponceau solution (it can be saved and reused).
-
Wash the membrane with deionized water for 1-5 minutes, or until the protein bands appear as distinct pink/red bands against a clear or light pink background.[3] Do not pour water directly onto the membrane surface to avoid uneven destaining.[4]
-
Image the membrane with a camera or scanner to document the transfer efficiency.
-
To completely remove the stain, wash the membrane several times for 5 minutes each with TBS-T or an alternative wash buffer until the red color is gone.[3]
-
The membrane is now ready to proceed with the blocking step of the Western blot procedure.[3]
Protocol 3: General Protocol for Assessing Solution Stability (Forced Degradation)
This protocol provides a framework for stress testing to identify potential degradation pathways and estimate shelf life.
Objective: To determine the stability of a prepared this compound solution under various stress conditions.
Procedure:
-
Prepare a fresh batch of this compound solution according to Protocol 1. This will be your time-zero control (T=0).
-
Measure the initial absorbance of the T=0 solution at its λmax using a spectrophotometer to establish a baseline concentration.
-
Aliquot the solution into several separate, clearly labeled, sealed containers for each test condition.
-
Expose the aliquots to stress conditions based on known azo dye sensitivities:[7]
-
Thermal Stress: Store aliquots at elevated temperatures (e.g., 37°C, 50°C) and control temperature (e.g., 4°C, room temperature).
-
Photostability: Expose aliquots to a controlled light source (e.g., UV or white light) while keeping a parallel set in the dark.[7]
-
pH Stress: Adjust the pH of aliquots to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and store them alongside a neutral control.[13]
-
-
Collect samples at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month).
-
Analyze the samples at each time point:
-
Visual Inspection: Note any changes in color or the formation of precipitate.
-
Spectrophotometry: Measure the absorbance at λmax. A decrease in absorbance indicates degradation of the chromophore.
-
(Optional) HPLC Analysis: Use a stability-indicating HPLC method to separate and quantify the parent dye from any degradation products.[14]
-
-
Analyze the data: Plot the percentage of remaining this compound concentration against time for each condition. This data can be used to determine degradation kinetics and predict the shelf life under normal storage conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 3. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. benchchem.com [benchchem.com]
- 8. Human Verification [forum.jacquardproducts.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Kinetics of degradation of allura red, ponceau 4R and carmosine dyes with potassium ferrioxalate complex in the presence of H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ponceau MX Staining Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Ponceau MX for protein staining on membranes. Particular focus is given to the critical role of pH in staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound staining?
A1: this compound is an anionic diazo dye. Its staining mechanism relies on the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of amino acid residues (primarily lysine (B10760008) and arginine) in proteins. This interaction is facilitated under acidic conditions, which ensure that the amino groups are protonated.
Q2: Why is an acidic pH crucial for efficient this compound staining?
A2: An acidic environment (low pH) is essential to protonate the basic amino groups on the protein, giving them a positive charge. This positive charge is necessary for the electrostatic attraction to the negatively charged this compound dye molecules. At neutral or alkaline pH, the amino groups are less protonated, leading to weaker interactions and significantly reduced staining intensity.
Q3: What is the optimal pH for this compound staining?
Q4: Can this compound staining be reversed?
A4: Yes, this compound staining is reversible. The dye can be removed from the membrane by washing with a slightly alkaline solution, such as TBS-T (Tris-Buffered Saline with Tween 20), or even with extensive washing in deionized water. This reversibility allows for subsequent immunodetection (Western blotting) on the same membrane.[1][2]
Q5: Is this compound staining quantitative?
A5: this compound staining can be used for semi-quantitative estimation of the total protein amount in each lane on a western blot. The intensity of the stain is roughly proportional to the amount of protein. For more accurate quantification, it is recommended to use dedicated total protein stains or densitometry analysis of the Ponceau-stained membrane, keeping in mind that the linear range of detection should be established.
Troubleshooting Guide: pH-Related Staining Issues
| Issue | Possible Cause (pH-Related) | Recommended Solution |
| Weak or No Staining | Staining solution is not acidic enough (pH is too high). The amino groups on the proteins are not sufficiently protonated to bind the negatively charged dye. | Prepare a fresh staining solution ensuring the correct concentration of acetic acid (typically 5% v/v). Verify the pH of the solution is within the acidic range (ideally pH 2.5-4.0). |
| Ineffective destaining solution. A destaining solution that is too harsh or alkaline can prematurely strip the stain. | Use deionized water or a buffer with a neutral pH for the initial destaining washes to remove background without excessively removing the stain from protein bands. | |
| High Background Staining | Staining solution is too acidic. While acidic conditions are necessary, an extremely low pH might increase non-specific binding of the dye to the membrane. | Ensure the acetic acid concentration is not excessively high. A 5% solution is standard and effective. |
| Insufficient washing after staining. Residual staining solution on the membrane will result in a high background. | After staining, briefly rinse the membrane with deionized water to remove excess dye before imaging. | |
| Uneven Staining | Uneven pH across the membrane during staining. This can happen if the membrane is not fully submerged in the staining solution. | Ensure the membrane is completely covered with an adequate volume of this compound solution and gently agitate during incubation. |
Experimental Protocols
Preparation of this compound Staining Solution (0.1% w/v in 5% Acetic Acid)
Materials:
-
This compound powder
-
Glacial acetic acid
-
Deionized water
-
Graduated cylinders
-
Stir plate and stir bar
-
Storage bottle
Procedure:
-
To prepare 100 mL of staining solution, measure 95 mL of deionized water into a beaker.
-
Carefully add 5 mL of glacial acetic acid to the water and mix.
-
Weigh 0.1 g of this compound powder and add it to the acetic acid solution.
-
Stir the solution until the this compound powder is completely dissolved.
-
Store the solution at room temperature in a clearly labeled bottle.
This compound Staining Protocol for Western Blot Membranes
Materials:
-
Transferred membrane (PVDF or nitrocellulose)
-
This compound staining solution
-
Deionized water
-
Shallow tray for staining
-
Orbital shaker (optional)
Procedure:
-
After protein transfer, wash the membrane briefly with deionized water to remove any residual transfer buffer.
-
Place the membrane in a clean, shallow tray.
-
Add a sufficient volume of this compound staining solution to completely submerge the membrane.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.[3]
-
Pour off the this compound solution (it can be reused several times).
-
Briefly rinse the membrane with deionized water to remove excess stain and reduce the background.
-
The protein bands should now be visible as red or pink bands.
-
Image the membrane for documentation.
-
To destain, wash the membrane with TBS-T or deionized water until the red color disappears. The membrane is now ready for blocking and immunodetection.
Quantitative Data Summary
While direct quantitative data for this compound staining efficiency across a wide pH range is limited in published literature, the following table summarizes the expected qualitative and semi-quantitative effects based on the known staining mechanism and data from the analogous Ponceau S dye. One study on Ponceau S found that the sensitivity of protein detection remained constant irrespective of the acetic acid concentration (from 1% to 20%). This suggests that as long as the solution is sufficiently acidic, the staining efficiency is robust.
| pH Range | Expected Protonation of Protein Amino Groups | Expected this compound Binding | Staining Efficiency |
| < 2.5 | High | Strong electrostatic attraction | Optimal , but risk of protein denaturation or precipitation. |
| 2.5 - 4.0 | High | Strong electrostatic attraction | Optimal , recommended range for best signal-to-noise ratio. |
| 4.0 - 6.0 | Moderate | Weaker electrostatic attraction | Sub-optimal , decreased staining intensity. |
| > 6.0 | Low to negligible | Very weak to no attraction | Poor to no staining . |
Visualizations
References
Technical Support Center: Trichrome Staining with Ponceau MX
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Ponceau MX in trichrome staining protocols. Our aim is to help you achieve optimal staining results with excellent contrast and clarity.
Troubleshooting Guide
Q1: Why is the red staining of cytoplasm and muscle weak or pale in my trichrome-stained slides?
A1: Weak red staining is a common issue that can arise from several factors in your protocol. Insufficient staining time, depleted staining solution, or improper fixation can all contribute to this problem. Ensure that your this compound-Acid Fuchsin solution is fresh and that you are incubating the slides for the recommended duration. For formalin-fixed tissues, mordanting with Bouin's solution can significantly enhance staining intensity and contrast.[1][2]
Q2: My muscle fibers are appearing purple or blue instead of red. What is causing this, and how can I fix it?
A2: A purple or bluish hue in muscle fibers indicates that the counterstain (Aniline Blue or Light Green) is overpowering the red stain from this compound.[3] This can happen if the differentiation step with phosphomolybdic-phosphotungstic acid is too short, or if the counterstain is applied for too long.[3] To resolve this, ensure adequate differentiation until the collagen is no longer red, and be precise with the timing of the counterstaining step.
Q3: The contrast between the collagen (blue/green) and the cytoplasm/muscle (red) is poor. How can I improve it?
A3: Achieving sharp contrast is critical in trichrome staining. Poor contrast is often a result of an imbalance between the red and blue/green dyes. Here are several ways to enhance contrast:
-
Mordanting: For tissues not originally fixed in a picric acid-based fixative like Bouin's, pre-treating slides with Bouin's solution at 56-60°C for one hour can improve dye binding and overall contrast.[1][4]
-
Differentiation: The differentiation step using phosphomolybdic or phosphotungstic acid is crucial.[2][4] This step removes the red dye from the collagen, allowing the counterstain to bind.[4] Ensure this step is timed correctly; under-differentiation will leave collagen reddish, while over-differentiation can weaken the red staining in the cytoplasm.
-
pH of Staining Solutions: The acidity of the staining solutions can influence dye binding. Ensure your solutions are prepared with the correct amount of acetic acid as specified in the protocol.
Q4: I'm seeing non-specific blue staining in my tissue sections. What could be the cause?
A4: Non-specific blue staining can sometimes occur. To mitigate this, you can try increasing the duration of the acetic acid rinse (often called a clarifier) after the Aniline Blue or Light Green step.[5] This helps to remove excess blue dye that is not specifically bound to collagen.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a Masson's trichrome stain?
A1: this compound, also known as Xylidine Ponceau or Acid Red 26, is an acid dye used in combination with acid fuchsin to stain cytoplasm, muscle, and erythrocytes red or orange-red.[4][6][7] It serves as the primary plasma stain that contrasts with the nuclear stain (hematoxylin) and the collagen stain (Aniline Blue or Light Green).[1]
Q2: Can I use this compound alone as the red dye in a trichrome stain?
A2: Most standard Masson's trichrome protocols call for a mixture of this compound (often listed as Xylidine Ponceau) and Acid Fuchsin.[1][4] This combination provides a vibrant and differentiated red staining of various cytoplasmic components. Using this compound alone might result in a slightly different hue, potentially more orange.[8]
Q3: Are there any alternatives to this compound for trichrome staining?
A3: Yes, other red acid dyes can be used. A common alternative to the Ponceau de Xylidine-Acid Fuchsin mixture is a combination of Biebrich Scarlet and Acid Fuchsin, which tends to produce a slightly darker red.[1][9]
Q4: How should I prepare the this compound-Acid Fuchsin staining solution?
A4: A typical preparation involves creating a solution of this compound and Acid Fuchsin in water with a small amount of acetic acid to acidify the solution. The exact concentrations can vary between protocols, so it is important to follow a validated procedure.
Q5: Is this compound the same as Ponceau S?
A5: No, they are different dyes. This compound (Acid Red 26) is used in histological staining like Masson's trichrome.[7] Ponceau S (Acid Red 112) is a reversible stain commonly used for detecting proteins on membranes in applications like Western blotting.[10]
Quantitative Data Summary
For consistent and reproducible results, it is crucial to adhere to the specified concentrations and timings in your protocol. The table below summarizes key quantitative parameters from a typical Masson's Trichrome protocol using this compound.
| Parameter | Value/Range | Purpose | Source |
| Mordanting (optional) | Bouin's Solution, 56-60°C | Enhances staining intensity and contrast | [1][4] |
| 1 hour or overnight at RT | [4] | ||
| Nuclear Staining | Weigert's Iron Hematoxylin (B73222) | Stains nuclei black/dark purple | [4] |
| 10 minutes | [4] | ||
| Cytoplasmic Staining | 0.5% Xylidine Ponceau in 1% Acetic Acid | Stains cytoplasm and muscle red | [11] |
| 0.5% Acid Fuchsin in 1% Acetic Acid | (Combined in equal volumes) | [11] | |
| 10-15 minutes | [4] | ||
| Differentiation | Phosphomolybdic-Phosphotungstic Acid Solution | Removes red dye from collagen | [4] |
| 10-15 minutes (or until collagen is colorless) | [4] | ||
| 1% Phosphomolybdic Acid | Alternative differentiation agent | [11] | |
| 4 minutes | [11] | ||
| Collagen Staining | Aniline Blue or Light Green Solution | Stains collagen blue or green | [4] |
| 1-2 minutes | |||
| Final Rinse | 1% Acetic Acid | Differentiates and clarifies the collagen stain | [9] |
| 1-3 minutes |
Experimental Protocols
Detailed Protocol: Masson's Trichrome Stain with this compound
This protocol is designed to differentiate collagen from muscle and other cytoplasmic elements.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Keratin, Muscle Fibers: Red
-
Collagen: Blue
Reagents:
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin (Working Solution)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing this compound/Xylidine Ponceau)
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline Blue Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 3-5 minutes each).
-
Transfer to 100% Ethanol (B145695) (2 changes, 1-3 minutes each).
-
Transfer to 95% Ethanol (1 minute).
-
Transfer to 70% Ethanol (1 minute).
-
Rinse in running tap water, then in distilled water.[4]
-
-
Mordanting (for formalin-fixed tissue):
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Differentiation:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[4]
-
-
Collagen Staining:
-
Transfer slides directly to Aniline Blue solution and stain for 1-2 minutes.
-
-
Final Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1-3 minutes.
-
Wash in distilled water.
-
Dehydrate through 95% ethanol, then absolute ethanol (2 changes).
-
Clear in xylene and mount with a resinous mounting medium.
-
Visual Guides
Caption: Experimental workflow for Masson's Trichrome staining.
Caption: Logical diagram for troubleshooting poor contrast.
References
- 1. Masson’s Trichrome staining for histology [protocols.io]
- 2. stainsfile.com [stainsfile.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 6. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 8. stainsfile.com [stainsfile.com]
- 9. researchgate.net [researchgate.net]
- 10. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Technical Support Center: Ponceau MX in Histological Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ponceau MX in their histological preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound, also known as Acid Red 26, is an acidic red dye. In histology, its principal use is as a component of the plasma stain in Masson's trichrome staining protocol.[1][2] It is typically combined with acid fuchsin to stain muscle fibers, cytoplasm, and keratin (B1170402) red or orange-red.[1] This provides a stark contrast to the blue or green stained collagen and the dark-stained nuclei, allowing for clear differentiation of these tissue components.[1][3]
Q2: How does the Ponceau-acid fuchsin solution work in Masson's trichrome stain?
The Ponceau-acid fuchsin solution is an acidic dye mixture that initially stains all acidophilic tissue components, including cytoplasm, muscle, and collagen.[4][5] The subsequent application of a polyacid, such as phosphotungstic or phosphomolybdic acid, acts as a decolorizing agent. This acid treatment causes the red dye to diffuse out of the collagen fibers while being retained in the more densely textured muscle and cytoplasm.[1][3] This differential staining is based on tissue porosity and the molecular size of the dyes.
Q3: Can this compound be used as a standalone stain?
While theoretically possible for staining some cytoplasmic elements, this compound is almost exclusively used in combination with other dyes, like in the Masson's trichrome method. Its utility comes from being part of a multi-step staining procedure that provides differential coloration of various tissue components.
Q4: Is this compound the same as Ponceau S?
No, they are different compounds. This compound (Acid Red 26) is used in histological staining, particularly Masson's trichrome.[1] Ponceau S (Acid Red 112) is a reversible stain used for the detection of proteins on membranes in techniques like Western blotting.[6][7][8][9][10] It is crucial to use the correct Ponceau for the intended application.
Troubleshooting Guide
Artifacts in histological preparations can arise at any stage, from tissue fixation to mounting.[11][12][13][14][15] This guide focuses on issues specifically related to the this compound component of the Masson's trichrome stain.
Table 1: Troubleshooting Common this compound Staining Artifacts
| Problem/Artifact | Appearance | Potential Causes | Recommended Solutions |
| Weak or No Red/Pink Staining | Muscle and cytoplasm appear pale or unstained. | 1. Expired or improperly prepared Ponceau-fuchsin solution. [16]2. Inadequate staining time. 3. Over-differentiation with phosphotungstic/phosphomolybdic acid. 4. Improper fixation. Bouin's solution is the preferred fixative for vibrant staining.[5] | 1. Prepare fresh Ponceau-fuchsin solution. Ensure proper dissolution of dyes.2. Increase the incubation time in the Ponceau-fuchsin solution. 3. Reduce the differentiation time in the polyacid solution. Monitor differentiation microscopically.4. If using formalin-fixed tissues, post-fixation in Bouin's solution is recommended. [5] |
| Muddy or Dull Red Staining | Red-stained elements lack brightness and clarity. | 1. Contaminated or old staining solutions. [16]2. Incomplete removal of fixative. 3. Sections are too thick. | 1. Filter or prepare fresh staining solutions. [4]2. Ensure thorough washing of sections after fixation. 3. Cut sections at the recommended thickness (4-6 microns). [4] |
| Non-Specific Red Staining | Collagen appears reddish or purplish instead of blue/green. | 1. Insufficient differentiation with phosphotungstic/phosphomolybdic acid. [5]2. Phosphotungstic/phosphomolybdic acid solution is old or depleted. | 1. Increase differentiation time. The goal is to have the collagen appear colorless before the counterstain is applied.[1]2. Use freshly prepared phosphotungstic/phosphomolybdic acid solution. [5] |
| Crystalline Precipitates | Red or dark crystalline deposits on the tissue section. | 1. Dye precipitation from an old or supersaturated staining solution. 2. Contamination of the staining solution. | 1. Filter the Ponceau-fuchsin solution before use. 2. Prepare fresh staining solution if filtering is ineffective. 3. Ensure clean glassware and reagents. |
| Uneven Staining | Patchy or inconsistent red staining across the section. | 1. Incomplete deparaffinization. 2. Sections allowed to dry out during the staining procedure. 3. Uneven application of reagents. | 1. Ensure complete removal of paraffin (B1166041) wax with xylene or a substitute. 2. Keep slides moist throughout the staining process. 3. Ensure slides are fully immersed in all solutions. |
| Fading of Red Stain | Red color diminishes over time or after mounting. | 1. Over-differentiation in acetic acid after the aniline (B41778) blue step. [5]2. Prolonged dehydration in lower concentrations of alcohol. [17]3. Mounting medium is not pH-neutral. | 1. Minimize the time in the 1% acetic acid solution. [5]2. Dehydrate rapidly through graded alcohols. [17]3. Use a high-quality, pH-neutral mounting medium. |
Experimental Protocols
Masson's Trichrome Staining Protocol (Modified)
This protocol is adapted from established procedures and is suitable for formalin-fixed, paraffin-embedded tissue sections.[1][2]
I. Reagents and Preparation
-
Bouin's Solution: (For post-fixation) Commercially available or prepared in-house.
-
Weigert's Iron Hematoxylin (B73222): Prepare fresh by mixing equal parts of Solution A (1% Hematoxylin in 95% Ethanol) and Solution B (4% Ferric Chloride in 1% aqueous HCl).
-
Ponceau-Acid Fuchsin Solution:
-
This compound (Acid Red 26): 0.65 g
-
Acid Fuchsin: 0.35 g
-
Glacial Acetic Acid: 1.0 mL
-
Distilled Water: 100.0 mL
-
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
Phosphomolybdic Acid: 2.5 g
-
Phosphotungstic Acid: 2.5 g
-
Distilled Water: 100.0 mL
-
-
Aniline Blue Solution:
-
Aniline Blue: 2.5 g
-
Glacial Acetic Acid: 2.0 mL
-
Distilled Water: 100.0 mL
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1.0 mL
-
Distilled Water: 99.0 mL
-
II. Staining Procedure
-
Deparaffinize and Rehydrate:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Mordanting (Post-fixation):
-
Place slides in pre-heated Bouin's solution at 56°C for 1 hour, or at room temperature overnight.[5]
-
Wash in running tap water for 5-10 minutes until the yellow color is completely removed.
-
-
Nuclear Staining:
-
Stain in fresh Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Ponceau-Acid Fuchsin solution for 10-15 minutes.[1]
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.[1]
-
-
Collagen Staining:
-
Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% Acetic Acid solution for 2-5 minutes.[1]
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 95% ethanol, followed by two changes of absolute ethanol.
-
Clear in xylene (2-3 changes).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue
Visual Guides
Diagram 1: Masson's Trichrome Staining Workflow
Caption: Workflow for the Masson's Trichrome staining procedure.
Diagram 2: Troubleshooting Logic for Poor Red Staining
Caption: Decision tree for troubleshooting weak or dull red staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Masson’s Trichrome staining for histology [protocols.io]
- 3. microbenotes.com [microbenotes.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. saffronscientific.com [saffronscientific.com]
- 6. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 7. med.wmich.edu [med.wmich.edu]
- 8. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 9. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 10. Ponceau-S stain [himedialabs.com]
- 11. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 12. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. scispace.com [scispace.com]
- 15. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Ponceau MX Compatibility with Histological Fixatives: A Technical Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of Ponceau MX with various histological fixatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
This compound, also known as Ponceau 2R or Acid Red 26, is an anionic azo dye. In histology, its principal use is as a component of the Masson's trichrome staining procedure.[1] In this method, this compound, in combination with acid fuchsin, stains muscle fibers, cytoplasm, and other acidophilic tissue elements in varying shades of red, providing a stark contrast to the blue or green staining of collagen.
Q2: Which fixatives are recommended for tissues that will be stained with a this compound-containing solution like Masson's trichrome?
For optimal results with Masson's trichrome staining, Bouin's solution is frequently the preferred fixative.[1][2] Tissues fixed in 10% neutral buffered formalin (NBF) can also be used successfully; however, a post-fixation step with Bouin's solution is often recommended to enhance the staining quality.[1][2][3] The acidic nature of Bouin's solution is thought to improve the binding of the anionic dyes to the tissue components.
Q3: Can I use other fixatives for this compound staining?
While Bouin's solution and neutral buffered formalin are the most commonly cited fixatives for Masson's trichrome staining, other fixatives may be compatible, though they might yield different staining characteristics. The compatibility of a fixative depends on its chemical nature and its effect on tissue proteins.
-
Formalin-based fixatives (e.g., 10% Neutral Buffered Formalin): Widely used and generally acceptable, especially with a Bouin's solution post-fixation.[1][2][3]
-
Mercuric chloride-based fixatives (e.g., Zenker's fluid): These fixatives can provide excellent nuclear detail and are known to enhance subsequent staining with acidic dyes.[4] However, due to their toxicity and the need for mercury pigment removal, their use has declined.
-
Picric acid-based fixatives (e.g., Bouin's solution): Highly recommended for trichrome stains as they can improve the clarity and differentiation of stained components.[1][5]
-
Alcohol-based fixatives (e.g., Carnoy's solution): These are coagulant fixatives and may alter tissue antigenicity and morphology differently than cross-linking fixatives like formalin. While they can be used for general histology, their specific performance with this compound in trichrome stains is less documented and may require optimization.
-
Dichromate-based fixatives (e.g., Helly's fixative): Similar to Zenker's, these provide good fixation but come with toxicity concerns.
Q4: How does the choice of fixative affect the staining outcome with this compound?
The fixative can significantly impact the staining results by altering the chemical state of the tissue proteins.
-
Cross-linking fixatives like formalin form methylene (B1212753) bridges between proteins. This can sometimes mask the sites where the dye would bind. Post-fixation with an acidic solution like Bouin's can help to "unmask" these sites.
-
Coagulant fixatives like ethanol (B145695) and picric acid precipitate proteins, which can affect the penetration and binding of the dye. The acidic components of fixatives like Bouin's solution can increase the positive charge of proteins, enhancing their affinity for anionic dyes like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or Pale Red/Pink Staining | 1. Inappropriate fixative used. 2. Insufficient staining time. 3. Over-differentiation. 4. Depleted staining solution. | 1. If using NBF, perform a post-fixation step in Bouin's solution. For future experiments, consider using Bouin's as the primary fixative. 2. Increase the incubation time in the this compound-acid fuchsin solution. 3. Reduce the time in the differentiating solution (e.g., phosphomolybdic/phosphotungstic acid). 4. Prepare a fresh staining solution. |
| Poor Differentiation Between Muscle and Collagen | 1. Inadequate fixation. 2. Incorrect pH of the staining solution. 3. Insufficient differentiation. | 1. Ensure proper fixation time and consider using Bouin's solution. 2. Check the pH of the staining and differentiating solutions. 3. Optimize the differentiation step to ensure complete removal of the red stain from the collagen fibers. |
| Muddy or Non-specific Staining | 1. Incomplete removal of the fixative. 2. Use of an incompatible fixative. 3. Overstaining. | 1. If using a picric acid-based fixative, ensure all yellow color is washed out before staining. If using a mercury-based fixative, treat with iodine and sodium thiosulfate (B1220275) to remove mercury pigment. 2. Test different fixatives on a non-critical sample to determine compatibility. 3. Reduce the staining time. |
| Tissue Section Detachment | 1. Harsh fixation or processing. 2. Inadequate slide adhesion. | 1. Avoid overly harsh or prolonged fixation. 2. Use coated slides and ensure proper drying of the sections. |
Data Presentation
The following table summarizes the general compatibility and expected performance of this compound (as part of Masson's Trichrome) with common histological fixatives.
| Fixative | Primary Fixation Suitability | Post-Fixation Recommended | Expected Staining Quality | Notes |
| Bouin's Solution | Excellent | Not applicable | Vibrant and well-differentiated red (muscle) and blue/green (collagen) staining.[1][5] | Considered the fixative of choice for many trichrome staining protocols. |
| 10% Neutral Buffered Formalin (NBF) | Good | Yes (with Bouin's solution) | Good, but may be less intense without post-fixation. Post-fixation significantly improves differentiation.[1][2][3] | The most common general-purpose fixative. |
| Zenker's Fluid | Good | No | Can produce excellent nuclear detail and good staining.[4] | Contains mercuric chloride, which is toxic and requires removal of mercury pigment before staining. |
| Helly's Fluid | Good | No | Similar to Zenker's but contains formalin. | Also contains toxic mercuric chloride and dichromate. |
| Carnoy's Fluid | Fair | May require optimization | Rapid fixation, good nuclear preservation, but can cause tissue shrinkage. Staining may be variable. | An alcohol-based fixative that acts by coagulation. |
| Alcoholic Formalin | Good | No | Combines the actions of formalin and alcohol. | May be a good alternative to NBF in some situations. |
Experimental Protocols
Masson's Trichrome Staining Protocol (General)
This is a representative protocol and may require optimization based on the specific tissue and fixative used.
-
Deparaffinize and Rehydrate: Bring paraffin-embedded sections to water through xylene and a graded series of ethanol.
-
Mordanting/Post-Fixation (if required): For tissues not fixed in Bouin's solution, incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[1]
-
Wash: Rinse thoroughly in running tap water to remove all picric acid (if Bouin's was used).
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 5-10 minutes.
-
Wash: Rinse in running tap water.
-
Plasma Staining: Stain in a solution of Biebrich scarlet and acid fuchsin (this solution contains the this compound component) for 5-15 minutes.
-
Wash: Rinse in deionized water.
-
Differentiation: Differentiate in a solution of phosphomolybdic acid and phosphotungstic acid for 10-15 minutes. This step removes the red stain from the collagen.
-
Counterstaining: Stain with Aniline Blue or Light Green solution for 5-10 minutes to stain the collagen.
-
Wash and Differentiate: Rinse briefly in 1% acetic acid solution.
-
Dehydrate and Mount: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
Mandatory Visualization
Caption: Workflow for selecting a fixative for this compound staining.
Caption: Troubleshooting guide for common this compound staining issues.
References
- 1. saffronscientific.com [saffronscientific.com]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. "Quantitative evaluation of different fixatives for Masson trichrome st" by Siriluck Juntausa, Kongkiat Srisuwatanasagul et al. [digital.car.chula.ac.th]
- 4. media.neliti.com [media.neliti.com]
- 5. Bouin solution - Wikipedia [en.wikipedia.org]
Validation & Comparative
Ponceau S vs. Ponceau MX: A Comparative Guide for Protein Staining in Western Blotting
For researchers, scientists, and drug development professionals seeking a reliable method for total protein staining on western blot membranes, Ponceau S emerges as the industry standard. While Ponceau MX is a chemically related azo dye, its application in this critical proteomic technique is not documented, rendering Ponceau S the unequivocal choice. This guide provides a comprehensive comparison, underscoring the established utility of Ponceau S with supporting data and protocols, while clarifying the role of this compound.
At a Glance: Key Differences
A fundamental disparity exists in the application of these two dyes within a research laboratory setting. Ponceau S is a widely adopted, reversible staining reagent essential for verifying protein transfer efficiency from a gel to a membrane in western blotting. In contrast, this compound is primarily recognized for its use in histology and has been identified as a potential carcinogen. There is no scientific literature supporting the use of this compound for staining proteins on nitrocellulose or PVDF membranes.
Chemical and Physical Properties
Both Ponceau S and this compound are anionic azo dyes, sharing a core naphthol moiety which allows for non-covalent interaction with proteins. However, their distinct substituent groups influence their properties and applications.
| Feature | Ponceau S | This compound |
| Synonyms | Acid Red 112, C.I. 27195 | Acid Red 26, Ponceau 2R, Xylidine Ponceau |
| Molecular Formula | C₂₂H₁₂N₄Na₄O₁₃S₄[1] | C₁₈H₁₄N₂Na₂O₇S₂ |
| Molecular Weight | 760.57 g/mol [1] | 480.42 g/mol |
| Appearance | Dark reddish-brown to brown powder[1] | Red powder |
| Primary Application | Reversible protein staining on Western blot membranes[1][2][3] | Histological stain[4] |
| Carcinogenicity | Not classified as a carcinogen | Can cause cancer[4] |
Performance in Protein Staining: Ponceau S as the Gold Standard
Ponceau S is the go-to reagent for a rapid and reversible visualization of protein bands on a membrane post-transfer. This quality control step is crucial for assessing transfer efficiency and ensuring equal protein loading across lanes before proceeding with immunodetection.
Key Performance Characteristics of Ponceau S:
-
Reversibility: The non-covalent binding of Ponceau S to proteins allows for its easy removal with water or mild buffers, leaving the proteins available for subsequent antibody probing without interference.[1]
-
Speed and Simplicity: The staining protocol is straightforward and can be completed in approximately 10-15 minutes.[5]
-
Sensitivity: Ponceau S can detect protein bands at a concentration of around 200-250 nanograms per band.[1][5] While less sensitive than some other staining methods like Coomassie Brilliant Blue, its reversibility makes it ideal for western blotting workflows.
-
Compatibility: It is compatible with both nitrocellulose and PVDF membranes.[2][3]
There is no available data to populate a similar performance table for this compound in the context of western blotting, as it is not used for this purpose.
Experimental Protocols
Ponceau S Staining Protocol for Western Blot Membranes
This protocol outlines the standard procedure for the reversible staining of proteins on a membrane following electrophoretic transfer.
-
Post-Transfer Wash: After transferring proteins from the gel to the membrane, briefly rinse the membrane in deionized water to remove any residual transfer buffer components.[5]
-
Staining: Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid. Incubate for 5-10 minutes at room temperature with gentle agitation.[5]
-
Washing: Wash the membrane with deionized water for 1-5 minutes, or until distinct reddish-pink protein bands are visible against a clear background.[5]
-
Documentation: Image the stained membrane to document the transfer efficiency and protein loading.
-
Destaining: To proceed with immunodetection, completely destain the membrane by washing it with several changes of 1X TBS-T (Tris-Buffered Saline with Tween 20) until the protein bands are no longer visible.[5]
Visualizing the Workflow: Ponceau S Staining
The following diagrams illustrate the logical workflow of utilizing Ponceau S in a western blotting experiment.
Caption: A logical workflow diagram illustrating the key stages of western blotting, including the integral Ponceau S staining step for transfer verification before proceeding to immunodetection.
Conclusion: An Unequivocal Choice
For researchers performing western blotting, the choice between Ponceau S and this compound for total protein staining is clear. Ponceau S is a well-established, effective, and reversible stain that serves as an indispensable quality control step. Its use is supported by decades of research and countless publications. Conversely, this compound has no documented application for protein staining on membranes and is associated with health risks. Therefore, for accurate and reliable western blotting results, Ponceau S is the only appropriate choice.
References
A Comparative Guide to Ponceau 2R and Biebrich Scarlet in Trichrome Staining
For researchers, scientists, and drug development professionals utilizing trichrome staining, the choice of the red counterstain is pivotal for achieving optimal differentiation of tissue components. Masson's trichrome, a fundamental technique for distinguishing collagen from muscle and cytoplasm, traditionally employs a red anionic dye to stain muscle fibers and cytoplasm. Among the common choices for this red component are Ponceau 2R and Biebrich scarlet. This guide provides an objective comparison of these two dyes, supported by their chemical properties and qualitative performance characteristics as described in established histological literature. While direct quantitative comparative data is limited, this guide summarizes the key attributes of each dye to inform selection for specific research applications.
Chemical and Physical Properties: A Tabular Comparison
A clear understanding of the physicochemical properties of Ponceau 2R and Biebrich scarlet is essential for predicting their behavior in staining solutions and their interaction with tissue components. The following table summarizes these key characteristics.
| Property | Ponceau 2R | Biebrich Scarlet |
| Common Names | Xylidine (B576407) Ponceau, Ponceau de Xylidine, Acid Red 26 | Croceine Scarlet, Ponceau B, Ponceau BS, Acid Red 66 |
| C.I. Number | 16150[1] | 26905[2][3] |
| CAS Number | 3761-53-3[4] | 4196-99-0[5] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[4] | C₂₂H₁₄N₄Na₂O₇S₂[2][6] |
| Molecular Weight | 480.42 g/mol [7] | 556.48 g/mol [6] |
| Appearance | Dark red to brownish-red powder | Dark brown powder |
| Solubility in Water | Readily soluble[1][4] | Soluble[2] |
| Solubility in Ethanol | Slightly soluble[4] | Soluble[2] |
| Absorption Maximum (λmax) | ~500 nm[1] | ~505-510 nm[5] |
Performance in Trichrome Staining: A Qualitative Comparison
Ponceau 2R , often used in a mixture with acid fuchsin (termed a Ponceau-Fuchsin solution), is reported to produce a brighter and clearer red stain [2]. Some sources also note that it can impart a slight orange hue to the stained cytoplasmic structures[1][4]. This characteristic may be advantageous when a high degree of contrast and clarity between the red and blue/green components of the trichrome stain is desired.
Biebrich scarlet , on the other hand, is often described as yielding a darker and sometimes "muddier" red in comparison to Ponceau-Fuchsin mixtures[2]. It is a larger molecule than Ponceau 2R, which may influence its binding affinity and diffusion within the tissue. In some protocols, Biebrich scarlet is used in combination with acid fuchsin, while in others, it is suggested that it can be used as the sole red dye. The choice between a brighter, more orange-red and a deeper, more robust red may depend on the specific tissue being examined and the desired aesthetic of the final stain.
Experimental Protocols
The following are representative protocols for Masson's Trichrome stain, highlighting the use of either a Ponceau 2R-based solution or a Biebrich scarlet-based solution.
Masson's Trichrome Stain with Ponceau 2R-Acid Fuchsin
This protocol is a common variant for achieving a vibrant red counterstain.
Solutions:
-
Bouin's Solution: (Commercially available or prepared in-house)
-
Weigert's Iron Hematoxylin (B73222): (Prepared fresh by mixing equal parts of Solution A and B)
-
Ponceau-Acid Fuchsin Solution:
-
Ponceau 2R (Ponceau de xylidine): 0.65 g
-
Acid Fuchsin: 0.35 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml
-
-
Phosphomolybdic Acid Solution: 1% aqueous solution
-
Aniline Blue Solution: 2.5 g Aniline Blue in 100 ml distilled water with 2 ml glacial acetic acid.
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution at 56°C for 1 hour, or overnight at room temperature.
-
Wash in running tap water until the yellow color is removed.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
Stain in Ponceau-Acid Fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Treat with 1% phosphomolybdic acid solution for 5 minutes.
-
Without rinsing, transfer to Aniline Blue solution and stain for 5 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Masson's Trichrome Stain with Biebrich Scarlet-Acid Fuchsin
This protocol is a widely used alternative, often yielding a deeper red stain.
Solutions:
-
Bouin's Solution: (Commercially available or prepared in-house)
-
Weigert's Iron Hematoxylin: (Prepared fresh by mixing equal parts of Solution A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Biebrich Scarlet: 0.9 g
-
Acid Fuchsin: 0.1 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 1 ml
-
-
Phosphomolybdic-Phosphotungstic Acid Solution: (Prepared by mixing equal parts of 5% phosphomolybdic acid and 5% phosphotungstic acid)
-
Aniline Blue Solution: 2.5 g Aniline Blue in 100 ml distilled water with 2 ml glacial acetic acid.
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution at 56°C for 1 hour, or overnight at room temperature.
-
Wash in running tap water until the yellow color is removed.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[6]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.[6]
-
Without rinsing, transfer to Aniline Blue solution and stain for 5-10 minutes.[6]
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[6]
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Experimental Workflow
The following diagram illustrates the generalized workflow for a Masson's Trichrome stain, highlighting the step where either Ponceau 2R or Biebrich scarlet is applied as the plasma stain.
Conclusion
Both Ponceau 2R and Biebrich scarlet are effective red counterstains in Masson's trichrome and related staining methods. The choice between them is largely dependent on the desired staining outcome and the specific tissue under investigation. Ponceau 2R, typically in a Ponceau-Fuchsin mixture, offers a brighter, clearer, and slightly more orange-red stain, which can enhance contrast. Biebrich scarlet, on the other hand, provides a deeper, more intense red. While there is a lack of direct quantitative comparative studies, the qualitative differences, coupled with the provided protocols, should empower researchers to make an informed decision based on their specific experimental needs. It is recommended that for any new tissue or experimental setup, a pilot staining with both dyes be performed to determine the most suitable option.
References
- 1. The assessing of acidophilia with Biebrich scarlet, ponceau de xylidine and woodstain scarlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IN FOCUS: Masson’s trichrome – but which one? | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 3. stainsfile.com [stainsfile.com]
- 4. saffronscientific.com [saffronscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. biognost.com [biognost.com]
A Comparative Guide to Ponceau MX Alternatives in Masson's Trichrome Stain
For Researchers, Scientists, and Drug Development Professionals
The Masson's trichrome stain is a fundamental histological technique, essential for the differentiation of muscle and collagen fibers in tissue sections. The choice of the red counterstain, traditionally a mixture including Ponceau MX (also known as Ponceau de Xylidine or Ponceau 2R), is critical for achieving high-quality, differential staining of cytoplasm, keratin, and muscle.[1][2] This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their performance based on available physicochemical data and established histological principles. While direct quantitative comparative studies on the performance of these dyes are limited in published literature, this guide presents a thorough analysis of their properties and protocols to aid in the selection of a suitable substitute.
Performance Comparison of Red Dyes in Trichrome Staining
The efficacy of a red dye in Masson's trichrome staining is influenced by factors such as its molecular weight, charge, and affinity for tissue proteins.[3] In the sequential staining process, smaller dye molecules initially stain most tissue components. Subsequently, a polyacid, like phosphomolybdic or phosphotungstic acid, selectively removes the red dye from the more porous collagen fibers, allowing for counterstaining with a larger dye molecule (e.g., Aniline Blue or Light Green).[3] Therefore, the molecular size of the red dye is a crucial determinant of its staining and destaining characteristics.
Based on available data, Biebrich Scarlet, Ponceau 2R, and Azofuchsin have been identified as potential replacements for this compound.[4]
Table 1: Physicochemical Properties of this compound and its Alternatives
| Property | This compound (Ponceau 2R / Xylidine Ponceau) | Biebrich Scarlet | Azofuchsin (Acid Red 33) |
| C.I. Number | 16150[5][6] | 26905[7] | 17200[8] |
| Chemical Class | Azo Dye[5] | Azo Dye[7] | Azo Dye[8] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[9][10] | C₂₂H₁₄N₄Na₂O₇S₂[7] | C₁₆H₁₁N₃Na₂O₇S₂[8] |
| Molecular Weight | 480.4 g/mol [9][10] | 556.5 g/mol [7] | 467.39 g/mol [8] |
| Color | Red[5] | Red[7] | Red[8] |
| Solubility in Water | Readily Soluble[6] | Soluble[7] | Soluble[8] |
| Absorption Maximum (λmax) | ~500 nm[6] | ~505 nm[7] | Not specified |
Qualitative Performance Insights:
-
Biebrich Scarlet: Often used in Lillie's modification of the Masson's trichrome stain.[11][12] It is suggested to be a very effective replacement for Ponceau de Xylidine and may even be used without the addition of acid fuchsin.[4] Some qualitative comparisons suggest that a Biebrich Scarlet-Acid Fuchsin mixture can result in a "darker and muddier" red compared to a Ponceau Fuchsin mixture, which may appear "brighter and clearer".[13]
-
Ponceau 2R (this compound): This is the traditional component of the "plasma stain" in Masson's original protocol, often used in combination with acid fuchsin.[14][15] It imparts a characteristic red stain to muscle and cytoplasm.
-
Azofuchsin: Listed as a potential substitute for "Ponceau de Xylidin" in the Masson Ponceau acid fuchsin mixture.[4] Due to its smaller molecular weight compared to Ponceau 2R and Biebrich Scarlet, it may exhibit different diffusion and destaining properties, which could require protocol optimization.
Experimental Protocols
Detailed methodologies for Masson's trichrome staining using this compound and its principal alternatives are provided below. These protocols serve as a baseline and may require optimization depending on the specific tissue type, fixation method, and desired staining outcome.
Protocol 1: Masson's Trichrome Stain using Ponceau 2R (this compound) and Acid Fuchsin
This protocol is a classic approach for differentiating muscle from collagen.
Solutions:
-
Bouin's Solution (Mordant):
-
Saturated Picric Acid: 75 ml
-
Formaldehyde (37-40%): 25 ml
-
Glacial Acetic Acid: 5 ml
-
-
Weigert's Iron Hematoxylin (B73222) (Nuclear Stain):
-
Solution A: 1% Hematoxylin in 95% Ethanol
-
Solution B: 4% Ferric Chloride in distilled water with 1% concentrated Hydrochloric Acid
-
Working Solution: Mix equal parts of Solution A and B immediately before use.
-
-
Ponceau-Acid Fuchsin Solution (Plasma Stain):
-
Ponceau 2R (C.I. 16150): 0.5 g
-
Acid Fuchsin (C.I. 42685): 0.5 g
-
Distilled Water: 99 ml
-
Glacial Acetic Acid: 1 ml[12]
-
-
Phosphomolybdic Acid Solution:
-
Phosphomolybdic Acid: 1 g
-
Distilled Water: 100 ml[12]
-
-
Aniline Blue Solution (Fiber Stain):
-
Aniline Blue (C.I. 42780): 2.5 g
-
Glacial Acetic Acid: 2 ml
-
Distilled Water: 100 ml
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
-
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.[16]
-
Wash in running tap water to remove all yellow color.
-
Stain nuclei with Weigert's iron hematoxylin for 10 minutes.[16]
-
Wash in running tap water for 10 minutes.
-
Stain in Ponceau-Acid Fuchsin solution for 10-15 minutes.[17]
-
Rinse in distilled water.
-
Differentiate in 1% Phosphomolybdic Acid solution for 10-15 minutes, or until collagen is decolorized.[17]
-
Without rinsing, transfer to Aniline Blue solution and stain for 5-10 minutes.[16]
-
Rinse briefly in distilled water.
-
Differentiate in 1% Acetic Acid solution for 2-5 minutes.[16]
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Protocol 2: Lillie's Trichrome Stain using Biebrich Scarlet
A common and effective variant of the Masson's trichrome stain.[11]
Solutions:
-
Bouin's Solution (Optional Mordant): As described in Protocol 1.
-
Weigert's Iron Hematoxylin: As described in Protocol 1.
-
Biebrich Scarlet Solution (Plasma Stain):
-
Biebrich Scarlet (C.I. 26905): 0.5 g
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml[18]
-
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
Phosphomolybdic Acid: 2.5 g
-
Phosphotungstic Acid: 2.5 g
-
Distilled Water: 100 ml[18]
-
-
Fast Green FCF Solution (Fiber Stain):
-
Fast Green FCF (C.I. 42053): 2.5 g
-
Glacial Acetic Acid: 2.5 ml
-
Distilled Water: 97.5 ml[18]
-
-
1% Acetic Acid Solution: As described in Protocol 1.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
If desired, mordant in Bouin's solution as described in Protocol 1.
-
Stain nuclei with Weigert's iron hematoxylin for 5 minutes.
-
Wash in running water.
-
Stain in Biebrich Scarlet solution for 2-4 minutes.
-
Rinse in distilled water.
-
Mordant in Phosphomolybdic-Phosphotungstic Acid solution for 1 minute.[18]
-
Stain in Fast Green FCF solution for 2-4 minutes.
-
Differentiate in 1% Acetic Acid solution for 1 minute.
-
Dehydrate, clear, and mount.
Visualizing the Staining Process
To better understand the experimental workflow and the role of each component in the staining process, the following diagrams illustrate the logical relationships and the sequential steps involved in Masson's trichrome staining with alternative red dyes.
Caption: Generalized workflow for Masson's trichrome staining.
Caption: Logical relationship of this compound and its alternatives.
Conclusion
While this compound remains a staple in many histology laboratories for Masson's trichrome staining, several viable alternatives are available. Biebrich Scarlet is a widely accepted and effective substitute, particularly within the Lillie's trichrome protocol. Ponceau 2R is a direct equivalent to this compound. Azofuchsin presents another potential alternative, though its performance may require more significant protocol adjustments due to its lower molecular weight. The selection of an appropriate red dye alternative will depend on the specific requirements of the study, desired color balance, and the laboratory's standard procedures. Further quantitative studies are warranted to provide a more definitive comparison of the staining performance of these dyes.
References
- 1. researchhub.com [researchhub.com]
- 2. stainsfile.com [stainsfile.com]
- 3. stainsfile.com [stainsfile.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 6. stainsfile.com [stainsfile.com]
- 7. stainsfile.com [stainsfile.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. mpbio.com [mpbio.com]
- 10. mpbio.com [mpbio.com]
- 11. Lillie's trichrome - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. stainsfile.com [stainsfile.com]
- 15. Masson’s Trichrome staining for histology [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. microbenotes.com [microbenotes.com]
- 18. stainsfile.com [stainsfile.com]
A Comparative Guide to Masson's Trichrome Staining: Validating the Role of Ponceau MX
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Masson's trichrome staining protocols, with a specific focus on the validation of Ponceau MX as a key component of the red counterstain. We will explore its performance in conjunction with Acid Fuchsin and compare it to common alternatives, supported by experimental methodologies and data presentation.
The Principle of Masson's Trichrome Staining
Masson's trichrome is a differential staining technique fundamental in histology for distinguishing between cellular and extracellular components.[1] The method utilizes three different solutions to selectively stain various structures within a tissue sample. Typically, nuclei are stained black with Weigert's iron hematoxylin (B73222), while cytoplasm, keratin, and muscle fibers appear red, and collagen is colored blue or green.[2]
The red cytoplasmic stain, often a solution of Biebrich Scarlet and Acid Fuchsin, is a critical step. This compound (also known as Ponceau de Xylidine, Xylidine Ponceau, Ponceau 2R, or Acid Red 26) is frequently included in this mixture to achieve a vibrant red coloration of muscle and cytoplasm.[3] Following the red stain, a polyacid such as phosphomolybdic acid or phosphotungstic acid is used as a differentiating agent. This step is based on the principle of selective dye removal; the larger polyacid molecules displace the smaller red dye molecules from the more porous collagen fibers, while the red dye is retained in the denser cytoplasm and muscle tissue.[4] Finally, a counterstain, typically Aniline Blue or Light Green, is applied to color the collagen.
Comparative Analysis of Red Dyes in Trichrome Staining
The choice of the red dye significantly impacts the staining outcome. While this compound in combination with Acid Fuchsin is a traditional choice, Biebrich Scarlet is a common alternative. The selection between these dyes often depends on the desired hue and intensity of the red staining.
| Parameter | This compound with Acid Fuchsin | Biebrich Scarlet with Acid Fuchsin | Key Considerations |
| Staining Outcome | Brighter and clearer red staining | Darker and muddier red staining | The choice depends on the specific contrast required for the tissue being examined.[5] |
| Staining Intensity | High | High | Both provide strong staining of cytoplasm and muscle fibers. |
| Specificity | High for cytoplasm, muscle, and erythrocytes | High for cytoplasm and muscle | Both are effective in differentiating these structures from collagen. |
| Reproducibility | Consistent results with standardized protocols | Generally consistent, but can be more sensitive to variations in differentiation time | Strict adherence to timing in the phosphomolybdic/phosphotungstic acid step is crucial for both. |
| Qualitative Assessment | Provides sharp contrast between red and blue/green elements | May provide a more subtle transition between colors | "Brighter" staining with this compound may enhance automated image analysis.[5] |
Experimental Protocols
A detailed protocol for Masson's Trichrome staining incorporating this compound is provided below. This protocol can be adapted for use with alternative red dyes, though optimization of incubation times may be necessary.
Reagents
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)
-
Biebrich Scarlet, 1% aqueous
-
Acid Fuchsin, 1% aqueous
-
This compound, 1% aqueous
-
Glacial Acetic Acid
-
-
Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)
-
Aniline Blue Solution (2.5% in 2.5% glacial acetic acid) or Light Green SF Yellowish (2% in 2% acetic acid)
-
1% Acetic Acid Solution
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer through 95% ethanol for 1 minute.
-
Transfer through 70% ethanol for 1 minute.
-
Rinse in running tap water.
-
-
Mordanting (Optional but Recommended for Formalin-Fixed Tissues):
-
Place slides in pre-warmed Bouin's solution at 56-60°C for 1 hour, or at room temperature overnight.[5]
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Prepare fresh Weigert's iron hematoxylin by mixing equal parts of Solution A and Solution B.
-
Stain in Weigert's solution for 10 minutes.
-
Rinse in running warm tap water for 10 minutes.
-
Wash in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes.
-
Wash in distilled water.
-
-
Differentiation:
-
Differentiate in 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.
-
-
Collagen Staining:
-
Without rinsing, transfer the slides directly to Aniline Blue solution (or Light Green) and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Visualizing the Workflow
The following diagrams illustrate the key decision points and the overall workflow of the Masson's trichrome staining process.
Caption: Experimental workflow for Masson's trichrome staining.
Caption: Logical relationship for red dye selection.
Conclusion
The validation of Masson's trichrome staining with this compound confirms its efficacy in producing a vibrant and clear red counterstain for cytoplasm and muscle fibers. This provides excellent contrast against the blue or green stained collagen, which is beneficial for both qualitative histological assessment and quantitative image analysis. While alternatives like Biebrich Scarlet are also effective, they tend to produce a darker, less intense red. The choice between these reagents will ultimately depend on the specific requirements of the study and the desired aesthetic of the final stained slide. For studies requiring high-contrast imaging and clear demarcation of tissue components, the inclusion of this compound in the Masson's trichrome protocol is highly recommended.
References
A Comparative Analysis of Red Acid Dyes for Protein Staining in Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance of Ponceau MX and other red acid dyes in protein analysis.
In molecular biology and proteomics, the accurate visualization and quantification of proteins are paramount. Acid dyes, a class of synthetic colorants, are frequently employed for staining proteins on various matrices, including polyacrylamide gels and blotting membranes. This guide provides a comparative overview of this compound and other red acid dyes, with a focus on their application in protein staining for research purposes. While this compound is a notable red acid dye, its primary application lies in histological staining. For protein analysis on membranes, Ponceau S has become the industry standard for rapid, reversible staining. This guide will delve into the performance of Ponceau S as a benchmark and draw comparisons to other staining methodologies, supported by available data and detailed protocols.
Chemical Properties of Selected Red Acid Dyes
A fundamental understanding of the chemical properties of these dyes is crucial for appreciating their staining mechanisms and potential applications. The following table summarizes the key chemical identifiers for this compound, Ponceau S, and Acid Red 1.
| Feature | This compound (Acid Red 26) | Ponceau S (Acid Red 112) | Acid Red 1 |
| CAS Number | 3761-53-3[1][2][3] | 6226-79-5 | 3734-67-6[4][5] |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[1][2][3] | C₂₂H₁₂N₄Na₄O₁₃S₄[6] | C₁₈H₁₃N₃Na₂O₈S₂[4][5] |
| Molecular Weight | 480.42 g/mol [7] | 760.61 g/mol | 509.42 g/mol [4][5] |
| Synonyms | Xylidine Ponceau 2R, C.I. 16150[7] | Acid Red 112, C.I. 27195 | Azophloxine, Red 2G, C.I. 18050[5][8] |
Performance Comparison for Protein Staining
The choice of a protein stain is dictated by the specific requirements of the experiment, such as the need for sensitivity, reversibility, and compatibility with downstream applications like immunodetection (Western blotting) or mass spectrometry.
| Performance Metric | Ponceau S | Coomassie Brilliant Blue (R-250) | Fluorescent Dyes (e.g., AzureRed) |
| Detection Limit | ~200 ng[9][10] | ~36-47 ng[11] | As low as 12.5 ng[12] |
| Linear Dynamic Range | Narrow to Moderate[9][13] | Moderate[10] | Wide |
| Staining Time | 5-15 minutes[14] | 30-60 minutes[14] | 15-30 minutes (stain)[15][16] |
| Reversibility | Easily reversible with water or buffer washes[9][17][18] | Difficult to reverse[10] | Generally not reversible |
| Compatibility with Immunodetection | High[9][19][20] | Can interfere if not completely removed[10] | High (requires specific imaging equipment) |
| Primary Application | Reversible staining of proteins on transfer membranes | General protein staining in gels and on membranes[10] | High-sensitivity protein detection on gels and membranes |
This compound (Acid Red 26) is predominantly used in histology, specifically as a component of the Masson's trichrome stain, where it imparts a red color to cytoplasm and muscle fibers.[1][21] There is a lack of published data on its use for staining proteins in polyacrylamide gels or on nitrocellulose/PVDF membranes in a research setting.
Ponceau S (Acid Red 112) is the most widely used red acid dye for the reversible staining of proteins on Western blot membranes.[19][20] Its primary advantage is the rapid visualization of protein transfer efficiency before proceeding with immunodetection.[22] The staining is non-covalent, involving electrostatic interactions between the negatively charged dye and positively charged amino acid residues, as well as non-polar interactions.[9] This weak binding allows for easy removal of the stain with water or buffer washes, ensuring that it does not interfere with subsequent antibody binding.[9][18] However, Ponceau S has a relatively low sensitivity compared to other stains like Coomassie Brilliant Blue and fluorescent dyes, with a detection limit of around 200 ng.[9][10]
Acid Red 1 is another red azo dye with applications in histology and as a general colorant.[4][8] Similar to this compound, there is a scarcity of literature detailing its performance for protein staining in electrophoresis or blotting applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are established protocols for Ponceau S staining of protein blots and a general histological application of this compound.
Protocol 1: Reversible Staining of Proteins on Membranes with Ponceau S
This protocol is suitable for visualizing proteins transferred to nitrocellulose or PVDF membranes after Western blotting.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[9][19]
-
Deionized water
-
Wash buffer (e.g., TBS-T or PBS-T)
Procedure:
-
Following protein transfer, briefly wash the membrane in deionized water for approximately one minute.[19]
-
Immerse the membrane in the Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.[23]
-
Pour off the staining solution (which can be reused).[18]
-
Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[23]
-
Image the stained membrane to document the protein transfer efficiency.
-
To completely destain, wash the membrane with your wash buffer (e.g., TBS-T) multiple times for 5 minutes each until the red color is no longer visible.[23] The membrane is now ready for the blocking step and subsequent immunodetection.
Protocol 2: this compound in Masson's Trichrome Staining (Cytoplasmic Staining)
This protocol outlines the use of Xylidine Ponceau (this compound) as part of the Biebrich Scarlet-Acid Fuchsin solution for cytoplasmic staining in the Masson's Trichrome method.[21]
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Weigert's iron hematoxylin (B73222) for nuclear staining
-
Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau)
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline Blue or Light Green counterstain
-
1% Acetic acid solution
Procedure:
-
After nuclear staining with Weigert's iron hematoxylin and rinsing, immerse the slides in the Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[21]
-
Wash the slides in distilled water.[21]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[21]
-
Proceed with collagen staining using Aniline Blue or Light Green.
-
Rinse and differentiate in 1% acetic acid solution.[21]
-
Dehydrate and mount the slides for microscopic examination.
Visualizing the Workflow: Protein Transfer and Staining
The following diagram illustrates the typical workflow for a Western blot, highlighting the step where Ponceau S staining is employed to verify protein transfer.
Caption: Western Blotting workflow with the Ponceau S staining verification step.
Conclusion
For researchers engaged in protein analysis, particularly Western blotting, Ponceau S stands out as the most practical red acid dye for the rapid and reversible assessment of protein transfer. Its ease of use and compatibility with downstream immunodetection make it an invaluable tool for quality control in the laboratory. While this compound is a well-established red acid dye, its utility is primarily in the realm of histology, and it is not a direct substitute for Ponceau S in protein blotting applications. The selection of a protein stain should always be guided by the specific experimental goals, with sensitivity, reversibility, and compatibility being the key determining factors.
References
- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. acid red 26 - Wikidata [wikidata.org]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 10. biotium.com [biotium.com]
- 11. bio-rad.com [bio-rad.com]
- 12. genscript.com [genscript.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. stellarscientific.com [stellarscientific.com]
- 18. proteinguru.com [proteinguru.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. conductscience.com [conductscience.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Collagen Analysis: Masson's Trichrome in Focus
For researchers, scientists, and drug development professionals, the accurate quantification of collagen is paramount in studies ranging from fibrosis and tissue engineering to oncology and dermatology. Masson's trichrome staining has long been a staple in histology for visualizing collagen, but how does it truly measure up as a quantitative tool? This guide provides a comprehensive comparison of Masson's trichrome with other leading methods for collagen quantification, supported by experimental data and detailed protocols to inform your selection of the most appropriate technique for your research needs.
Performance Comparison of Collagen Quantification Methods
The choice of a collagen quantification method depends on several factors, including the specific research question, the required level of precision, the nature of the sample, and available equipment. Below is a summary of the key performance characteristics of four widely used techniques.
| Feature | Masson's Trichrome | Picrosirius Red (PSR) Staining | Hydroxyproline (B1673980) Assay | Second-Harmonic Generation (SHG) Microscopy |
| Principle | Differential staining based on dye molecular weight and tissue permeability. Collagen stains blue/green, nuclei black, and cytoplasm/muscle red.[1] | Anionic dye that specifically binds to the basic amino acids in collagen, enhancing its natural birefringence under polarized light.[2] | Biochemical colorimetric assay that measures the concentration of hydroxyproline, an amino acid largely exclusive to collagen.[3][4] | Label-free, non-linear optical imaging technique that specifically detects the non-centrosymmetric triple-helical structure of fibrillar collagen.[5][6] |
| Specificity for Collagen | Moderate. Can be prone to non-specific blue staining of other tissue components, potentially leading to overestimation of collagen content. | High. The combination of the dye with polarized light microscopy provides high specificity for collagen fibers.[7] | High. Hydroxyproline is a major and relatively specific component of collagen. | Very High. Highly specific for fibrillar collagens (e.g., Type I and III) and does not require staining.[8] |
| Quantitative Accuracy | Moderate. Susceptible to variability in staining protocols and subjectivity in image analysis. Automated analysis can be challenging due to color separation.[1] | High. Generally considered more accurate than Masson's trichrome for digital quantification, often yielding slightly lower but more precise collagen density measurements.[9][10] | High. Considered a "gold standard" for total collagen quantification in a sample. | High. Provides precise, quantitative metrics of collagen fiber organization, density, and orientation.[11] |
| Nature of Measurement | 2D image-based analysis of collagen area fraction. | 2D image-based analysis of collagen area fraction and fiber characteristics (thickness and maturity) with polarized light. | Bulk biochemical measurement of total collagen content in a tissue homogenate (destructive). | 3D high-resolution imaging and quantification of collagen fiber structure and organization in situ (non-destructive).[5] |
| Throughput | High. Multiple slides can be stained and imaged simultaneously. | High. Similar to Masson's trichrome. | Moderate to High. Dependent on the number of samples processed in a batch. | Low to Moderate. Imaging can be time-consuming, especially for 3D reconstructions. |
| Equipment | Brightfield microscope, image analysis software (e.g., ImageJ). | Brightfield microscope with polarizing filters, image analysis software. | Spectrophotometer, equipment for tissue homogenization and acid hydrolysis. | Multiphoton microscope with a tunable femtosecond laser. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible quantitative analysis. Below are summarized methodologies for each of the compared techniques.
Masson's Trichrome Staining Protocol
This protocol is a standard procedure for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (B145695) (100%, 95%, 70%) and finally distilled water.[12]
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution at 56°C for 1 hour to improve staining quality. Rinse with running tap water until the yellow color is removed.[12]
-
Nuclear Staining: Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes. Rinse in running warm tap water for 10 minutes.[12]
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[12]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[12]
-
Collagen Staining: Without rinsing, transfer to aniline (B41778) blue solution and stain for 5-10 minutes.[12]
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through graded ethanol, clear in xylene, and mount.[12]
Picrosirius Red (PSR) Staining Protocol
This protocol is suitable for visualizing collagen in paraffin-embedded sections.
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Immerse slides in Picro-sirius red solution for 60 minutes.[13]
-
Rinsing: Wash in two changes of acidified water (0.5% acetic acid).[13]
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount with a resinous medium.[13]
-
Imaging: Visualize using a standard brightfield microscope or a microscope equipped with polarizing filters to observe birefringence.
Hydroxyproline Assay Protocol
This biochemical assay quantifies total collagen from tissue homogenates.
-
Tissue Preparation: Homogenize 10-30 mg of wet tissue in distilled water.[3]
-
Acid Hydrolysis: Add concentrated HCl (e.g., 12N) to the homogenate in a pressure-tight vial and hydrolyze at 120°C for 3-18 hours to break down proteins into amino acids.[3]
-
Neutralization and Dilution: Cool the hydrolysate, centrifuge to pellet debris, and neutralize the supernatant with NaOH.[14]
-
Oxidation: Add Chloramine-T solution to the samples and standards and incubate at room temperature for 20-25 minutes to oxidize the hydroxyproline.[3][14]
-
Color Development: Add p-dimethylaminobenzaldehyde (DMAB) reagent and incubate at 60-65°C for 20 minutes to produce a stable chromophore.[3][14]
-
Quantification: Measure the absorbance of the samples and standards at 540-570 nm using a spectrophotometer. Calculate collagen content based on a standard curve, assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.[3]
Second-Harmonic Generation (SHG) Microscopy Protocol
SHG microscopy is a label-free imaging technique. The "protocol" involves sample preparation and instrument setup.
-
Sample Preparation: Unstained, formalin-fixed paraffin-embedded sections or fresh tissues can be used. For thick tissues, optical clearing may be beneficial.
-
Microscope Setup: A multiphoton microscope equipped with a tunable femtosecond laser (typically tuned to 800-900 nm for collagen imaging) is required.
-
Image Acquisition: The SHG signal is detected at exactly half the excitation wavelength (e.g., 400-450 nm for 800-900 nm excitation). Images are captured digitally.
-
Quantitative Analysis: Image analysis software is used to quantify various parameters of the collagen network, such as fiber density, orientation, and alignment, often using techniques like Fourier analysis.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for quantitative analysis using Masson's Trichrome and a key signaling pathway in collagen regulation.
References
- 1. med.emory.edu [med.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Second Harmonic Generation Imaging of Collagen in Chronically Implantable Electrodes in Brain Tissue [frontiersin.org]
- 6. Quantification of Collagen Fiber Structure using Second Harmonic Generation Imaging and 2D Discrete Fourier Transform Analysis: Application to the Human Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. OPG [opg.optica.org]
- 12. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Collagen Quantification by Hydroxyproline Assay [bio-protocol.org]
A Comparative Guide to Total Protein Staining in Serial Sections: Ponceau MX, Amido Black 10B, and Coomassie Brilliant Blue
For researchers, scientists, and drug development professionals seeking reproducible and quantitative total protein staining in serial tissue sections, this guide provides a comparative analysis of three common anionic dyes: Ponceau MX, Amido Black 10B, and Coomassie Brilliant Blue. This document outlines their performance, provides detailed experimental protocols, and presents visual workflows to aid in the selection of the most appropriate staining method for your research needs.
While immunohistochemistry (IHC) provides specific protein localization, total protein staining remains a valuable tool for assessing tissue integrity, normalizing quantitative data, and providing a general overview of protein distribution. The reproducibility of such staining is paramount for accurate comparisons across serial sections and different experimental cohorts. This guide delves into the characteristics of this compound and its alternatives, Amido Black 10B and Coomassie Brilliant Blue, in the context of histological applications.
Quantitative Data Summary
| Staining Method | Reported Sensitivity (Membranes/Gels) | Staining Time | Destaining | Reversibility | Potential for Reproducibility Issues |
| This compound | Moderate | Short (minutes) | Rapid (water/buffer washes) | Reversible | High (stain can fade quickly, potentially affecting consistent quantification across batches)[1] |
| Amido Black 10B | High | Short to Moderate (minutes to 1 hour) | Moderate (requires destaining solution) | Generally considered irreversible | Moderate (stable staining, but requires careful control of destaining times for consistency) |
| Coomassie Brilliant Blue | Very High | Moderate to Long (30 minutes to overnight) | Long (requires extensive destaining) | Generally considered irreversible | Low to Moderate (intense, stable staining, but background can be an issue if not properly destained) |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible staining results. The following protocols are adapted from established histological and biochemical procedures for use with formalin-fixed, paraffin-embedded (FFPE) serial sections.
This compound Staining Protocol (Adapted from Masson's Trichrome)
This compound is often used as a component of the plasma stain in Masson's trichrome, typically in combination with acid fuchsin.[2][3] This protocol provides a method for using a Ponceau-based solution for general protein staining.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
100% Ethanol: 2 changes for 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Prepare a 0.1% this compound solution in 1% acetic acid.
-
Immerse slides in the this compound staining solution for 5-10 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in 1% acetic acid to remove excess stain.
-
Wash thoroughly with distilled water until the background is clear.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Amido Black 10B Staining Protocol
Amido Black 10B is a sensitive protein stain that can be used for the visualization of proteins in tissue sections.[4]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound staining.
-
-
Staining:
-
Prepare the staining solution: 0.1% (w/v) Amido Black 10B in 7% acetic acid and 40% methanol (B129727).[5]
-
Immerse slides in the Amido Black 10B staining solution for 5-10 minutes.
-
-
Destaining:
-
Prepare the destaining solution: 7% acetic acid in 40% methanol.
-
Differentiate the slides in the destaining solution until the desired background is achieved. This step is critical for reproducibility and should be carefully timed.
-
-
Dehydration and Mounting:
-
Follow the same procedure as for this compound staining.
-
Coomassie Brilliant Blue Staining Protocol
Coomassie Brilliant Blue is a highly sensitive protein stain, and this protocol is adapted for histological sections.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound staining.
-
-
Fixation (Optional but Recommended):
-
Immerse slides in a fixative solution (e.g., 10% formalin) for 10 minutes to ensure protein retention.
-
Wash thoroughly with distilled water.
-
-
Staining:
-
Prepare the staining solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.
-
Immerse slides in the Coomassie Brilliant Blue staining solution for at least 30 minutes. Staining time can be extended for increased intensity.
-
-
Destaining:
-
Prepare the destaining solution: 40% methanol and 10% acetic acid.
-
Destain the slides with gentle agitation, changing the destaining solution several times until the background is clear. This may take a considerable amount of time.
-
-
Dehydration and Mounting:
-
Follow the same procedure as for this compound staining.
-
Visualizing Experimental Workflows
To facilitate understanding and implementation, the following diagrams illustrate the key steps in each staining protocol.
References
A Comparative Guide to Ponceau MX and Its Alternatives in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of histological staining, the precise visualization of cellular and tissue components is paramount for accurate morphological assessment and the interpretation of experimental results. While a vast array of dyes are available, each with specific affinities and applications, a clear understanding of their comparative performance is crucial for selecting the optimal stain for a given study. This guide provides an objective comparison of Ponceau MX with two other protein stains, Amido Black 10B and Fast Green FCF, for applications in comparative histology. While this compound is predominantly utilized for the reversible staining of proteins on membranes in Western blotting (often under the name Ponceau S), it has historical applications in histological techniques.[1] This guide will delve into the characteristics, performance, and protocols of these dyes to aid researchers in making informed decisions for their tissue staining needs.
Comparative Analysis of Staining Properties
The selection of a histological stain is often dictated by its chemical properties, which in turn determine its binding characteristics, color, and suitability for various applications. This compound, Amido Black 10B, and Fast Green FCF are all anionic dyes that bind to positively charged proteins, making them effective for visualizing protein-rich structures within tissues. However, they differ in their specificities, staining intensity, and common applications.
| Feature | This compound (Ponceau S) | Amido Black 10B | Fast Green FCF |
| Primary Application | Reversible protein staining on Western blot membranes.[2][3][4][5][6][7] Historically used in Masson's trichrome.[1] | Staining of proteins on gels and membranes; histological staining of collagen, hemoglobin, and reticulin.[8][9][10][11] | Counterstain in trichrome methods for collagen and connective tissue; general protein stain.[12][13][14][15] |
| Binding Mechanism | Binds to positively charged amino groups and non-polar regions of proteins.[2][3] | Electrostatic interaction between anionic sulfonate groups and cationic amino groups of proteins.[8] | Binds to collagen and other proteins. |
| Staining Color | Red to pinkish-red.[2][5] | Blue-black.[9][11] | Bright green.[13][14] |
| Reversibility | Readily reversible with water or mild alkaline washes.[2][3][4][7] | Generally considered a permanent stain in histology. | Generally considered a permanent stain in histology. |
| Reported Sensitivity | Can detect protein levels down to approximately 200-250 nanograms on membranes.[16] | High sensitivity for proteins.[9] | Provides brilliant and stable color, less likely to fade than some other green dyes.[13] |
| Common Solvent | Acetic acid solution.[2] | Acetic acid and methanol (B129727) solution.[10] | Acetic acid solution.[12] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable staining results. Below are the standard protocols for the primary applications of this compound (as Ponceau S for membranes), Amido Black 10B, and Fast Green FCF in a laboratory setting.
Ponceau S Staining for Western Blot Membranes
This protocol is for the reversible staining of proteins on nitrocellulose or PVDF membranes to verify transfer efficiency.
Reagents:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Wash Solution: Deionized water or Tris-buffered saline with 0.1% Tween 20 (TBS-T).
Procedure:
-
Following protein transfer, briefly rinse the membrane in deionized water.[5]
-
Immerse the membrane in the Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.[5]
-
Wash the membrane with deionized water for 1-5 minutes until the protein bands are clearly visible against a faint background.[5]
-
Image the membrane to document the transfer efficiency.
-
To destain, wash the membrane with several changes of TBS-T until the red stain is completely removed.[5][17] The membrane can then proceed to the blocking step for immunoblotting.
Amido Black 10B Staining for Tissue Sections
This protocol is suitable for staining protein-rich structures such as collagen and red blood cells in paraffin-embedded tissue sections.
Reagents:
-
Amido Black 10B Staining Solution: 0.1% (w/v) Amido Black 10B in a solution of 40% methanol and 10% acetic acid in distilled water.[10]
-
Differentiating Solution: 1% acetic acid.
-
Dehydration and Clearing Agents: Graded alcohols and xylene.
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to water.
-
Stain the slides in the Amido Black 10B solution for 5-10 minutes.
-
Briefly rinse in the differentiating solution to remove excess stain.
-
Wash gently in running tap water.
-
Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Fast Green FCF Counterstaining (as part of a Trichrome Stain)
This protocol describes the use of Fast Green FCF as a counterstain for collagen in a Masson's trichrome-type staining procedure.
Reagents:
-
Mordant: Bouin's solution or a mordant appropriate for the primary stain.
-
Primary Stain: e.g., Weigert's iron hematoxylin.
-
Red Cytoplasmic Stain: e.g., Biebrich scarlet-acid fuchsin.
-
Differentiating Solution: Phosphomolybdic/phosphotungstic acid solution.
-
Fast Green FCF Solution: 0.1% Fast Green FCF in 1% acetic acid.[12]
-
Acid Rinse: 1% acetic acid.
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Mordant the sections if required by the specific trichrome protocol.
-
Stain with the primary nuclear stain (e.g., Weigert's hematoxylin).
-
Rinse and stain with the red cytoplasmic stain.
-
Rinse and differentiate in the phosphomolybdic/phosphotungstic acid solution.
-
Stain with the Fast Green FCF solution to color the collagen green.[12]
-
Briefly rinse in the acid rinse solution.
-
Dehydrate, clear, and mount the sections.
Visualizing Experimental Workflows
To illustrate the general process of histological staining, the following diagrams outline a typical workflow and the decision-making process for choosing a stain.
Caption: A generalized workflow for histological staining of paraffin-embedded tissue sections.
Caption: A decision tree for selecting a protein stain based on experimental requirements.
References
- 1. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 3. conductscience.com [conductscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ponceau S Staining Solution | Cell Signaling Technology [cellsignal.com]
- 6. thomassci.com [thomassci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. biognost.com [biognost.com]
- 11. stainsfile.com [stainsfile.com]
- 12. biognost.com [biognost.com]
- 13. stainsfile.com [stainsfile.com]
- 14. Fast Green F.C.F., C.I. 42053 - Biognost [biognost.com]
- 15. dawnscientific.com [dawnscientific.com]
- 16. stainsfile.com [stainsfile.com]
- 17. med.wmich.edu [med.wmich.edu]
A Researcher's Guide to Digital Image Analysis of Ponceau MX Stained Slides
For researchers, scientists, and drug development professionals, the precise quantification of tissue components is paramount for robust and reproducible results. Ponceau MX, also known as Ponceau 2R and Xylidine Ponceau, is a red anionic azo dye utilized in histology for staining cytoplasm, muscle fibers, and keratin (B1170402).[1][2][3] While traditionally part of the multi-color Masson's trichrome stain, understanding the digital analysis of its red component is crucial for quantitative studies in areas like fibrosis and muscle pathology.[4][5]
This guide provides a comprehensive comparison of methodologies for the digital image analysis of this compound stained slides, primarily within the context of Masson's trichrome staining. It offers detailed experimental protocols, a workflow for quantitative analysis, and a comparison with alternative techniques.
Performance Comparison: this compound in Trichrome vs. Other Cytoplasmic Stains
Direct quantitative comparisons of this compound as a standalone cytoplasmic stain against alternatives like Eosin (B541160) are scarce in published literature. Its primary application is as the red counterstain in Masson's trichrome, which complicates a direct head-to-head comparison of staining intensity and linearity with single-dye protocols. However, we can compare the methodologies for their digital analysis and the expected outcomes.
The key challenge in analyzing this compound within a trichrome stain lies in separating its red signal from the blue/green of collagen and the black/dark brown of nuclei. This is where digital image analysis, particularly color deconvolution, becomes essential.
Table 1: Comparison of Methodologies for Cytoplasmic Staining Analysis
| Feature | This compound (in Masson's Trichrome) | Hematoxylin (B73222) and Eosin (H&E) |
| Primary Application | Staining of cytoplasm, muscle, and keratin (red); collagen (blue/green); nuclei (black)[1][4] | Routine histological examination; staining of nuclei (blue/purple) and cytoplasm/extracellular matrix (pink/red) |
| Digital Analysis Method | Color deconvolution to separate red, blue/green, and black channels[6][7][8] | Color deconvolution to separate hematoxylin and eosin channels |
| Software Tools | ImageJ/Fiji with Colour Deconvolution plugin, CellProfiler, MATLAB, Visiopharm, HALO[9][10][11][12][13] | ImageJ/Fiji, QuPath, HALO, various commercial digital pathology platforms |
| Quantitative Readouts | Percentage of red-stained area (muscle/cytoplasm), red staining intensity, ratio of red to blue/green area (muscle-to-collagen ratio)[5][14] | Percentage of eosinophilic area, eosin intensity, nuclear-to-cytoplasmic ratio[15] |
| Reproducibility | Dependent on consistent staining protocol and calibrated image analysis. Inter-operator variability can be significant in manual scoring but is reduced with automated analysis.[16] | Subject to variations in staining protocols. Digital normalization techniques can improve reproducibility. |
Experimental Protocols
Accurate digital analysis begins with a high-quality, reproducible staining protocol. As this compound is most commonly used in Masson's trichrome, a detailed protocol for this method is provided below.
Masson's Trichrome Staining Protocol
This protocol is adapted from established methods and is suitable for paraffin-embedded tissue sections.[1][9][17]
Reagents:
-
Bouin's Solution (optional, for mordanting)
-
Weigert's Iron Hematoxylin (Solutions A and B)
-
Ponceau-Acid Fuchsin Solution (containing this compound/2R)
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue or Light Green Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality. Wash in running tap water until the yellow color disappears.[1][17]
-
Nuclear Staining: Stain in freshly mixed Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.
-
Cytoplasmic and Muscle Staining: Stain in Ponceau-Acid Fuchsin solution for 5-15 minutes.[9] Rinse with distilled water.
-
Differentiation: Place in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from collagen.[9]
-
Collagen Staining: Transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.[9]
-
Final Differentiation: Rinse briefly in 1% acetic acid solution for 1-2 minutes to enhance contrast.[4]
-
Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Nuclei: Black/Dark Brown
-
Cytoplasm, Muscle, Keratin: Red (from Ponceau-Fuchsin)
-
Collagen: Blue or Green
Digital Image Analysis Workflow
The following workflow outlines the steps for quantifying this compound staining in Masson's trichrome images using digital analysis software such as ImageJ with the Colour Deconvolution plugin.
Detailed Steps for Quantification using ImageJ:
-
Image Acquisition: Acquire high-resolution images of the stained slides using a whole-slide scanner or a microscope with a calibrated camera.
-
Pre-processing:
-
Open the image in ImageJ/Fiji.
-
Perform white balance correction to ensure the background is neutral white.
-
Select a representative Region of Interest (ROI) for analysis.
-
-
Color Deconvolution:
-
Navigate to Image > Color > Colour Deconvolution.
-
Select the appropriate vectors for Masson's Trichrome. If a specific vector is not available, a custom vector can be created from single-stain control slides. The "Masson's Trichrome" vector in some plugins separates the image into three channels, typically representing the red (Ponceau-Fuchsin), blue/green (Aniline Blue/Light Green), and hematoxylin components.[6][11]
-
-
Thresholding and Measurement:
-
Select the image corresponding to the red channel (Ponceau-Fuchsin).
-
Go to Image > Adjust > Threshold. Adjust the threshold to select the red-stained areas accurately.
-
Go to Analyze > Set Measurements and select "Area Fraction" and "Mean Gray Value".
-
Go to Analyze > Measure to obtain the percentage of the image area that is stained red and the average staining intensity.
-
Application in Fibrosis Research: The TGF-β Signaling Pathway
Masson's trichrome staining is extensively used in fibrosis research to assess the balance between muscle/cellular components and collagen deposition. The TGF-β signaling pathway is a key driver of fibrosis in many tissues.[6][18] Digital analysis of this compound-stained cytoplasm in muscle or parenchymal cells, in relation to the blue-stained collagen, can provide quantitative data to evaluate the effects of anti-fibrotic therapies.
References
- 1. stainsfile.com [stainsfile.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Quantitative Histologic Analysis of Muscle Micro-architecture Following Facial Nerve Injury in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. e-century.us [e-century.us]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Colour Deconvolution 2 – Novel context-based segmentation algorithms for intelligent microscopy [blog.bham.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. oraclebio.com [oraclebio.com]
- 14. Quantification and Statistical Analysis Methods for Vessel Wall Components from Stained Images with Masson's Trichrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accuracy and Reproducibility of Nuclear/Cytoplasmic Ratio Assessments in Urinary Cytology Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Masson’s Trichrome staining for histology [protocols.io]
- 18. researchgate.net [researchgate.net]
Unveiling Protein Presence: A Comparative Guide to Ponceau MX and its Alternatives in Tissue Component Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of proteins within tissue samples is a cornerstone of experimental success. Ponceau MX, a diazo dye, has been historically utilized for this purpose. However, understanding its potential for cross-reactivity with other tissue components is crucial for data integrity. This guide provides an objective comparison of this compound's performance with alternative total protein stains, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate staining method.
Distinguishing this compound and Ponceau S
It is essential to first clarify the distinction between this compound and the more commonly referenced Ponceau S. While both are red diazo dyes, they are distinct chemical compounds.
-
This compound (Acid Red 26) : With the chemical formula C₁₈H₁₄N₂Na₂O₇S₂, it has been used in various staining applications, including in Masson's trichrome stain to impart an orange hue to cytoplasmic structures.
-
Ponceau S (Acid Red 112) : Chemically distinct with the formula C₂₂H₁₂N₄Na₄O₁₃S₄, Ponceau S is the stain predominantly used for the rapid and reversible detection of proteins on western blot membranes.
Given its prevalence in modern laboratory settings for total protein visualization on membranes, this guide will focus on the characteristics of Ponceau S as the primary subject of comparison.
Principles of Protein Staining and Potential for Cross-Reactivity
The fundamental principle of most total protein stains lies in the electrostatic and hydrophobic interactions between the dye molecules and amino acid residues. Ponceau S, being an anionic dye, binds to the positively charged amino groups of lysine (B10760008) and arginine residues, as well as to non-polar regions within the protein structure. This interaction is the basis for its utility in visualizing protein bands.
However, the very nature of these interactions raises the question of specificity. The potential for cross-reactivity arises if the dye can also bind to other macromolecules present in tissue lysates, such as nucleic acids, lipids, and carbohydrates, which may also possess charged or hydrophobic regions. While direct, quantitative studies on the cross-reactivity of Ponceau S with a wide array of non-proteinaceous tissue components are not extensively documented, its primary and established use is for protein detection.
A Comparative Analysis of Total Protein Stains
To provide a comprehensive overview, this section compares Ponceau S with other commonly used total protein staining methods: Coomassie Brilliant Blue, Amido Black, and modern fluorescent stains.
Data Presentation: Quantitative Comparison of Total Protein Stains
| Feature | Ponceau S | Coomassie Brilliant Blue (R-250) | Amido Black | Fluorescent Stains (e.g., AzureRed, Revert™ 700) |
| Binding Principle | Electrostatic and hydrophobic interactions with proteins. | Binds to basic and aromatic amino acids. | Binds to positively charged amino groups of proteins. | Covalent or non-covalent binding to proteins, often proprietary mechanisms. |
| Sensitivity | Lower (approx. 200-250 ng/band)[1] | Higher than Ponceau S (approx. 50 ng/band) | Higher than Ponceau S (approx. 50 ng/band) | Very high (sub-nanogram levels) |
| Reversibility | Yes, easily reversible with water or buffer washes.[2] | Generally considered irreversible on membranes. | Generally considered irreversible. | Typically irreversible. |
| Compatibility with Downstream Applications (e.g., Western Blotting) | High, due to its reversible nature. | Low, as it can interfere with antibody binding. | Low, may interfere with immunodetection. | High, designed for compatibility with immunodetection. |
| Documented Cross-Reactivity | Primarily with proteins. | Can bind to nucleic acids. | High concentrations of detergents and lipids may interfere with the assay.[3] | Generally high specificity for proteins, but formulation-dependent. |
| Staining Time | Rapid (minutes) | Moderate (minutes to hours) | Rapid (minutes) | Moderate (minutes to hours) |
Experimental Protocols
Detailed methodologies for the key staining techniques are provided below to ensure reproducibility and accurate comparison.
Ponceau S Staining Protocol (for Membranes)
-
Post-Transfer Wash: After transferring proteins from the gel to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.
-
Staining: Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid for 5-10 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.
-
Imaging: The red protein bands can be documented by scanning or photography.
-
Reversal: To proceed with immunodetection, completely remove the Ponceau S stain by washing the membrane with several changes of TBST (Tris-Buffered Saline with Tween-20) until the membrane is clear.
Coomassie Brilliant Blue R-250 Staining Protocol (for Membranes)
Note: This protocol is generally not recommended if subsequent immunodetection is planned.
-
Post-Transfer Wash: After protein transfer to a PVDF membrane, wash the membrane several times with deionized water.
-
Staining: Immerse the membrane in a solution of 0.1% Coomassie Brilliant Blue R-250 in 40% methanol (B129727) and 10% acetic acid for 20-30 seconds.
-
Destaining: Briefly destain the membrane in 40% methanol and 10% acetic acid for up to 1 minute. The background will become clearer upon drying.
-
Final Wash: Rinse the membrane with deionized water for 3-5 minutes with at least three changes of water.
-
Drying: Allow the membrane to air dry to visualize the protein bands.
Amido Black Staining Protocol (for Membranes)
Note: This stain is generally considered irreversible and may interfere with downstream applications.
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water.
-
Staining: Immerse the membrane in a 0.1% (w/v) Amido Black 10B solution (in 45% methanol and 10% acetic acid) for 1-5 minutes with gentle agitation.[3]
-
Destaining: Transfer the membrane to a destaining solution (90% ethanol (B145695) and 10% acetic acid) and wash for 3-5 minutes, or until the background is clear and protein bands are distinct.[3]
-
Imaging: The blue-black protein bands can be documented.
General Protocol for Fluorescent Total Protein Stains
Note: Protocols can vary significantly between manufacturers. Always refer to the specific product manual.
-
Post-Transfer Wash: After protein transfer, wash the membrane in ultrapure water as recommended by the manufacturer.
-
Staining: Incubate the membrane in the fluorescent stain solution for the time specified in the protocol (e.g., 5-10 minutes), typically with gentle agitation and protected from light.
-
Washing: Perform a series of washes with the provided wash solution to remove unbound dye and reduce background fluorescence.
-
Imaging: Image the wet or dry membrane using a digital imaging system with the appropriate excitation and emission filters for the specific fluorescent dye.
-
Downstream Applications: Proceed with blocking and immunodetection as the fluorescent signal is stable and compatible with these steps.
Mandatory Visualizations
Experimental Workflow for Total Protein Staining and Western Blotting
Caption: A generalized workflow comparing reversible (Ponceau S) and other total protein staining methods in the context of a Western Blotting experiment.
Logical Relationship of Staining Properties
Caption: A diagram illustrating the key performance characteristics of different total protein stains.
Conclusion
The choice of a total protein stain is a critical decision in experimental design that can significantly impact the reliability of results. While Ponceau S remains a popular choice for a quick, reversible visualization of protein transfer on membranes, its lower sensitivity may not be suitable for all applications. For higher sensitivity, Coomassie Brilliant Blue and Amido Black are viable alternatives, though their irreversible nature and potential for cross-reactivity with nucleic acids (in the case of Coomassie Blue) limit their use in workflows requiring subsequent immunodetection.
For quantitative and highly sensitive total protein normalization, fluorescent stains represent the state-of-the-art. They offer a broad dynamic range, high sensitivity, and are designed to be compatible with downstream immunodetection, making them an excellent choice for rigorous quantitative western blotting. Researchers should carefully consider the specific requirements of their experiments, including the need for reversibility, sensitivity, and the potential for cross-reactivity with other tissue components, when selecting the most appropriate total protein staining method.
References
Ponceau MX in Pathology: A Comparative Guide to a Classic Histological Stain
For researchers, scientists, and drug development professionals, the precise differentiation of tissue components is paramount for accurate pathological assessment. In the realm of histological staining, trichrome methods are a cornerstone for visualizing muscle, collagen fibers, and nuclei in contrasting colors. Within these protocols, the choice of the red dye is critical for achieving optimal staining of cytoplasm and muscle. This guide provides a comprehensive comparison of Ponceau MX (also known as Ponceau 2R, Acid Red 26, or Xylidine Ponceau) with its alternatives, supported by experimental protocols and visual diagrams to aid in practical application.
This compound is a red azo dye primarily utilized in histology as a component of the plasma stain in Masson's trichrome and other trichrome staining variants.[1][2] It is valued for its ability to impart a distinct orange to red hue to cytoplasmic structures, muscle fibers, and erythrocytes.[3] Its application is largely confined to these multi-step staining procedures where it is used in concert with other dyes to achieve differential staining of various tissue components.[4]
Performance Comparison of Red Dyes in Trichrome Staining
The selection of a red dye in trichrome staining is influenced by factors such as its molecular size, charge, and affinity for tissue proteins. These characteristics determine the dye's ability to bind to cytoplasmic and muscle proteins and its subsequent replacement by a polyacid in collagen fibers, allowing for counterstaining with a fiber stain like Aniline Blue or Light Green.[5]
While quantitative head-to-head performance data for this compound against other red dyes is limited in publicly available literature, a qualitative and physicochemical comparison can guide the selection process. The most common alternatives to this compound in Masson's trichrome staining are Acid Fuchsin and Biebrich Scarlet.
| Property | This compound (Acid Red 26) | Acid Fuchsin | Biebrich Scarlet |
| C.I. Number | 16150[3] | 42685[6] | 26905 |
| Chemical Class | Monoazo Dye[7] | Triphenylmethane | Diazo Dye |
| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂[3] | C₂₀H₁₇N₃Na₂O₉S₃[6] | C₂₂H₁₄N₄Na₂O₇S₂ |
| Molecular Weight | 480.42 g/mol | 585.54 g/mol [6] | 556.49 g/mol |
| Color | Red to Orange-Red[3] | Deep Red/Magenta[6] | Scarlet-Red |
| Solubility in Water | Soluble[2] | Soluble[6] | Soluble |
| Staining Characteristics | Imparts a slight orange shading to the red of cytoplasmic structures.[3] | Stains cytoplasm and muscle a deep red.[6] | Provides a darker red stain compared to Ponceau de Xylidine.[8] |
Experimental Protocols
The following is a detailed protocol for a Masson's Trichrome stain that utilizes this compound (Xylidine Ponceau) in the plasma stain.
Reagents
-
Bouin's Solution (Mordant)
-
Weigert's Iron Hematoxylin (B73222):
-
Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol (B145695)
-
Solution B: 4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated Hydrochloric Acid
-
Working Solution: Mix equal parts of Solution A and B.
-
-
Ponceau-Acid Fuchsin Solution (Plasma Stain):
-
Phosphomolybdic-Phosphotungstic Acid Solution:
-
2.5 g Phosphomolybdic Acid
-
2.5 g Phosphotungstic Acid
-
100 ml Distilled Water
-
-
Aniline Blue Solution (Fiber Stain):
-
2.5 g Aniline Blue
-
2 ml Glacial Acetic Acid
-
100 ml Distilled Water
-
-
1% Acetic Acid Solution
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 1 minute.
-
Transfer through 70% ethanol for 1 minute.
-
Rinse in running tap water.
-
-
Mordanting (for formalin-fixed tissue):
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Stain in Ponceau-Acid Fuchsin solution for 5-10 minutes.[10]
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Differentiate in Phosphomolybdic-Phosphotungstic Acid Solution for 10-15 minutes or until collagen is no longer red.[9]
-
-
Collagen Staining:
-
Without rinsing, transfer slides directly to Aniline Blue solution and stain for 5-10 minutes.[9]
-
Rinse briefly in distilled water.
-
-
Final Differentiation:
-
Differentiate in 1% acetic acid solution for 2-5 minutes.[9]
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol and two changes of absolute ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red/Orange-Red
-
Collagen: Blue
Visualizing the Workflow and Logic
To better understand the experimental process and the critical step of dye selection, the following diagrams have been generated.
Concluding Remarks
This compound remains a relevant and effective red dye for cytoplasmic staining in Masson's trichrome protocols. Its distinct orange-red hue provides clear differentiation of muscle and cytoplasm from the blue or green-stained collagen. While alternatives like Acid Fuchsin and Biebrich Scarlet offer deeper red tones, the choice of dye ultimately depends on the specific contrast and aesthetic desired by the pathologist or researcher. The provided protocol and diagrams offer a practical guide for the successful application of this compound in a laboratory setting. For consistent and reproducible results, it is crucial to adhere to standardized procedures and use high-quality, certified dyes.[1]
References
- 1. biognost.com [biognost.com]
- 2. Ponceau 2R - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. stainsfile.com [stainsfile.com]
- 5. benchchem.com [benchchem.com]
- 6. stainsfile.com [stainsfile.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Masson’s Trichrome staining for histology [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. 2.5. Masson's trichrome stain [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Ponceau MX: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Ponceau MX, a synthetic azo dye, requires careful handling and disposal due to its potential health hazards. This guide provides step-by-step procedures to ensure the safe and compliant disposal of this compound waste in a laboratory setting. Adherence to these protocols is crucial for protecting personnel and the environment.
Immediate Safety Precautions
This compound is classified as a potential carcinogen and can cause skin and eye irritation.[1][2] In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[1][4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is governed by federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]
-
Waste Identification and Collection:
-
Collect all this compound waste, including unused product, contaminated solutions, and grossly contaminated materials (e.g., paper towels, gloves), in a designated and properly labeled waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound solid waste," "Aqueous this compound waste").
-
-
Waste Characterization:
-
Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). Refer to US EPA guidelines in 40 CFR Part 261.3.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization and to obtain the correct waste codes.
-
-
Storage:
-
Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[4]
-
A common disposal method for organic dyes like this compound is incineration. This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Never dispose of this compound down the drain or in the regular trash.[3][6][7]
-
Spill and Leak Management
In the event of a spill, immediately evacuate the area and ensure proper ventilation. Wearing appropriate PPE, sweep up solid spills and place the material into a suitable container for disposal.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container. Wash the spill area with soap and water.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 3761-53-3 | [8][9] |
| Molecular Formula | C18H14N2Na2O7S2 | [8][10] |
| Molecular Weight | 480.42 g/mol | [8][10] |
| Appearance | Dark red crystalline powder | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound (IARC Summary & Evaluation, Volume 8, 1975) [inchem.org]
- 3. targetmol.com [targetmol.com]
- 4. lewisu.edu [lewisu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C18H14N2Na2O7S2 | CID 2724065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - OEHHA [oehha.ca.gov]
- 10. medkoo.com [medkoo.com]
Essential Safety and Operational Guide for Handling Ponceau MX
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ponceau MX in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Data
This compound is a chemical dye that requires careful handling due to its potential health risks. It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some studies suggest it may be a cancer suspect agent.[1][2]
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Danger | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |
| Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |
| Warning | H319: Causes serious eye irritation. |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Danger | H351: Suspected of causing cancer. |
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[5] |
| Body Protection | Protective clothing/Lab coat | Wear a lab coat to prevent skin exposure.[3][5] |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect against splashes and dust. Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated or if exposure limits are exceeded.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Preparation and Pre-Handling Check :
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
-
-
Handling the Chemical :
-
Dissolving and Solution Preparation :
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling :
Emergency and Disposal Plan
Spill Response
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuation and Notification :
-
Evacuate non-essential personnel from the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are unsure how to handle it, contact the institution's environmental health and safety (EHS) office.
-
-
Containment and Cleanup :
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Do not allow the chemical to enter drains.[5]
-
-
Decontamination :
-
Wash the spill area with soap and water.[1]
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
-
First-Aid Measures
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[5]
-
In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
-
In Case of Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[5]
-
Keep the chemical in suitable and closed containers for disposal.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
